Combretastatin A1 phosphate
Beschreibung
Combretastatin A1 Diphosphate is the diphosphate prodrug of the stilbenoid combretastatin A1, originally isolated from the plant Combretum caffrum, with vascular-disrupting and antineoplastic activities. Upon administration, combretastatin A1 diphosphate (CA1P) is dephosphorylated to the active metabolite combretastatin A1 (CA1), which promotes rapid microtubule depolymerization; endothelial cell mitotic arrest and apoptosis, destruction of the tumor vasculature, disruption of tumor blood flow and tumor cell necrosis may ensue. In addition, orthoquinone intermediates, metabolized from combretastatin A1 by oxidative enzymes found to be elevated in some tumor types, may bind to tumor cell thiol-specific antioxidant proteins and DNA, and stimulate oxidative stress by enhancing superoxide/hydrogen peroxide production. CA1 binds to tubulin at the same site as colchicine but with higher affinity.
OXI-4503 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.
diphosphate prodrug of cambretastatin A1
Eigenschaften
Key on ui mechanism of action |
OXi4503 blocks and destroys tumor vasculature, resulting in extensive tumor cell death and necrosis. It induced the shutdown of tumor blood vessels and affected peripheral tumor regions less than central regions. |
|---|---|
CAS-Nummer |
288847-35-8 |
Molekularformel |
C18H22O12P2 |
Molekulargewicht |
492.3 g/mol |
IUPAC-Name |
[3-methoxy-2-phosphonooxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H22O12P2/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24)/b6-5- |
InChI-Schlüssel |
GSOXMQLWUDQTNT-WAYWQWQTSA-N |
Isomerische SMILES |
COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O)OP(=O)(O)O |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O)OP(=O)(O)O |
Andere CAS-Nummern |
288847-35-8 |
Synonyme |
Oxi 4503 Oxi-4503 Oxi4503 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Elucidation of Combretastatin A1 Phosphate: A Vascular-Disrupting Agent from Combretum caffrum
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Combretastatin (B1194345) A1 phosphate (B84403) (CA1P), a water-soluble prodrug of the natural product combretastatin A1, represents a significant advancement in the field of vascular-disrupting agents for cancer therapy. Originally isolated from the bark of the South African bushwillow tree, Combretum caffrum, this small molecule has demonstrated potent and selective disruption of tumor vasculature, leading to extensive tumor necrosis. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of combretastatin A1 and its phosphate derivative. Detailed experimental protocols, quantitative data on its biological activity, and elucidation of its mechanism of action, including its impact on tubulin polymerization and the Wnt/β-catenin signaling pathway, are presented to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
The discovery of natural products with potent biological activities has been a cornerstone of pharmaceutical research. The combretastatins, a class of stilbenoid compounds, were first isolated from the South African tree Combretum caffrum during a broad screening program for antineoplastic agents.[1][2] Among these, combretastatin A1 emerged as a potent cytotoxic agent. However, its poor water solubility limited its therapeutic potential. This led to the development of Combretastatin A1 phosphate (CA1P, also known as Oxi4503), a water-soluble prodrug that is rapidly converted to the active combretastatin A1 in vivo.[3][4] CA1P exerts its antitumor effects primarily through the disruption of established tumor vasculature, a mechanism distinct from that of angiogenesis inhibitors.[4][5] This guide details the scientific journey from the natural source to the synthetic prodrug, outlining the key experimental methodologies and findings.
Discovery and Isolation of Combretastatin A1 from Combretum caffrum
The initial discovery of combretastatins was the result of a bioassay-guided fractionation of extracts from Combretum caffrum. The principal antineoplastic constituent, combretastatin A1, was isolated and its structure was elucidated through spectral analysis and X-ray crystallography.[3]
Experimental Protocol: Isolation and Purification of Combretastatin A1
The following protocol is a synthesized representation of the methodologies described in the literature for the isolation and purification of combretastatin A1 from Combretum caffrum.
2.1.1. Plant Material and Extraction
-
Collection and Preparation: The bark of Combretum caffrum is collected, air-dried, and coarsely powdered.
-
Solvent Extraction: The powdered bark is subjected to sequential extraction with solvents of increasing polarity. A common method involves an initial extraction with a mixture of methylene (B1212753) chloride and methanol.[6]
2.1.2. Fractionation and Chromatographic Purification
-
Solvent Partitioning: The crude extract is partitioned between immiscible solvents, such as a methanol-water mixture and ligroin, followed by carbon tetrachloride and methylene chloride, to achieve initial separation of compounds based on their polarity.[6]
-
Column Chromatography: The active fractions are then subjected to multiple rounds of column chromatography for further purification.
-
Sephadex LH-20 Chromatography: This is often used for the separation of natural products. The fraction containing combretastatins is applied to a Sephadex LH-20 column and eluted with a suitable solvent system (e.g., methanol).
-
Silica (B1680970) Gel Chromatography: Further purification is achieved using silica gel column chromatography with a gradient elution system, typically a mixture of hexane (B92381) and ethyl acetate, with increasing polarity.
-
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure combretastatin A1 is performed using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water gradient.
The workflow for the isolation and purification of Combretastatin A1 is depicted in the diagram below.
Synthesis of this compound (CA1P)
To overcome the poor aqueous solubility of combretastatin A1, a phosphate prodrug was synthesized. This involves the phosphorylation of the hydroxyl groups on the A-ring of combretastatin A1.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol for the synthesis of CA1P.
-
Protection of Hydroxyl Groups (if necessary): Depending on the synthetic route, other reactive functional groups may need to be protected.
-
Phosphorylation: The hydroxyl groups of combretastatin A1 are reacted with a phosphorylating agent, such as dibenzyl phosphite, in the presence of a suitable base.
-
Deprotection: The protecting groups on the phosphate moieties (e.g., benzyl (B1604629) groups) are removed, typically by hydrogenolysis or treatment with a reagent like trimethylsilyl (B98337) bromide followed by a methanolic sodium methoxide (B1231860) solution, to yield the final phosphate salt.
Mechanism of Action
This compound exerts its potent anticancer activity through a dual mechanism: inhibition of tubulin polymerization and disruption of tumor vasculature.
Inhibition of Tubulin Polymerization
Combretastatin A1 binds to the colchicine-binding site on β-tubulin, which leads to the inhibition of microtubule polymerization.[3][7] This disruption of the microtubule network results in cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cells, including endothelial cells of the tumor vasculature.
-
Reaction Mixture: Purified tubulin is mixed with a polymerization buffer (e.g., containing GTP and glutamate) in a microplate.
-
Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.
-
Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
Inhibition Assay: The assay is performed in the presence of varying concentrations of combretastatin A1 (or its active form) to determine the concentration that inhibits polymerization by 50% (IC50).
Vascular Disruption
The primary mechanism of action of CA1P is its ability to selectively target and disrupt the established tumor vasculature.[4][5] This leads to a rapid shutdown of blood flow within the tumor, causing extensive necrosis of the tumor core.[5]
-
Animal Model: Tumor-bearing mice (e.g., with subcutaneous xenografts) are used.
-
Treatment: A therapeutic dose of CA1P is administered intravenously.
-
Monitoring: Tumor blood flow and vascular permeability are monitored using techniques such as dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) or positron emission tomography (PET).[8]
-
Histological Analysis: Tumors are excised at various time points post-treatment, and histological sections are prepared to visualize and quantify the extent of vascular damage and tumor necrosis.
Wnt/β-catenin Signaling Pathway
Recent studies have shown that CA1P can also modulate the Wnt/β-catenin signaling pathway.[7] By inhibiting tubulin polymerization, CA1P can lead to the inactivation of Akt, which in turn results in the activation of Glycogen Synthase Kinase 3β (GSK-3β). Activated GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation. The downregulation of β-catenin prevents its translocation to the nucleus and the subsequent transcription of target genes involved in cell proliferation and survival.
The signaling pathway of this compound is illustrated below.
Quantitative Data
The biological activity of combretastatin A1 and its phosphate prodrug has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of Combretastatin A1
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| P388 | Murine Lymphocytic Leukemia | 0.003 | [3] |
| A549 | Non-small cell lung cancer | 0.0018 | [9] |
| HL-7702 | Normal human liver | 0.0091 | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Effect | Reference |
| Mice | Murine P-388 Lymphocytic Leukemia | 2.75-11 mg/kg | 26-29% life extension | [3] |
| Rats | P22 Sarcoma | 30 mg/kg | >95% reduction in red cell velocity in 1 hour | [10] |
| Patients | Advanced Solid Tumors | >52 mg/m² | Significant reduction in tumor perfusion | [8] |
Conclusion
The discovery of combretastatin A1 from Combretum caffrum and the subsequent development of its water-soluble prodrug, this compound, exemplify a successful natural product drug discovery program. CA1P's unique mechanism of action, primarily targeting the established tumor vasculature, offers a promising therapeutic strategy for a variety of solid tumors. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working to further understand and utilize this potent anticancer agent. Continued research into its complex signaling interactions and potential combination therapies will be crucial for optimizing its clinical efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Combretastatins: from natural products to drug discovery - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Isolation, structure, and synthesis of combretastatins A-1 and B-1, potent new inhibitors of microtubule assembly, derived from Combretum caffrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of pharmacodynamic vascular response in a phase I trial of combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Mechanisms associated with tumor vascular shut-down induced by combretastatin A-4 phosphate: intravital microscopy and measurement of vascular permeability. [scholars.duke.edu]
An In-Depth Technical Guide to the Mechanism of Action of Combretastatin A1 Phosphate (CA1P)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Combretastatin (B1194345) A1 phosphate (B84403) (CA1P), a water-soluble prodrug of Combretastatin A1, is a potent vascular disrupting agent (VDA) that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1] Its primary mechanism of action involves the destabilization of the microtubule cytoskeleton in endothelial cells, leading to a rapid and selective shutdown of tumor vasculature and subsequent tumor necrosis. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of CA1P, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: From Prodrug to Vascular Collapse
Combretastatin A1 phosphate (also known as Oxi4503) is a synthetic analog of the natural product Combretastatin A1, originally isolated from the African bush willow, Combretum caffrum.[2] As a phosphate prodrug, CA1P is readily soluble in aqueous solutions, facilitating its systemic administration.[3] Following administration, it is rapidly dephosphorylated by endogenous phosphatases to its active form, Combretastatin A1 (CA1).[4]
The primary molecular target of CA1 is β-tubulin , a key component of microtubules. CA1 binds to the colchicine-binding site on β-tubulin, a site distinct from the binding sites of other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.[2] This binding event inhibits tubulin polymerization and disrupts the dynamic equilibrium of the microtubule network within endothelial cells.[2]
The disruption of microtubule dynamics has profound and rapid consequences for endothelial cell morphology and function. Endothelial cells, which line the inner surface of blood vessels, rely on a stable microtubule cytoskeleton to maintain their flattened shape and intercellular junctions. In the presence of CA1, endothelial cells undergo a dramatic change in shape, becoming more rounded. This morphological alteration leads to the breakdown of cell-cell junctions, particularly those mediated by vascular endothelial (VE)-cadherin, increasing vascular permeability and leading to the leakage of plasma and blood components into the tumor microenvironment. The culmination of these events is a rapid and catastrophic collapse of the tumor vasculature, often within hours of CA1P administration, resulting in extensive tumor necrosis due to oxygen and nutrient deprivation.[1]
Diagram: Overview of this compound's Mechanism of Action
Caption: The sequential mechanism of CA1P from prodrug activation to tumor necrosis.
Quantitative Data
The potency of Combretastatin A1 and its phosphate prodrug has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity (IC50) of Combretastatin Analogs
| Compound/Analog | Cell Line | Cell Type | IC50 (nM) | Reference(s) |
| Combretastatin A1 | P388 | Murine Leukemia | - | [3] |
| Combretastatin A4 | P388 | Murine Leukemia | - | [3] |
| Pyrazole Analog of CA4 | Colon-26 | Murine Colon Adenocarcinoma | 8.4 | [2] |
| Tetrazole Analog of CA4 | Colon-26 | Murine Colon Adenocarcinoma | 7.2 | [2] |
Note: Specific IC50 values for this compound (CA1P) are less frequently reported in literature, as it is a prodrug and its in vitro activity is dependent on the dephosphorylation to Combretastatin A1. The activity of CA1 is often compared to the more extensively studied analog, Combretastatin A4 (CA4).
Table 2: In Vivo Efficacy of this compound (CA1P)
| Animal Model | Tumor Type | Dose | Effect | Reference(s) |
| Mice | MAC29 Colon Tumor | 50 mg/kg | Significant tumor growth delay | [1] |
| Mice | MAC29 Colon Tumor | 150 mg/kg | 94% tumor necrosis within 24 hours | [1] |
| Mice | MAC29 Colon Tumor | 150 mg/kg | Decrease in vascular volume after 2 hours | [2] |
Table 3: Clinical Trial Data for this compound (CA1P) in Combination with Cytarabine
| Patient Population | Dose | Response | Median Overall Survival | Reference(s) |
| Relapsed/Refractory AML | 9.76 mg/m² (MTD) | 2 CR, 2 CRi, 1 PR | 528 days for CR/CRi patients |
CR: Complete Remission, CRi: Complete Remission with incomplete hematologic recovery, PR: Partial Response, MTD: Maximum Tolerated Dose, AML: Acute Myeloid Leukemia
Key Signaling Pathways Modulated by this compound
Beyond its direct effects on the cytoskeleton, CA1P has been shown to modulate intracellular signaling pathways that contribute to its anti-tumor activity.
Inhibition of the Wnt/β-catenin Pathway
Recent studies have demonstrated that CA1P can inhibit the Wnt/β-catenin signaling pathway in both hepatocellular carcinoma (HCC) cells and tumor-associated macrophages (TAMs). This inhibition is mediated through the disruption of microtubules, which leads to the inactivation of AKT and subsequent activation of GSK-3β. Activated GSK-3β promotes the degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway. The downregulation of Wnt/β-catenin signaling results in decreased expression of target genes involved in cell survival, such as Mcl-1, ultimately leading to apoptosis.
Diagram: CA1P-Mediated Inhibition of the Wnt/β-catenin Signaling Pathway
Caption: CA1P disrupts microtubules, leading to the inhibition of Wnt/β-catenin signaling and apoptosis.
Disruption of VE-Cadherin Signaling
The vascular disrupting effects of CA1P are intricately linked to its impact on VE-cadherin, a key component of endothelial adherens junctions. CA1P has been shown to induce a rapid decrease in the tyrosine phosphorylation of both VE-cadherin and β-catenin. This dephosphorylation event is thought to weaken the adhesive forces between endothelial cells, contributing to the breakdown of vascular integrity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the ability of CA1P (or its active form, CA1) to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (10 mM)
-
Glycerol
-
Combretastatin A1 (or CA1P) stock solution in DMSO
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 5 mg/mL. Keep on ice.
-
Prepare a tubulin polymerization mix on ice containing:
-
Tubulin to a final concentration of 3 mg/mL.
-
GTP to a final concentration of 1 mM.
-
Glycerol to a final concentration of 10% (v/v).
-
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the microplate reader to 37°C.
-
Add 10 µL of 10x concentrated test compounds (CA1, controls) or vehicle to the appropriate wells.
-
-
Initiation of Polymerization:
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Subtract the initial absorbance (time 0) from all subsequent readings for each well.
-
Plot the change in absorbance versus time to generate polymerization curves.
-
Determine the Vmax (maximum rate of polymerization) and the plateau of the polymerization curve.
-
Calculate the percentage of inhibition for each concentration of CA1 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Diagram: Experimental Workflow for Tubulin Polymerization Assay
Caption: A streamlined workflow for the in vitro tubulin polymerization assay.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of CA1P on the metabolic activity of endothelial or tumor cells, which is an indicator of cell viability.
Materials:
-
Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a cancer cell line)
-
96-well cell culture plate
-
Complete cell culture medium
-
This compound (CA1P)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of CA1P in complete medium.
-
Remove the medium from the wells and add 100 µL of the CA1P dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Vascular Permeability Assay (Miles Assay)
This assay quantifies the increase in vascular permeability in response to CA1P treatment in a living animal model.
Materials:
-
Mice bearing subcutaneous tumors
-
This compound (CA1P)
-
Evans blue dye solution (0.5% in sterile PBS)
-
Anesthetic
-
Spectrophotometer
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mice.
-
-
CA1P Administration:
-
Administer CA1P intravenously (i.v.) at the desired dose. Administer vehicle control to a control group of mice.
-
-
Evans Blue Injection:
-
At a predetermined time point after CA1P administration (e.g., 2-4 hours), inject Evans blue dye solution (e.g., 100 µL) intravenously.
-
-
Dye Circulation:
-
Allow the dye to circulate for a specific period (e.g., 30-60 minutes).
-
-
Tissue Harvest and Dye Extraction:
-
Humanely euthanize the mice and perfuse with PBS to remove intravascular dye.
-
Excise the tumors and weigh them.
-
Incubate the tumors in a known volume of formamide at 60°C for 24 hours to extract the extravasated Evans blue dye.
-
-
Quantification:
-
Centrifuge the formamide extracts to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm.
-
-
Data Analysis:
-
Calculate the amount of Evans blue dye per gram of tumor tissue using a standard curve.
-
Compare the dye extravasation in CA1P-treated mice to that in control mice.
-
Analysis of VE-Cadherin Phosphorylation
This protocol describes the immunoprecipitation of VE-cadherin followed by Western blotting to assess its phosphorylation status.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
This compound (CA1P)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-VE-cadherin antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-phosphotyrosine antibody for Western blotting
-
Anti-VE-cadherin antibody for Western blotting (as a loading control)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment and Lysis:
-
Treat endothelial cells with CA1P for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-VE-cadherin antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and SDS-PAGE:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then probe with an anti-phosphotyrosine antibody.
-
After detection, the membrane can be stripped and re-probed with an anti-VE-cadherin antibody to confirm equal loading of the immunoprecipitated protein.
-
-
Detection and Analysis:
-
Detect the protein bands using an appropriate secondary antibody and chemiluminescence substrate.
-
Quantify the band intensities to determine the change in VE-cadherin phosphorylation upon CA1P treatment.
-
Conclusion
This compound is a promising vascular disrupting agent with a well-defined mechanism of action centered on the disruption of the endothelial cell cytoskeleton. Its ability to rapidly and selectively target tumor vasculature offers a unique therapeutic strategy in oncology. The downstream effects on key signaling pathways, such as the Wnt/β-catenin pathway, further contribute to its anti-tumor efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of CA1P and other next-generation vascular disrupting agents. A thorough understanding of its molecular and cellular mechanisms is paramount for optimizing its clinical application and identifying potential combination therapies to enhance its therapeutic benefit for cancer patients.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Combretastatin A1 Phosphate: A Technical Guide to a Promising Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Combretastatin (B1194345) A1 phosphate (B84403) (CA1P) is a water-soluble prodrug of the natural product combretastatin A1, a potent inhibitor of tubulin polymerization. By binding to the colchicine (B1669291) site on β-tubulin, CA1P disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cells. A key feature of CA1P is its function as a vascular disrupting agent (VDA), selectively targeting and collapsing the tumor vasculature, which results in extensive tumor necrosis. This technical guide provides an in-depth overview of CA1P, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its evaluation, and an exploration of the key signaling pathways it modulates.
Mechanism of Action
Combretastatin A1 phosphate is dephosphorylated in vivo by endogenous phosphatases to its active form, combretastatin A1 (CA1). CA1 exerts its potent anti-cancer effects primarily by inhibiting tubulin polymerization.[1] It binds to the colchicine-binding site on the β-subunit of tubulin, preventing the formation of microtubules.[1] This disruption of the microtubule cytoskeleton has dual effects:
-
Direct Cytotoxicity: In rapidly dividing cancer cells, the inability to form a functional mitotic spindle leads to arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.
-
Vascular Disruption: CA1P selectively targets the immature and poorly organized tumor vasculature. Disruption of the endothelial cell cytoskeleton leads to changes in cell shape, increased vascular permeability, and ultimately, a rapid shutdown of tumor blood flow. This vascular collapse deprives the tumor core of oxygen and nutrients, causing extensive hemorrhagic necrosis.[2]
The following diagram illustrates the core mechanism of action of this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound and its related compounds.
Table 1: In Vitro Cytotoxicity (IC50) of Combretastatin Analogues
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Combretastatin A-4 | BFTC 905 | Bladder | 0.002-0.004 | [3] |
| Combretastatin A-4 | TSGH 8301 | Bladder | 0.002-0.004 | [3] |
| Combretastatin A-4 | Calu-6 | Lung | 0.00094 | [3] |
| CA-4 Analogue (XN0502) | A549 | Non-small cell lung | 1.8 ± 0.6 | [4] |
| CA-4 Analogue (XN0502) | HL-7702 | Normal liver | 9.1 ± 0.4 | [4] |
| CA-4 Analogue (12l) | MCF-7 | Breast | 0.01 | [5] |
| CA-4 Analogue (12l) | HT-29 | Colon | 0.003 | [5] |
Table 2: In Vivo Efficacy of this compound (CA1P) and OXi4503
| Compound | Tumor Model | Dose | Effect | Reference |
| CA1P | MAC29 (murine colon adenocarcinoma) | 50 mg/kg | Significant tumor growth delay | [2] |
| CA1P | MAC29 (murine colon adenocarcinoma) | 150 mg/kg | Strong decrease in vascular volume after 2h | [6] |
| OXi4503 | CaNT (murine breast adenocarcinoma) | 1 mg/kg | >50% reduction in functional vascular volume | [3] |
| OXi4503 | CaNT (murine breast adenocarcinoma) | 10, 25, 50 mg/kg | ≥80% reduction in functional vascular volume | [3] |
| OXi4503 | CaNT (murine breast adenocarcinoma) | 100, 200, 400 mg/kg | Significant tumor growth retardation | [3] |
| OXi4503 | MDA-MB-231 (human breast adenocarcinoma) | 3 mg/kg | ED50 for tumor blood vessel shutdown | [7] |
| OXi4503 | MDA-MB-231 (human breast adenocarcinoma) | >12.5 mg/kg | Complete repression of tumor growth | [7] |
| OXi4503 | FaDu-luc (human head and neck squamous cell carcinoma) | 40 mg/kg | Significant tumor growth inhibition | [8] |
Table 3: Pharmacokinetic Parameters of Combretastatin A1 (CA1) and Combretastatin A4 (CA4) in Mice
| Parameter | CA1 (from CA1P) | CA4 (from CA4P) | Reference |
| Dose | 150 mg/kg | 150 mg/kg | [1] |
| Plasma AUC (µg·h·mL⁻¹) | 10.4 | 18.4 | [1] |
| Tumor AUC (µg·h·mL⁻¹) | 13.1 | 60.1 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Tubulin Polymerization Assay (Turbidity-based)
This assay measures the ability of a compound to inhibit the formation of microtubules from purified tubulin by monitoring changes in light scattering.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound (dissolved in an appropriate solvent, e.g., water or DMSO)
-
Positive control (e.g., Colchicine)
-
Vehicle control (solvent used for CA1P)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[3]
-
Plate Setup: Add various concentrations of CA1P, positive control, and vehicle control to the wells of a 96-well plate.
-
Initiation: Pre-warm the spectrophotometer to 37°C. To initiate polymerization, add the cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 60-90 minutes.[3]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value is the concentration of CA1P that inhibits the extent of polymerization by 50% compared to the vehicle control.
The following diagram outlines the workflow for a typical tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This assay determines the effect of CA1P on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of CA1P. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle after treatment with CA1P.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with CA1P or vehicle control for a specified time.
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[9]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[6]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases.[6]
Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the expression levels of specific proteins in key signaling pathways, such as the Wnt/β-catenin pathway, following treatment with CA1P.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-p-GSK-3β, anti-GSK-3β)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate proteins from cell lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence Staining for Cytoskeletal and Junctional Proteins
This method allows for the visualization of the effects of CA1P on the microtubule network and the localization of cell-cell junction proteins like VE-cadherin.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-VE-cadherin)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation: Treat cells with CA1P, then fix them with an appropriate fixative.
-
Permeabilization: If required for intracellular targets, permeabilize the cells.
-
Blocking: Block non-specific binding sites with blocking solution.
-
Antibody Incubation: Incubate with primary antibodies followed by fluorescently labeled secondary antibodies.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
In Vivo Vascular Disruption Assay (Evans Blue Dye Extravasation)
This assay measures the increase in vascular permeability in tumors following treatment with a VDA like CA1P.
Materials:
-
Tumor-bearing mice
-
This compound
-
Evans blue dye solution (e.g., 2% in saline)
-
Spectrophotometer
Procedure:
-
Treatment: Administer CA1P or vehicle control to tumor-bearing mice.
-
Dye Injection: At a specified time post-treatment, inject Evans blue dye intravenously.[10][11]
-
Circulation and Perfusion: Allow the dye to circulate for a defined period, then perfuse the animals with saline to remove intravascular dye.
-
Tumor Excision and Dye Extraction: Excise the tumors, weigh them, and extract the extravasated Evans blue dye by incubating in formamide.[10][11]
-
Quantification: Measure the absorbance of the formamide extract at ~620 nm and quantify the amount of dye per gram of tumor tissue.[10][11]
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and vascular integrity.
Wnt/β-catenin Signaling Pathway
CA1P has been demonstrated to inhibit the Wnt/β-catenin signaling pathway.[1] This pathway is crucial for cell proliferation and survival. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. Wnt ligands activate the pathway, leading to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for pro-proliferative genes. CA1P-induced microtubule depolymerization can lead to the inactivation of Akt, which in turn activates GSK-3β, a key component of the β-catenin destruction complex. This results in decreased levels of β-catenin and downregulation of its target genes.
The following diagram illustrates the inhibition of the Wnt/β-catenin signaling pathway by this compound.
VE-Cadherin Signaling Pathway
Vascular endothelial (VE)-cadherin is a key component of adherens junctions between endothelial cells, and it is crucial for maintaining vascular integrity. Combretastatins have been shown to disrupt VE-cadherin signaling.[12][13] This leads to the disassembly of cell-cell junctions, increased endothelial permeability, and ultimately contributes to the vascular disrupting effects of the drug. The disruption of the microtubule network by combretastatins can interfere with the trafficking and localization of VE-cadherin at the cell membrane, leading to its internalization and degradation.
The following diagram illustrates the disruption of VE-cadherin-mediated cell adhesion by this compound.
References
- 1. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. profiles.foxchase.org [profiles.foxchase.org]
- 11. An in vivo assay to test blood vessel permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Vascular Disrupting Properties of Combretastatin A1 Phosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Combretastatin (B1194345) A1 phosphate (B84403) (CA1P), also known as OXi4503, is a water-soluble prodrug of the natural stilbenoid combretastatin A1. It functions as a potent vascular disrupting agent (VDA) with significant potential in oncology. By targeting the established tumor vasculature, CA1P induces rapid and selective vascular shutdown, leading to extensive tumor necrosis. This technical guide provides a comprehensive overview of the preclinical and clinical data on CA1P, its mechanism of action, and detailed experimental protocols for its evaluation.
Mechanism of Action
CA1P is dephosphorylated in vivo to its active metabolite, combretastatin A1 (CA1). CA1 binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[1] This disruption of the microtubule cytoskeleton in endothelial cells is the primary mechanism behind its vascular disrupting effects.
The key consequences of tubulin depolymerization in tumor endothelial cells include:
-
Cell Shape Change and Increased Permeability: Disruption of the microtubule network leads to endothelial cell rounding and cytoskeletal reorganization. This compromises the integrity of cell-cell junctions, leading to increased vascular permeability.
-
Vascular Shutdown: The morphological changes in endothelial cells, coupled with increased permeability and potential downstream signaling events, result in a rapid reduction in tumor blood flow. This vascular shutdown is a hallmark of VDAs and occurs within hours of administration.[2][3]
-
Induction of Apoptosis: In addition to its effects on the cytoskeleton, CA1P has been shown to induce apoptosis in both tumor cells and tumor-associated macrophages.[4]
Signaling Pathways
CA1P's vascular disrupting effects are mediated through the modulation of key signaling pathways that control endothelial cell function and survival.
VE-Cadherin/β-Catenin/Akt Pathway
Vascular endothelial (VE)-cadherin is a critical component of endothelial adherens junctions, essential for maintaining vascular integrity. CA1P-induced tubulin depolymerization leads to the disruption of VE-cadherin-mediated cell-cell adhesion. This can involve the dephosphorylation of VE-cadherin and β-catenin, leading to the disassembly of the junctional complex. The disruption of this complex can also lead to the downregulation of the PI3K/Akt signaling pathway, which is crucial for endothelial cell survival.
Caption: VE-Cadherin signaling pathway disruption by Combretastatin A1.
Wnt/β-Catenin Pathway
CA1P has been shown to inhibit the Wnt/β-catenin signaling pathway. Microtubule depolymerization can lead to the inactivation of Akt, which in turn results in the activation of GSK-3β. Activated GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. This reduction in nuclear β-catenin leads to the downregulation of Wnt target genes involved in cell survival, such as Mcl-1.[4]
Caption: Wnt/β-Catenin signaling pathway inhibition by Combretastatin A1.
Quantitative Preclinical Data
Table 1: In Vitro Cytotoxicity of Combretastatin A1 (Active Metabolite of CA1P)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MGC-803 | Gastric Cancer | 1.56 | [5] |
| PC-3 | Prostate Cancer | 3.56 | [5] |
| EC-109 | Esophageal Carcinoma | 14.5 | [5] |
| A549 | Non-small cell lung cancer | 0.33 ± 0.01 | [6] |
| MCF-7 | Breast Cancer | 0.51 ± 0.03 | [6] |
Table 2: Preclinical Pharmacokinetics of Combretastatin A1 (CA1) and Combretastatin A4 (CA4) in Mice
Following administration of a 150 mg/kg dose of the respective phosphate prodrug (CA1P or CA4P).
| Parameter | CA1 (from CA1P) | CA4 (from CA4P) | Reference |
| Plasma AUC (µg·h·ml⁻¹) | 10.4 | 18.4 | [7][8] |
| Tumor AUC (µg·h·ml⁻¹) | 13.1 | 60.1 | [7][8] |
Table 3: In Vivo Vascular Disruption Effects
| Drug | Dose | Tumor Model | Effect | Time Point | Reference |
| CA4P | 30 mg/kg | 13762NF rat breast carcinoma | ~70% decrease in perfusion/permeability | 2 hours | [9] |
| CA4P | 30 mg/kg | Rat P22 carcinosarcoma | 64% reduction in Ktrans | 6 hours | |
| CA4P | 100 mg/kg | Rat P22 carcinosarcoma | 10-fold reduction in Ktrans | 6 hours | [3][10] |
| CA1P | 150 mg/kg | Murine colon adenocarcinoma (MAC 29) | Strong decrease in vascular volume | 2 hours | [11] |
| CA1P | 6 mg/kg | MDA-MB-231 adenocarcinoma | Extensive cell loss | 24 hours | [12] |
Quantitative Clinical Data
Table 4: Phase I Clinical Trial Pharmacokinetics of OXi4503 (CA1P)
| Dose (mg/m²) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| 0.06 | 1.8 | 1.2 | [4][13] |
| 1.92 | 52.3 | 25.1 | [4][13] |
| 8.5 | 280 | 120 | [4][13] |
| 11 | 410 | 180 | [4][13] |
| 14 | 560 | 250 | [4][13] |
| 15.4 | 600 | 270 | [4][13] |
Pharmacokinetics showed dose-dependent linear increases in peak plasma concentrations and area under the curve value of OXi4503.[1][4]
Table 5: Clinical Vascular Disrupting Effects of OXi4503 (CA1P)
| Dose (mg/m²) | Imaging Modality | Observation | Reference |
| ≥ 11 | DCE-MRI | Significant antivascular effects in 10 of 13 patients | [1][4] |
| 6.5 | DCE-MRI | Significant reduction in Ktrans in one patient | [3] |
| 11-14 | DCE-MRI | Maximum tumor perfusion reductions | [1] |
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Materials:
-
Purified tubulin (>90% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound (CA1P or CA1) dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Protocol:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold general tubulin buffer supplemented with GTP and glycerol.
-
Add various concentrations of the test compound to the wells of a 96-well plate.
-
Initiate polymerization by adding the cold tubulin solution to the wells.
-
Immediately transfer the plate to a 37°C pre-warmed microplate reader.
-
Measure the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes).
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of CA1P for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
-
-
Protocol:
-
Harvest cells after treatment with CA1P.
-
Wash the cells with cold PBS and resuspend them in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
In Vivo Murine Colon Adenocarcinoma Model
This protocol describes the establishment of an orthotopic colon cancer model to evaluate the in vivo efficacy of CA1P.
-
Materials:
-
Murine colon adenocarcinoma cells (e.g., MAC29)
-
Immunocompromised mice (e.g., NMRI or SCID)
-
Surgical instruments
-
CA1P for injection
-
-
Protocol:
-
Surgically implant tumor fragments or inject a cell suspension into the cecal wall of the mice.
-
Allow the tumors to grow to a palpable size.
-
Administer CA1P or vehicle control intraperitoneally or intravenously at various doses and schedules.
-
Monitor tumor growth over time using calipers.
-
At the end of the study, excise the tumors for histological analysis to assess the extent of necrosis and vascular damage.
-
Experimental and Developmental Workflow
The development of a vascular disrupting agent like CA1P typically follows a structured workflow from preclinical discovery to clinical application.
Caption: Typical workflow for the development of a vascular disrupting agent.
Conclusion
Combretastatin A1 phosphate is a promising vascular disrupting agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization in tumor endothelial cells. Preclinical studies have demonstrated its potent anti-vascular and anti-tumor effects, and early-phase clinical trials have established its safety profile and provided evidence of clinical activity. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of CA1P and other vascular disrupting agents.
References
- 1. Phase I clinical and pharmacokinetic evaluation of the vascular-disrupting agent OXi4503 in patients with advanced solid tumors. — Oxford Cancer Trials [080.kairuku.haiku.fry-it.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. OXi4503 – Oncotelic [oncotelic.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumor physiologic response to combretastatin A4 phosphate assessed by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
The Conversion of Combretastatin A1 Phosphate to Combretastatin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Combretastatin (B1194345) A1 phosphate (B84403) (CA1P) is a water-soluble prodrug designed to overcome the poor solubility of its potent anti-cancer parent compound, Combretastatin A1 (CA1). The efficacy of CA1P as a vascular-disrupting agent hinges on its efficient in vivo conversion to the active CA1 molecule. This technical guide provides an in-depth overview of this critical conversion process, detailing the enzymatic mechanisms, relevant experimental protocols for its quantification, and the subsequent signaling pathways initiated by the active CA1. Quantitative data from preclinical studies are presented for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers in drug development.
Introduction
Combretastatin A1 is a natural stilbenoid isolated from the African bush willow, Combretum caffrum, that demonstrates potent cytotoxic and anti-vascular effects by inhibiting tubulin polymerization.[1] Its clinical development, however, has been hampered by its low aqueous solubility. To address this limitation, a phosphate ester prodrug, Combretastatin A1 phosphate (CA1P), was synthesized.[1] This modification renders the molecule water-soluble, making it suitable for intravenous administration. The therapeutic action of CA1P is entirely dependent on its dephosphorylation in vivo to the active metabolite, CA1, a process mediated by endogenous phosphatases.[2] Upon its release, CA1 targets the tubulin cytoskeleton of endothelial cells, leading to rapid vascular shutdown within tumors and subsequent tumor cell necrosis.[1][2] This guide explores the fundamental aspects of the CA1P to CA1 conversion.
The Enzymatic Conversion of CA1P to CA1
The conversion of the CA1P prodrug to its active form, CA1, is a hydrolytic process that removes the phosphate group from the phenolic hydroxyl moiety. This reaction is catalyzed by non-specific endogenous phosphatases, which are abundant in various tissues and in circulation.
The general reaction is as follows:
This compound + H₂O ---(Alkaline Phosphatases)---> Combretastatin A1 + Inorganic Phosphate
This bioconversion is crucial as the phosphorylated prodrug has negligible affinity for tubulin. The rate and extent of this dephosphorylation in different biological compartments—plasma, normal tissues, and the tumor microenvironment—are key determinants of the therapeutic window and efficacy of CA1P.
References
An In-depth Technical Guide to the Binding of Combretastatin A1 Phosphate to the Colchicine Site on Tubulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Combretastatin (B1194345) A1 phosphate (B84403) (CA1P) is a water-soluble prodrug of the potent anti-cancer agent Combretastatin A1 (CA1). Upon administration, CA1P is rapidly dephosphorylated to its active form, CA1, which exerts its cytotoxic and vascular-disrupting effects by interacting with tubulin. This technical guide provides a comprehensive overview of the binding of CA1 to the colchicine (B1669291) site on the β-tubulin subunit. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of tubulin-targeting cancer therapies.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as mitosis, cell motility, and intracellular transport. Their dynamic nature makes them a prime target for anticancer drug development. Combretastatins, a class of natural stilbenoids isolated from the African bush willow Combretum caffrum, are potent tubulin polymerization inhibitors. Combretastatin A1 (CA1) is a prominent member of this family, demonstrating significant cytotoxic and anti-vascular activities. However, its poor water solubility has limited its clinical development.
To overcome this limitation, the water-soluble phosphate prodrug, Combretastatin A1 phosphate (CA1P), was synthesized.[1] In vivo, CA1P is readily converted by endogenous phosphatases to the active CA1. CA1 binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule assembly, disruption of the microtubule network, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[2][3] Notably, CA1P has been shown to be more potent than its more extensively studied analogue, Combretastatin A4 phosphate (CA4P).[1]
This guide delves into the specifics of the CA1P-tubulin interaction, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Data on this compound Activity
The biological activity of Combretastatin A1 (the active form of CA1P) is often quantified by its half-maximal inhibitory concentration (IC50) against various cancer cell lines and its binding affinity (Kd or Ki) for tubulin.
In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| Combretastatin A-4 analogue | A549 (Non-small cell lung cancer) | 1.8 ± 0.6 | [4] |
| Combretastatin A-4 analogue | HL-7702 (Normal human liver) | 9.1 ± 0.4 | [4] |
| Combretastatin A-4 | BFTC 905 (Bladder cancer) | 0.002 - 0.004 | [2] |
| Combretastatin A-4 | TSGH 8301 (Bladder cancer) | 0.002 - 0.004 | [2] |
| Combretastatin A-4 | Calu-6 (Lung cancer) | 0.00094 | [2] |
Tubulin Binding Affinity (Kd/Ki)
The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein. A lower Kd value indicates a higher binding affinity. The inhibition constant (Ki) is determined through competitive binding assays and is related to the Kd. While a specific Kd value for the direct binding of Combretastatin A1 to tubulin is not consistently reported in the literature, competitive binding assays with radiolabeled colchicine can be used to determine its Ki value. The Ki values for various compounds that bind to the colchicine site on tubulin typically range from 0.2 to 4.6 µM.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of Combretastatin A1 with tubulin and its effects on cancer cells.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by the increase in absorbance at 340 nm due to light scattering by the formed microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Combretastatin A1 (dissolved in DMSO)
-
Positive control (e.g., colchicine)
-
Vehicle control (DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep the solution on ice.
-
Add various concentrations of Combretastatin A1, positive control, and vehicle control to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 60 seconds for 60-90 minutes at 37°C.[2][5]
-
Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. The IC50 for tubulin polymerization is the concentration of the compound that inhibits the extent of polymerization by 50% compared to the vehicle control.
Workflow for Turbidity-Based Tubulin Polymerization Assay:
Caption: Workflow for the turbidity-based tubulin polymerization assay.
Competitive Colchicine Binding Assay
This assay determines the ability of a compound to compete with a radiolabeled ligand (e.g., [³H]colchicine) for binding to the colchicine site on tubulin.
Principle: The amount of radiolabeled colchicine bound to tubulin is measured in the presence and absence of the competitor compound (Combretastatin A1). A decrease in the bound radiolabel indicates competition for the same binding site.
Materials:
-
Purified tubulin
-
[³H]colchicine
-
Combretastatin A1
-
Binding buffer
-
Scintillation vials
-
Scintillation counter
-
Filter apparatus
Procedure:
-
Incubate a constant concentration of purified tubulin and [³H]colchicine with varying concentrations of Combretastatin A1 in a binding buffer.
-
After reaching equilibrium, separate the tubulin-bound [³H]colchicine from the unbound ligand using a filter-binding assay or size-exclusion chromatography.
-
Quantify the amount of bound [³H]colchicine by liquid scintillation counting.
-
The data is then used to calculate the inhibition constant (Ki) of Combretastatin A1, which reflects its binding affinity for the colchicine site.[3]
Workflow for Competitive Colchicine Binding Assay:
Caption: Workflow for the competitive colchicine binding assay.
Western Blot Analysis of the Wnt/β-catenin Signaling Pathway
This protocol details the steps to analyze the protein expression levels of key components of the Wnt/β-catenin signaling pathway in cancer cells treated with CA1P.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then specific proteins are detected using antibodies.
Materials:
-
Cancer cell line (e.g., HepG2)
-
This compound (CA1P)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-GSK-3β, anti-GSK-3β, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cancer cells to the desired confluency.
-
Treat the cells with various concentrations of CA1P for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
Signaling Pathways
The binding of Combretastatin A1 to tubulin disrupts microtubule dynamics, which in turn affects various downstream signaling pathways. One of the key pathways implicated in the action of CA1P is the Wnt/β-catenin pathway.[8]
Inhibition of the Wnt/β-catenin Signaling Pathway by Combretastatin A1
In the absence of Wnt signaling, β-catenin is phosphorylated by a "destruction complex" consisting of Axin, APC, GSK3β, and CK1α, leading to its ubiquitination and proteasomal degradation.[7] Wnt ligands inhibit this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.
Combretastatin A1-induced microtubule depolymerization can lead to the inactivation of Akt. This results in the activation of GSK-3β, which then promotes the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the Wnt/β-catenin signaling pathway.[8]
References
- 1. The interaction with tubulin of a series of stilbenes based on combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
The Dawn of a Vascular Disruptor: An In-depth Technical Guide to the Early Development and Synthesis of Combretastatin A-1 Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Combretastatin (B1194345) A-1, a natural product isolated from the African bush willow tree, Combretum caffrum, has emerged as a potent anti-cancer agent due to its profound effects on tubulin polymerization and its ability to disrupt tumor vasculature. However, its poor aqueous solubility presented a significant hurdle for clinical development. This technical guide provides a comprehensive overview of the early development and synthesis of its water-soluble prodrug, Combretastatin A-1 phosphate (B84403) (CA1P), also known as OXi4503. We delve into the foundational synthetic strategies, detailed experimental protocols for its synthesis and biological evaluation, and an analysis of its mechanism of action, including its impact on critical signaling pathways. All quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.
Introduction: From Natural Discovery to a Promising Prodrug
The journey of Combretastatin A-1 began with its isolation from Combretum caffrum by Pettit and colleagues.[1][2][3] It was identified as a powerful inhibitor of tubulin assembly, exhibiting significant cytotoxicity against various cancer cell lines.[1][4] The cis-stilbene (B147466) structure of Combretastatin A-1 is crucial for its high affinity to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest, and ultimately, apoptosis.[5][6]
Despite its promising in vitro activity, the clinical translation of Combretastatin A-1 was hampered by its low water solubility. To overcome this limitation, a phosphate prodrug, Combretastatin A-1 phosphate (CA1P), was developed.[6][7] This strategic chemical modification significantly enhances aqueous solubility, allowing for intravenous administration.[7][8] In the physiological environment, CA1P is rapidly converted by endogenous phosphatases to the active cytotoxic agent, Combretastatin A-1, which can then exert its anti-tumor effects.[5]
Synthesis of Combretastatin A-1 Phosphate
The synthesis of Combretastatin A-1 phosphate is a multi-step process that begins with the construction of the characteristic stilbene (B7821643) backbone, followed by the crucial phosphorylation step.
Synthesis of the Combretastatin A-1 Stilbene Core
The key strategic approach for synthesizing the (Z)-stilbene core of Combretastatin A-1 is the Wittig reaction.[1][4] This reaction allows for the formation of the carbon-carbon double bond with a degree of stereoselectivity favoring the desired cis-isomer.
Experimental Protocol: Wittig Reaction for Combretastatin A-1 Synthesis
This protocol is a composite of methodologies described in the literature.[1][4]
-
Preparation of the Phosphonium Ylide:
-
To a solution of 3,4,5-trimethoxybenzyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as n-butyllithium or sodium hexamethyldisilazide (NaHMDS) dropwise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the deep red-colored ylide.
-
-
Wittig Reaction:
-
Cool the ylide solution to 0°C and add a solution of a suitably protected 2,3-dihydroxy-4-methoxybenzaldehyde (B1670368) in anhydrous THF dropwise. Phenolic hydroxyl groups are typically protected, for instance, as methoxymethyl (MOM) ethers, to prevent interference with the basic conditions of the Wittig reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
The resulting crude product, a mixture of (Z)- and (E)-isomers, is then purified by column chromatography on silica (B1680970) gel. The cis-isomer is typically the major product.[4]
-
-
Deprotection:
-
The protecting groups on the phenolic hydroxyls are removed in the final step. For MOM ethers, this is typically achieved by treatment with an acid, such as hydrochloric acid in methanol.
-
Purify the final product, Combretastatin A-1, by chromatography or recrystallization.
-
Phosphorylation of Combretastatin A-1
The conversion of the sparingly soluble Combretastatin A-1 into its water-soluble phosphate prodrug is a critical step for its pharmaceutical development. This is achieved by phosphorylation of the phenolic hydroxyl groups.
Experimental Protocol: Diphosphorylation of Combretastatin A-1
This protocol is based on described phosphorylation methods.[7][9]
-
Phosphorylation Reaction:
-
Dissolve Combretastatin A-1 in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add a phosphorylating agent. A common method involves the in situ formation of dibenzylchlorophosphite or the use of dibenzylphosphite in the presence of a base like N,N-diisopropylethylamine (DIPEA) and an activating agent like carbon tetrachloride.[7][9]
-
Stir the reaction at 0°C for 1-2 hours and then at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
-
Work-up:
-
Deprotection of Benzyl (B1604629) Groups:
-
The benzyl protecting groups on the phosphate moieties are typically removed by hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst) or by treatment with a reagent like trimethylsilyl (B98337) bromide (TMSBr) followed by methanolysis.[7][9]
-
-
Salt Formation and Isolation:
-
The resulting phosphoric acid is then converted to its disodium (B8443419) salt by treatment with a sodium base, such as sodium methoxide (B1231860) in methanol.[7]
-
The final product, Combretastatin A-1 disodium phosphate, is typically isolated as a solid by precipitation or lyophilization.
-
Biological Evaluation
The biological activity of Combretastatin A-1 and its phosphate prodrug has been extensively studied using a variety of in vitro and in vivo assays.
In Vitro Assays
3.1.1. Tubulin Polymerization Inhibition Assay
This assay directly measures the ability of a compound to interfere with the assembly of microtubules.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This is a generalized protocol based on standard methods.
-
Reaction Setup:
-
Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP.
-
Add various concentrations of Combretastatin A-1 (or other test compounds) to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a known tubulin inhibitor (e.g., colchicine) as a positive control.
-
Pre-warm the plate reader to 37°C.
-
-
Initiation and Measurement:
-
Initiate the polymerization by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time at 37°C. The increase in absorbance corresponds to the formation of microtubules.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.
-
3.1.2. Cytotoxicity Assay
These assays determine the concentration of a compound required to inhibit the growth of or kill cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Combretastatin A-1 phosphate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value from the dose-response curve.
-
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of Combretastatin A-1 and its phosphate prodrug.
Table 1: In Vitro Activity of Combretastatin A-1 and Analogs
| Compound | Assay | Cell Line / Target | IC₅₀ / ED₅₀ / GI₅₀ | Reference(s) |
| Combretastatin A-1 | Tubulin Polymerization Inhibition | Purified Tubulin | 1-2 µM | [9] |
| Combretastatin A-1 | Cytotoxicity (ED₅₀) | P-388 Murine Leukemia | 0.99 µg/mL | [1][4] |
| Combretastatin A-1 Phosphate | Tubulin Polymerization Inhibition | Purified Tubulin | > 40 µM | [9] |
| Combretastatin A-4 | Tubulin Polymerization Inhibition | Purified Tubulin | 1-2 µM | [9] |
Table 2: In Vivo Activity of Combretastatin A-1 Phosphate
| Animal Model | Tumor Type | Dosage | Effect | Reference(s) |
| Mice | MAC29 Colon Tumor | 50 mg/kg | Significant tumor growth delay | [10] |
| Mice | MAC29 Colon Tumor | 250 mg/kg | Well-tolerated | [10] |
| Mice | MAC29 Colon Tumor | Not specified | 94% tumor necrosis within 24 hours | [10] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of Combretastatin A-1 is the inhibition of tubulin polymerization.[6] However, its potent anti-cancer effects, particularly the vascular-disrupting activity, are mediated through the modulation of several key signaling pathways.
Disruption of the Cytoskeleton and Vascular Collapse
By binding to tubulin, Combretastatin A-1 prevents the formation of microtubules, which are essential components of the cytoskeleton. In endothelial cells lining the tumor blood vessels, this disruption leads to cell shape changes, increased vascular permeability, and ultimately, a shutdown of blood flow to the tumor, causing extensive necrosis.[5][10]
Wnt/β-catenin Signaling Pathway
Recent studies have shown that Combretastatin A-1 phosphate can induce apoptosis in cancer cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin signaling pathway.[11] This is thought to occur through the inactivation of Akt, leading to the activation of GSK-3β, which in turn promotes the degradation of β-catenin and downregulates anti-apoptotic proteins like Mcl-1.[11]
Caption: CA1P-induced apoptosis via the Wnt/β-catenin pathway.
Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of Combretastatin A-1 phosphate.
Caption: Workflow for CA1P synthesis and evaluation.
Conclusion
The early development of Combretastatin A-1 phosphate represents a successful example of prodrug design to overcome the physicochemical limitations of a potent natural product. The synthetic routes, primarily relying on the Wittig reaction and subsequent phosphorylation, have enabled the production of this promising vascular-disrupting agent. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of anti-cancer drug discovery and development. The elucidation of its mechanism of action, including its effects on the Wnt/β-catenin pathway, continues to open new avenues for therapeutic intervention. Further research and clinical investigations will continue to define the full potential of Combretastatin A-1 phosphate in the oncology landscape.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, structure, and synthesis of combretastatins A-1 and B-1, potent new inhibitors of microtubule assembly, derived from Combretum caffrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antineoplastic agents 429. Syntheses of the combretastatin A-1 and combretastatin B-1 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Regioselective Synthesis of Water Soluble Monophosphate Derivatives of Combretastatin A-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antineoplastic Power of Combretastatin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Combretastatin (B1194345) A1 (CA1), a natural stilbenoid phenol (B47542) originally isolated from the bark of the South African bushwillow tree, Combretum caffrum, represents a potent class of antineoplastic agents.[1] This technical guide provides an in-depth overview of the antineoplastic activities of Combretastatin A1 and its water-soluble phosphate (B84403) prodrug, Combretastatin A1 phosphate (CA1P), also known as OXi4503. We will delve into its core mechanism of action, present quantitative data on its efficacy, detail key experimental protocols, and visualize the intricate signaling pathways it modulates.
Core Mechanism of Action: A Dual-Pronged Attack
Combretastatin A1 exerts its anticancer effects through a dual mechanism, primarily functioning as both a potent inhibitor of tubulin polymerization and a vascular disrupting agent (VDA).[2][3]
1. Tubulin Polymerization Inhibition: CA1 binds to the colchicine-binding site on β-tubulin, a critical protein subunit of microtubules. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a net depolymerization.[2] Microtubules are essential components of the cytoskeleton, playing vital roles in cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell shape. By destabilizing microtubules, CA1 induces mitotic arrest, primarily at the G2/M phase of the cell cycle, and ultimately triggers programmed cell death, or apoptosis, in rapidly proliferating cancer cells.[1][4]
2. Vascular Disruption: A key feature that distinguishes combretastatins from many traditional chemotherapeutics is their potent antivascular activity.[3] CA1P, upon dephosphorylation to the active CA1 in the body, selectively targets the immature and poorly organized vasculature characteristic of solid tumors.[1][2] The disruption of the endothelial cell cytoskeleton leads to a rapid change in cell shape, increased vascular permeability, and ultimately, a shutdown of blood flow to the tumor core.[1] This vascular collapse results in extensive hemorrhagic necrosis within the tumor, depriving cancer cells of essential oxygen and nutrients. Studies have shown that this vascular shutdown can occur within hours of administration.[5]
Quantitative Efficacy Data
The following tables summarize key quantitative data on the in vitro and in vivo antineoplastic activities of Combretastatin A1 and its derivatives.
Table 1: In Vitro Cytotoxicity of Combretastatin A1 and Analogues
| Compound/Analogue | Cell Line | Assay Type | IC50 Value | Reference |
| Combretastatin A-4 | 1A9 (ovarian) | Not Specified | 3.6 nM | [6] |
| Combretastatin A-4 | 518A2 (melanoma) | MTT | 0.02 µM | [6] |
| Combretastatin A-4 | HR (gastric) | MTS | 30 nM | [6] |
| Combretastatin A-4 | NUGC3 (stomach) | MTS | 8520 nM | [6] |
| XN0502 (CA-4 analogue) | A549 (lung) | Not Specified | 1.8 ± 0.6 µM | [7] |
| XN0502 (CA-4 analogue) | HL-7702 (normal liver) | Not Specified | 9.1 ± 0.4 µM | [7] |
Table 2: In Vivo Efficacy of this compound (CA1P)
| Animal Model | Tumor Type | Treatment Dose | Key Findings | Reference |
| Mouse | MAC29 Colon Tumor | 50 mg/kg | Significant tumor growth delays | |
| Mouse | MAC29 Colon Tumor | Not Specified | ~94% of the tumor was necrotic within 24 hours | [5] |
| Mouse | C3H Mammary Carcinoma | 50 mg/kg (with hyperthermia) | Enhanced tumor growth delay | [8] |
| Mouse | C3H Mammary Carcinoma | Not Specified (with radiation) | Reduced TCD50 from 52 Gy to 41 Gy | [8] |
Signaling Pathways Modulated by Combretastatin A1
Combretastatin A1 has been shown to influence key signaling pathways involved in cell survival and proliferation. One notable pathway is the Wnt/β-catenin signaling cascade. Research suggests that CA1P can down-regulate proteins associated with this pathway, including GSK-3βSer9 and β-catenin itself. Additionally, it has been observed to down-regulate the p-AKT and Mcl-1 pathways, which are critical for cell survival and apoptosis resistance.
Caption: Signaling pathways affected by Combretastatin A1.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Combretastatin A1's antineoplastic activities.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of Combretastatin A1 on the assembly of purified tubulin into microtubules.
-
Materials:
-
Purified tubulin (>99% pure, e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Combretastatin A1 dissolved in DMSO
-
Positive control (e.g., Nocodazole), Negative control (vehicle - DMSO)
-
96-well, clear bottom microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep the solution on ice.
-
Add various concentrations of Combretastatin A1 (and controls) to the wells of the 96-well plate.
-
Pre-warm the plate reader to 37°C.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the reader and begin recording the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.
-
The rate of polymerization and the maximum polymer mass are determined from the resulting absorbance curves. The IC50 value is calculated as the concentration of Combretastatin A1 that inhibits the extent of polymerization by 50% compared to the vehicle control.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the impact of Combretastatin A1 on the metabolic activity and viability of cultured cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Combretastatin A1 dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Combretastatin A1. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.
-
Caption: Workflow for a typical MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells (including any floating cells in the medium) after treatment with Combretastatin A1.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Conclusion and Future Directions
Combretastatin A1 is a promising antineoplastic agent with a well-defined dual mechanism of action that includes potent tubulin polymerization inhibition and rapid tumor vascular disruption. The quantitative data from preclinical studies highlight its significant anticancer activity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of Combretastatin A1 and its analogues.
Future research should focus on optimizing drug delivery systems to enhance the therapeutic index of CA1, exploring combination therapies with other anticancer agents to overcome potential resistance mechanisms, and further elucidating the downstream signaling events that mediate its potent antivascular effects. The continued investigation of this fascinating natural product holds great promise for the development of novel and effective cancer therapies.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Combretastatin A1 Phosphate's Effect on Microtubule Depolymerization
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of Combretastatin (B1194345) A1 phosphate (B84403) (CA1P), a potent microtubule-targeting agent. It details its mechanism of action, downstream signaling effects, quantitative efficacy data, and standard experimental protocols for its characterization.
Introduction
Combretastatin A1 phosphate (CA1P), also known as OXi4503, is a water-soluble prodrug of the natural stilbenoid, combretastatin A1 (CA1).[1][2] Originally isolated from the bark of the South African bush willow tree, Combretum caffrum, the combretastatins are potent inhibitors of tubulin polymerization.[3][4][5] CA1P is classified as a vascular-disrupting agent (VDA) due to its profound effects on tumor vasculature, alongside its direct cytotoxic activity on cancer cells.[1][6][7] Upon administration, CA1P is rapidly dephosphorylated by endogenous phosphatases to its active metabolite, CA1, which exerts its biological effects by directly interacting with the microtubule cytoskeleton.[1]
Mechanism of Action: Microtubule Depolymerization
The primary mechanism of action for Combretastatin A1 is the disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers composed of αβ-tubulin heterodimers, crucial for cell division, intracellular transport, and maintenance of cell structure.[8]
-
Binding to Tubulin: The active form, CA1, binds with high affinity to the colchicine-binding site on the β-tubulin subunit.[3][4][9] Notably, CA1 binds to this site with a higher affinity than colchicine (B1669291) itself.[1][6]
-
Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin dimers into microtubules.[5][9] The cis-stilbene (B147466) configuration of combretastatins is a critical structural feature for this inhibitory activity.[3][4]
-
Induction of Depolymerization: By preventing the addition of new tubulin dimers, CA1 shifts the dynamic equilibrium of microtubules towards depolymerization, leading to a net loss of the microtubule network.[1][10]
-
Cellular Consequences: The collapse of the microtubule cytoskeleton has catastrophic consequences for proliferating cells. It leads to the formation of defective mitotic spindles, causing cells to arrest in the G2/M phase of the cell cycle.[11][12][13] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[9][11]
Downstream Signaling Pathways
The disruption of the microtubule network by CA1P initiates downstream signaling cascades that contribute to its anti-cancer effects. One key pathway identified involves the modulation of the AKT/GSK-3β/Wnt signaling axis.[9]
Microtubule depolymerization induced by CA1P leads to the inactivation of the serine/threonine kinase AKT.[9] This relieves the inhibitory phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β), resulting in its activation.[9] Activated GSK-3β then phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The subsequent inhibition of the Wnt/β-catenin signaling pathway leads to the downregulation of target genes, including the anti-apoptotic protein Mcl-1, thereby promoting apoptosis in cancer cells and tumor-associated macrophages.[9]
Quantitative Data Summary
| Parameter | Model System | Dosage | Observation | Reference |
| Tumor Growth Delay | Murine Colon Adenocarcinoma (MAC29) | 50 mg/kg | Significant tumor growth delays observed. | [2] |
| Tumor Necrosis | Murine Colon Adenocarcinoma (MAC29) | 50 mg/kg | ~94% of tumor tissue was necrotic within 24 hours. | [2] |
| Vascular Volume | Murine Colon Adenocarcinoma (MAC29) | 150 mg/kg | Strong decrease in vascular volume after 2 hours. | [3][4] |
| Anti-tumor Activity | Pancreatic Neuroendocrine Tumor (Mouse Model) | 100 mg/kg (i.p.) | Exerted anti-angiogenic effects and anti-tumor activity when combined with Sunitinib. | [7] |
Experimental Protocols
Characterizing the effects of CA1P on microtubule depolymerization involves several key experimental procedures.
This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by measuring the increase in light scattering (turbidity) at 340 nm.[8][14]
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified tubulin (e.g., 2-4 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol.[8][15] Keep on ice.
-
Prepare serial dilutions of CA1P (or its active form, CA1) and control compounds (e.g., vehicle like DMSO, positive control like colchicine).
-
-
Assay Execution:
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60 minutes.[14]
-
-
Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the rate and extent of polymerization. The concentration of the compound that inhibits polymerization by 50% (IC₅₀) can be determined from dose-response curves.
-
This technique allows for the direct visualization of the microtubule network within cells, providing qualitative and quantitative information on the effects of CA1P treatment.[16]
Methodology:
-
Cell Culture: Seed adherent cells (e.g., A549, HUVEC) onto glass coverslips in a culture dish and allow them to attach overnight.[11][13][16]
-
Treatment: Treat cells with various concentrations of CA1P or vehicle control for a specified duration (e.g., 8-24 hours).[10][16]
-
Fixation & Permeabilization:
-
Wash cells with PBS.
-
Fix the cells using ice-cold methanol (B129727) for ~5 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[17]
-
If using paraformaldehyde, permeabilize the cell membrane with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.[16]
-
-
Staining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes.[16][17]
-
Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.[16]
-
Counterstain nuclei with DAPI, if desired.
-
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.
This assay quantifies the distribution of cells in different phases of the cell cycle based on DNA content, allowing for the detection of mitotic arrest induced by microtubule-targeting agents.[14]
Methodology:
-
Cell Culture & Treatment: Culture cells in appropriate vessels and treat with CA1P or vehicle control for a desired time period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells to ensure all cells, including those detached due to mitotic catastrophe, are collected.[13]
-
Fixation:
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while gently vortexing.[16]
-
Incubate for at least 2 hours at -20°C.[16]
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of fluorescence intensity, which corresponds to DNA content.
-
-
Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is indicative of mitotic arrest.[14]
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate that functions by disrupting microtubule polymerization. Its dephosphorylated metabolite, CA1, binds to the colchicine site on β-tubulin, leading to microtubule network collapse, G2/M cell cycle arrest, and apoptosis. Its potent in vivo efficacy as a vascular-disrupting agent further underscores its clinical potential. The experimental protocols detailed herein provide a robust framework for researchers to investigate the intricate cellular and molecular effects of this and other microtubule-targeting agents.
References
- 1. Facebook [cancer.gov]
- 2. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications [mdpi.com]
- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. abscience.com.tw [abscience.com.tw]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Cytotoxicity Studies of Combretastatin A1 Phosphate (CA1P)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin (B1194345) A1 Phosphate (CA1P), also known as OXi4503, is a water-soluble, synthetic prodrug of the natural stilbenoid, combretastatin A1.[1][2] Originally derived from the bark of the South African bush willow tree, Combretum caffrum, combretastatins have garnered significant interest in oncology research.[2][3] CA1P is classified as a potent vascular-disrupting agent (VDA) that also possesses direct cytotoxic properties against tumor cells.[1][4] Upon administration, it is rapidly dephosphorylated by endothelial and tumor cell phosphatases to its active, lipid-soluble metabolite, combretastatin A1 (CA1), which exerts the primary biological effects.[2] This guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols from initial cytotoxicity studies.
Mechanism of Action
CA1P's cytotoxic and anti-vascular effects are initiated by the bioactivation to CA1, which mediates a dual-front assault on tumor integrity through microtubule disruption and the induction of oxidative stress.
Primary Target: Tubulin Polymerization
The principal mechanism of CA1 is the disruption of microtubule dynamics. CA1 binds with high affinity to the colchicine-binding site on the β-subunit of tubulin.[2][5] This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the existing microtubule cytoskeleton.[3] Since microtubules are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division, their disruption leads to catastrophic cellular events, including mitotic arrest and the initiation of apoptosis.[3][6]
Dual-Function Cytotoxicity
Beyond its role as a tubulin-binding agent, CA1P exhibits a second cytotoxic mechanism. The active CA1 metabolite can be oxidized by enzymes, such as myeloperoxidase which is found in high levels in some leukemia cells, to a highly reactive orthoquinone species.[1][7] This intermediate is directly cytotoxic, exerting its effects by binding to protein thiols and nucleic acids and by stimulating oxidative stress through the production of superoxide (B77818) and hydrogen peroxide.[1] This dual-action—disrupting both the vasculature and directly killing tumor cells—makes CA1P a compound of significant interest.[4][7]
Key Signaling Pathways in CA1P-Induced Cytotoxicity
Initial research has elucidated several interconnected signaling pathways that are modulated by CA1P to induce apoptosis.
Inhibition of the Wnt/β-catenin Pathway
Studies in hepatocellular carcinoma (HCC) have shown that CA1P-induced microtubule depolymerization leads to the inactivation of the serine/threonine kinase AKT.[5] This inactivation subsequently activates Glycogen Synthase Kinase 3β (GSK-3β), a key component of the β-catenin destruction complex.[8] Activated GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation.[9] The resulting inhibition of the Wnt/β-catenin signaling pathway leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering apoptosis.[5]
Induction of Oxidative Stress
CA1P contributes to cytotoxicity by inducing oxidative stress. This occurs through two primary routes: the generation of reactive oxygen species (ROS) and the formation of a cytotoxic orthoquinone intermediate.[1] The accumulation of ROS can disrupt cellular antioxidant defense systems and directly trigger apoptotic pathways.[3] Concurrently, the orthoquinone metabolite binds to critical macromolecules, including antioxidant proteins and DNA, further exacerbating cellular stress and leading to cell death.[1]
Quantitative Cytotoxicity Data
While specific IC50 values for CA1P across a wide range of cell lines are not extensively consolidated in single reports, the literature indicates potent activity. The active metabolite of OXi4503 has been shown to exhibit nanomolar cytotoxic activity against human acute myeloid leukemia (AML) cells in vitro.[10] For context, various analogues and derivatives of combretastatins consistently show high potency, with IC50 values often in the nanomolar to low micromolar range against various cancer cell lines.[3][6][11]
| Compound Class | Cell Line(s) | Cancer Type | IC50 Range (µM) | Reference(s) |
| CA1P (OXi4503) Metabolite | Human AML cells | Acute Myeloid Leukemia | Nanomolar range | [10] |
| Combretastatin Analogues | A549, IMR-32 | Lung, Neuroblastoma | 4.10 – 15.10 | [11] |
| Combretastatin Analogues | HeLa, MDA-MB-231 | Cervical, Breast | 8.39 – 23.94 | [11] |
| β-lactam CA Derivatives | MCF-7, MDA-MB-231 | Breast Cancer | 0.010 – 4.04 | [3] |
| Pyrazole CA Derivatives | Colon-26 | Colon Adenocarcinoma | 0.0084 | [3] |
Experimental Protocols
Standardized assays are crucial for evaluating the cytotoxic effects of compounds like CA1P. Below are detailed methodologies for key experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CA1P in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT labeling reagent (stock solution of 5 mg/mL in PBS, final concentration ~0.5 mg/mL) to each well.[12][14]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[12][15]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[12][15]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Protocol:
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with CA1P at various concentrations for the desired time. Include positive and negative controls.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, then combine with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cells twice with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18]
-
Interpretation:
Conclusion
Initial studies on Combretastatin A1 Phosphate (CA1P/OXi4503) establish it as a potent dual-action anticancer agent. Its primary cytotoxic mechanism involves the inhibition of tubulin polymerization by its active metabolite, CA1, leading to mitotic arrest and apoptosis.[2][5] This is complemented by a direct cytotoxic effect mediated by an orthoquinone intermediate that induces significant oxidative stress.[1] Key signaling cascades, such as the Wnt/β-catenin pathway, are critically involved in its apoptotic effects.[5] The potent nanomolar cytotoxicity observed in preclinical models underscores its potential as a therapeutic agent, particularly in hematological malignancies and solid tumors, warranting its continued investigation in clinical trials.[2][10]
References
- 1. Evaluation of cell death mechanisms induced by the vascular disrupting agent OXi4503 during a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OXi4503 – Oncotelic [oncotelic.com]
- 5. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. kumc.edu [kumc.edu]
- 19. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Combretastatin A-1 Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Combretastatin (B1194345) A-1 phosphate (B84403) (CA1P), also known as OXi4503, is a water-soluble prodrug of the potent natural product Combretastatin A-1 (CA1).[1][2][3] Originally isolated from the African bush willow tree Combretum caffrum, CA1 and its phosphate prodrug are powerful vascular disrupting agents (VDAs) that exhibit significant antitumor activity by inhibiting tubulin polymerization.[1][3] Upon administration, CA1P is dephosphorylated to the active metabolite CA1, which leads to the rapid depolymerization of microtubules, causing mitotic arrest in endothelial cells, the destruction of tumor vasculature, and ultimately, tumor necrosis.[4] This document provides a detailed protocol for the chemical synthesis of Combretastatin A-1 phosphate, compiled from established methodologies. It also outlines the key signaling pathways affected by CA1P.
Overview of Synthetic Strategy
The synthesis of Combretastatin A-1 phosphate typically involves a multi-step process. The core stilbene (B7821643) structure is first assembled, often via a Wittig reaction, to establish the characteristic (Z)-olefin geometry. This is followed by the crucial phosphorylation of the two hydroxyl groups on the B-ring. Finally, deprotection of the phosphate esters yields the target water-soluble sodium salt.[5][6] An efficient and scalable approach involves diphosphorylation using in situ generated dibenzylchlorophosphite, followed by debenzylation.[5][6]
Experimental Protocols
This section details the chemical synthesis of Combretastatin A-1 phosphate, starting from the precursor Combretastatin A-1.
Materials and Reagents
-
Combretastatin A-1 (CA1)
-
Dibenzyl phosphite (B83602)
-
Carbon tetrachloride (CCl4)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
Trimethylsilyl (B98337) bromide (TMSBr) or Trimethyliodosilane
-
Sodium methoxide (B1231860) (NaOMe)
-
Methanol (B129727) (MeOH), anhydrous
-
Acetonitrile (B52724) (ACN), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated potassium dihydrogen phosphate (KH2PO4) solution
-
Sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Argon or Nitrogen gas
Protocol 1: Diphosphorylation of Combretastatin A-1
This procedure describes the formation of the dibenzyl-protected phosphate intermediate.
-
Dissolve Combretastatin A-1 in anhydrous dichloromethane under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine to the solution.
-
In a separate flask, prepare the phosphorylating agent. A common method is the in situ formation of dibenzylchlorophosphite.[5][6] Alternatively, a pre-formed phosphorylating agent can be used.
-
Slowly add dibenzyl phosphite to the reaction mixture containing Combretastatin A-1.[1]
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of potassium dihydrogen phosphate.[1]
-
Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, the dibenzyl-protected Combretastatin A-1 phosphate, by silica gel column chromatography.
Protocol 2: Deprotection to Yield Combretastatin A-1 Phosphate (Sodium Salt)
This procedure outlines the final steps to obtain the water-soluble prodrug.
-
Dissolve the purified dibenzyl-protected intermediate in anhydrous acetonitrile or dichloromethane under an inert atmosphere.
-
Cool the solution to -10 °C or 0 °C.[1]
-
Slowly add trimethylsilyl bromide (TMSBr) or trimethyliodosilane to the solution.[1][5]
-
Stir the reaction at a low temperature for several hours, monitoring by TLC until the debenzylation is complete.[1]
-
In a separate flask, prepare a solution of sodium methoxide in methanol and cool it to -10 °C.[1]
-
Add the reaction mixture dropwise to the cold sodium methoxide solution.[1]
-
Stir the resulting mixture for a few hours, allowing it to warm to room temperature.[1]
-
The final product, Combretastatin A-1 phosphate as a sodium salt, will precipitate. Isolate the solid by filtration, wash with a cold solvent like methanol or ether, and dry under vacuum.
Data Presentation
The following table summarizes key quantitative data related to the synthesis. Note that specific yields can vary based on reaction scale and optimization.
| Step | Reactant | Product | Typical Yield (%) | Key Reagents |
| 1 | Combretastatin A-1 | Dibenzyl-protected CA1P | 70-85% | Dibenzyl phosphite, TEA |
| 2 | Dibenzyl-protected CA1P | Combretastatin A-1 Phosphate (Sodium Salt) | 80-95% | TMSBr, NaOMe |
Visualization of Workflow and Signaling Pathway
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Combretastatin A-1 phosphate.
References
- 1. Regioselective Synthesis of Water Soluble Monophosphate Derivatives of Combretastatin A-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Antineoplastic agents 429. Syntheses of the combretastatin A-1 and combretastatin B-1 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2001081355A1 - Combretastatin a-1 phosphate and combretastatin b-1 phosphate prodrugs - Google Patents [patents.google.com]
Application Notes and Protocols for Combretastatin A1 Phosphate (CA1P) Administration in Vivo for Tumor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin (B1194345) A1 phosphate (B84403) (CA1P), also known as Oxi4503, is a water-soluble prodrug of the natural product Combretastatin A1.[1][2] It functions as a potent vascular disrupting agent (VDA) with significant anti-tumor activity demonstrated in preclinical models.[1][2] Unlike traditional chemotherapy that targets tumor cells directly, CA1P selectively targets the tumor's blood vessels. This document provides detailed application notes and protocols for the in vivo administration of CA1P in tumor studies, aimed at guiding researchers in the effective design and execution of their experiments.
Mechanism of Action:
Combretastatin A1 phosphate is dephosphorylated in vivo to its active form, Combretastatin A1 (CA1).[1] CA1 binds to the colchicine-binding site on β-tubulin, leading to the depolymerization of microtubules in endothelial cells.[1][3] This disruption of the microtubule cytoskeleton triggers a cascade of downstream events, primarily involving the activation of the small GTPase RhoA.[4][5] RhoA activation, in turn, alters the actin cytoskeleton, causing endothelial cell contraction, increased vascular permeability, and the disruption of vascular endothelial (VE)-cadherin signaling.[6] The culmination of these events is a rapid and selective shutdown of tumor blood flow, leading to extensive hemorrhagic necrosis of the tumor tissue within hours of administration.[2][3]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Murine Tumor Models
| Tumor Model | Mouse Strain | CA1P Dose (mg/kg) | Administration Route | Key Findings | Reference |
| MAC29 Colon Adenocarcinoma | NMRI | 50 | Intraperitoneal (i.p.) | Significant tumor growth delays. | [2][7] |
| MAC29 Colon Adenocarcinoma | NMRI | 150 | Intraperitoneal (i.p.) | ~94% tumor necrosis within 24 hours; significant decrease in vascular volume after 2 hours. | [2][3] |
| MAC29 Colon Adenocarcinoma | NMRI | 250 | Intraperitoneal (i.p.) | Well-tolerated. | [2][7] |
| Colorectal Cancer Liver Metastasis | CBA | 100 | Intraperitoneal (i.p.) | In combination with Sunitinib, significantly reduced tumor vessels and decreased mean liver weight. | [8] |
| MAC29 Colon Adenocarcinoma | Not Specified | 100 | Not Specified | In combination with cisplatin, significantly potentiated anti-tumor effects. | [9] |
Table 2: Preclinical Pharmacokinetic Parameters of Combretastatin A1 (Active Metabolite)
| Parameter | Value | Conditions | Reference |
| Peak Plasma Concentration (Cmax) | 16.4 µg/mL | Following 150 mg/kg CA1P administration in NMRI mice with MAC29 tumors. | [10] |
| Plasma Area Under the Curve (AUC) | 10.4 µg·h/mL | Following 150 mg/kg CA1P administration in NMRI mice with MAC29 tumors. | [10][11] |
| Tumor Area Under the Curve (AUC) | 13.1 µg·h/mL | Following 150 mg/kg CA1P administration in NMRI mice with MAC29 tumors. | [10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (CA1P) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
This protocol is based on a formulation that yields a clear solution.[8]
-
Stock Solution Preparation:
-
Working Solution Preparation (example for a 10 mg/mL final concentration):
-
In a sterile microcentrifuge tube, combine the following in order, ensuring to mix well after each addition:
-
100 µL of 50 mg/mL CA1P in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of sterile saline
-
-
This will result in a final volume of 1 mL with a CA1P concentration of 5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Adjust the volumes proportionally to achieve the desired final concentration and total volume.
-
If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[8]
-
Prepare the working solution fresh on the day of injection.
-
Protocol 2: Subcutaneous Tumor Xenograft Model and CA1P Administration
Materials:
-
Cancer cell line of interest (e.g., MAC29, SW620)
-
Appropriate cell culture medium and reagents
-
Immunocompromised mice (e.g., athymic nude mice, NOD/SCID)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional, can improve tumor take rate)
-
1 mL syringes with 27-30 gauge needles
-
Calipers or imaging system for tumor measurement
-
Animal anesthesia and analgesia as per institutional guidelines
-
Prepared CA1P working solution
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 80-90% confluency.
-
On the day of implantation, harvest the cells by trypsinization.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in sterile PBS or serum-free medium at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just prior to injection.[12]
-
-
Tumor Implantation:
-
Anesthetize the mouse according to your institution's approved protocol.
-
Disinfect the injection site (typically the flank) with 70% ethanol.
-
Gently pinch the skin and insert the needle subcutaneously.
-
Slowly inject the cell suspension (100-200 µL) to form a subcutaneous bleb.
-
Monitor the animals for recovery from anesthesia and for any adverse reactions.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions regularly (e.g., 2-3 times per week) using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[13]
-
For more accurate measurements, non-invasive imaging techniques such as ultrasound or microCT are recommended.[13][14]
-
-
CA1P Administration:
-
Once tumors have reached the desired size, randomize the animals into treatment and control groups.
-
Administer the prepared CA1P working solution via intraperitoneal (i.p.) injection at the desired dose (e.g., 50-150 mg/kg).
-
Administer the vehicle solution to the control group.
-
The treatment schedule will depend on the study design (e.g., single dose, multiple doses).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and animal well-being.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumors can be weighed and processed for histological analysis (e.g., H&E staining) to assess the extent of necrosis.
-
Visualizations
Caption: Experimental workflow for in vivo CA1P administration.
Caption: Signaling pathway of CA1P in tumor endothelial cells.
References
- 1. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule depolymerization rapidly collapses capillary tube networks in vitro and angiogenic vessels in vivo through the small GTPase Rho - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
Developing Water-Soluble Derivatives of Combretastatin A-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Combretastatin (B1194345) A-1 (CA-1), a natural stilbenoid isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization, exhibiting significant anti-tumor and anti-vascular activities.[1][2] However, its clinical development has been hampered by poor water solubility. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of water-soluble derivatives of Combretastatin A-1, focusing on phosphate (B84403) prodrugs and amino acid conjugates. These derivatives aim to improve the pharmacokinetic profile of CA-1 while retaining its potent biological activity.
Introduction
Combretastatin A-1 binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis in proliferating endothelial cells and tumor cells.[1][3] This mechanism of action makes it a promising candidate for cancer therapy, particularly as a vascular disrupting agent (VDA) that can selectively target tumor vasculature.[4][5] To overcome the solubility limitations of the parent compound, various prodrug strategies have been employed. The most common approach involves the phosphorylation of the phenolic hydroxyl groups to create highly water-soluble phosphate salts, such as Combretastatin A-1 diphosphate (B83284) (CA-1P), which is enzymatically converted to the active CA-1 in vivo.[4][6][7] Other strategies include the synthesis of monophosphate derivatives and conjugation with amino acids to enhance solubility and potentially improve tumor targeting.[8][9]
I. Synthesis of Water-Soluble Combretastatin A-1 Derivatives
A. Synthesis of Combretastatin A-1 Diphosphate (CA-1P)
The synthesis of CA-1P involves the diphosphorylation of Combretastatin A-1, followed by deprotection to yield the final water-soluble sodium salt.[10][11]
Experimental Protocol:
-
Diphosphorylation:
-
Dissolve Combretastatin A-1 in a suitable anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (e.g., argon).
-
Cool the reaction mixture to -10 °C.
-
Add carbon tetrachloride (CCl₄), diisopropylethylamine (DIPEA), and 4-dimethylaminopyridine (B28879) (DMAP).
-
Slowly add dibenzyl phosphite (B83602) to the reaction mixture.
-
Stir the reaction for 45-60 minutes, monitoring progress by thin-layer chromatography (TLC).[8][12]
-
Upon completion, quench the reaction by adding a saturated solution of potassium dihydrogen phosphate (KH₂PO₄).[8][12]
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic phases over sodium sulfate, filter, and concentrate under reduced pressure to obtain the dibenzyl-protected CA-1P.
-
-
Deprotection and Salt Formation:
-
Dissolve the protected intermediate in a suitable solvent.
-
Add trimethyliodosilane to cleave the benzyl (B1604629) ester protecting groups.
-
Treat the resulting phosphoric acid intermediate with sodium methoxide (B1231860) to form the final sodium phosphate prodrug (CA-1P).[11]
-
Purify the final product by appropriate chromatographic techniques.
-
B. Regioselective Synthesis of Combretastatin A-1 Monophosphates
The synthesis of monophosphate derivatives requires a regioselective protection strategy to differentiate between the two vicinal phenolic hydroxyl groups of CA-1.[8][13]
Experimental Protocol:
-
Selective Protection:
-
Utilize a selective tosyl protecting group strategy to protect one of the phenolic hydroxyl groups at the C-2' or C-3' position of the stilbene (B7821643) core.[8][12]
-
-
Phosphorylation:
-
Dissolve the monophenol intermediate in anhydrous acetonitrile (B52724) and cool to -10 °C.
-
Add carbon tetrachloride (CCl₄), diisopropylethylamine (DIPEA), and 4-dimethylaminopyridine (DMAP).[12]
-
Slowly add dibenzyl phosphite and stir for approximately 45 minutes, monitoring by TLC.[12]
-
Quench the reaction with saturated potassium dihydrogen phosphate solution.[12]
-
Extract the product with ethyl acetate, dry the organic phase, and concentrate under reduced pressure.[8][12]
-
-
Deprotection and Purification:
-
Perform deprotection of the benzyl and tosyl groups to yield the monophosphate derivative.
-
Purify the final product using chromatography.
-
C. Synthesis of Amino Acid Conjugates of Combretastatin A-1
Conjugating amino acids to CA-1 can improve water solubility and may enhance tumor cell uptake.
Experimental Protocol:
-
Carboxylic Acid Intermediate Synthesis:
-
Amino Acid Coupling:
-
Couple the carboxylic acid intermediate with the desired methyl ester of an L- or D-amino acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and DMAP in DMF.[14]
-
-
Final Saponification:
-
Saponify the methyl ester of the amino acid conjugate to obtain the final water-soluble amino acid derivative of the combretastatin.[14]
-
II. Biological Evaluation of Water-Soluble CA-1 Derivatives
A. In Vitro Cytotoxicity Assays
The cytotoxic activity of the synthesized derivatives is evaluated against a panel of human cancer cell lines.
Experimental Protocol (MTT Assay): [15]
-
Cell Seeding:
-
Seed human cancer cells (e.g., HeLa, K562, SK-LU-1) in 96-well plates at an appropriate density and allow them to adhere overnight.[16]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the CA-1 derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[16]
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
-
B. Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of the compounds on the polymerization of tubulin.
Experimental Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a suitable buffer.
-
-
Compound Addition:
-
Add the CA-1 derivatives at various concentrations to the reaction mixture. Include a positive control (e.g., Combretastatin A-4) and a negative control (vehicle).
-
-
Initiation and Monitoring:
-
Initiate tubulin polymerization by warming the mixture to 37 °C.
-
Monitor the increase in fluorescence over time using a fluorometer. The fluorescence intensity is proportional to the amount of polymerized tubulin.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of tubulin polymerization for each compound concentration.
-
Determine the IC₅₀ value for tubulin polymerization inhibition. It is important to note that the phosphate prodrugs are expected to be inactive in this pure protein assay as they require enzymatic cleavage to the active form.[13]
-
C. In Vivo Anti-tumor and Anti-vascular Activity
The in vivo efficacy of the water-soluble CA-1 derivatives is assessed in tumor-bearing animal models.
Experimental Protocol:
-
Tumor Model:
-
Establish tumors in mice by subcutaneously implanting a suitable cancer cell line (e.g., MAC29 colon adenocarcinoma).[4]
-
-
Compound Administration:
-
Once the tumors reach a palpable size, administer the water-soluble CA-1 derivatives intravenously or intraperitoneally at various doses.
-
-
Efficacy Evaluation:
-
Monitor tumor growth over time by measuring tumor volume.
-
Calculate tumor growth delay as a measure of anti-tumor efficacy.[4]
-
-
Anti-vascular Assessment:
III. Data Presentation
Table 1: In Vitro Cytotoxicity of Combretastatin A-1 Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Combretastatin A-1 | - | 1-2 | [13] |
| Z-CA1MPA (8a) | Selected human cancer cell lines | Comparable to diphosphate congeners | [13] |
| Z-CA1MPB (4a) | Selected human cancer cell lines | Comparable to diphosphate congeners | [13] |
| Combretastatin A-4 | HeLa | 0.003 - 14.830 (median 0.011) | [16] |
| Combretastatin A-4 | K562 | 0.0048 - 0.046 | [16] |
Table 2: In Vivo Activity of Combretastatin A-1 Phosphate
| Compound | Tumor Model | Dose (mg/kg) | Outcome | Reference |
| Combretastatin A-1 Phosphate | MAC29 colon tumor | 50 | Significant tumor growth delays | [4] |
| Combretastatin A-1 Phosphate | MAC29 colon tumor | - | 94% tumor necrosis within 24 hours | [4] |
| Combretastatin A-4 Phosphate | MAC29 colon tumor | 150 | Measurable tumor growth delay | [4] |
IV. Visualizations
Caption: Signaling pathway of Combretastatin A-1 and its phosphate prodrug.
Caption: General experimental workflow for developing CA-1 derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combretastatin A-1 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Facebook [cancer.gov]
- 8. Regioselective Synthesis of Water Soluble Monophosphate Derivatives of Combretastatin A-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activities of amino acid prodrugs of amino-combretastatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. Antineoplastic agents 429. Syntheses of the combretastatin A-1 and combretastatin B-1 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Combretastatin A1 Phosphate: Application Notes and Protocols for Studying Tumor Blood Flow Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A1 phosphate (B84403) (CA1P), also known as Oxi4503, is a water-soluble prodrug of Combretastatin A1, a potent tubulin-binding agent originally isolated from the African bush willow tree, Combretum caffrum.[1][2] As a vascular disrupting agent (VDA), CA1P selectively targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][3][4] Its mechanism of action and potent anti-tumor effects make it a valuable tool for cancer research and a promising candidate for clinical development.[1][5]
These application notes provide a comprehensive overview of CA1P and detailed protocols for studying its effects on tumor blood flow and angiogenesis.
Mechanism of Action
Combretastatin A1 phosphate is dephosphorylated in vivo to its active form, Combretastatin A1 (CA1).[5] CA1 binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[2] This disruption of the microtubule cytoskeleton in endothelial cells leads to profound changes in cell shape, increased vascular permeability, and ultimately, vascular collapse. This effect is particularly pronounced in the immature and poorly organized tumor vasculature, while having significantly less impact on normal, healthy tissues.[2] The vascular shutdown induced by CA1P occurs within hours of administration, leading to extensive hemorrhagic necrosis in the tumor core.[1]
Signaling Pathways
The vascular-disrupting effects of this compound are mediated through the modulation of key signaling pathways involved in endothelial cell function and adhesion. Two of the primary pathways affected are:
-
VE-cadherin/β-catenin/Akt Signaling Pathway: CA1P disrupts the vascular endothelial (VE)-cadherin-mediated cell-cell junctions. This leads to the inhibition of the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for endothelial cell migration, survival, and the integrity of the vascular barrier. Disruption of this pathway contributes directly to increased vascular permeability and collapse.
-
Wnt/β-catenin Signaling Pathway: CA1P has been shown to inhibit the Wnt/β-catenin signaling pathway. This pathway is involved in cell proliferation and survival. In the context of tumor-associated macrophages, CA1P-induced inhibition of this pathway can lead to apoptosis, thereby modulating the tumor microenvironment.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in Murine Tumor Models
| Tumor Model | Dosage (mg/kg) | Administration Route | Key Findings | Reference(s) |
| Murine Colon Adenocarcinoma (MAC29) | 50 | Intraperitoneal (i.p.) | Significant tumor growth delays. | [1] |
| Murine Colon Adenocarcinoma (MAC29) | 150 | i.p. | Strong decrease in vascular volume after 2 hours. | |
| C3H Mammary Carcinoma | 50 | i.p. | Optimal for combination with hyperthermia when administered 3 hours prior. | |
| Human Breast Cancer Xenograft | 100 | i.p. | 93% reduction in functional vascular volume at 6 hours. | |
| Hepatocellular Carcinoma | Not specified | Not specified | Demonstrated anti-tumor activity. |
Table 2: Timeline of Vascular Disruption Following this compound Administration
| Time Post-Administration | Effect | Reference(s) |
| < 4 hours | Onset of tumor vascular shutdown. | [1] |
| 2 hours | Strong decrease in vascular volume. | |
| 6 hours | 93% reduction in functional vascular volume. | |
| 24 hours | Almost 94% of the tumor is necrotic. | [1] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound are provided below.
Protocol 1: In Vivo Assessment of Tumor Blood Flow Disruption using Dynamic Contrast-Enhanced MRI (DCE-MRI)
This protocol outlines the use of DCE-MRI to non-invasively monitor changes in tumor perfusion and vascular permeability in response to CA1P treatment in a murine model.
Materials:
-
MRI scanner (e.g., 7T or 9.4T small animal MRI)
-
Anesthesia system (e.g., isoflurane)
-
Physiological monitoring system (respiration, heart rate, temperature)
-
Tail vein catheter
-
Syringe pump
-
This compound (dissolved in sterile saline)
-
Gadolinium-based contrast agent (e.g., Gd-DTPA)
-
Image analysis software
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance).
-
Carefully place a catheter into the lateral tail vein for the administration of the contrast agent.
-
Position the mouse in the MRI scanner. Monitor and maintain the animal's body temperature, respiration, and heart rate throughout the experiment.
-
-
Imaging:
-
Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation times of the tumor tissue.
-
Administer CA1P at the desired dose (e.g., 50 mg/kg) via intraperitoneal injection.
-
At the desired time point post-CA1P administration (e.g., 2, 4, or 6 hours), begin the dynamic T1-weighted image acquisition.
-
After acquiring a few baseline dynamic scans, inject the gadolinium-based contrast agent (e.g., 0.1 mmol/kg) as a bolus through the tail vein catheter using a syringe pump.
-
Continue acquiring dynamic images for a set period (e.g., 10-15 minutes) to capture the wash-in and wash-out of the contrast agent.
-
-
Data Analysis:
-
Perform motion correction on the acquired dynamic images.
-
Define regions of interest (ROIs) within the tumor and a major artery (for the arterial input function, AIF).
-
Generate signal intensity-time curves from the ROIs and convert them to contrast agent concentration-time curves.
-
Fit the concentration-time curves to a suitable pharmacokinetic model (e.g., the Tofts model) to calculate parameters such as Ktrans (volume transfer constant), vp (plasma volume fraction), and ve (extracellular extravascular space volume fraction).
-
Protocol 2: Histological Assessment of Tumor Perfusion and Vascularity
This protocol describes the use of Hoechst 33342 staining to assess vessel perfusion and immunohistochemistry for CD31 to evaluate vessel density.
Materials:
-
This compound
-
Hoechst 33342 (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Formalin or Optimal Cutting Temperature (OCT) compound
-
Cryostat or microtome
-
Primary antibody: Rat anti-mouse CD31 (e.g., from BD Biosciences)
-
Secondary antibody: Alexa Fluor-conjugated goat anti-rat IgG (e.g., from Invitrogen)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
DAPI
-
Fluorescence microscope
Procedure:
-
In Vivo Staining and Tissue Collection:
-
Administer CA1P to tumor-bearing mice at the desired dose and time point.
-
Inject Hoechst 33342 (15 mg/kg) intravenously via the tail vein.
-
After 1 minute, euthanize the mice and excise the tumors.
-
For frozen sections, embed the tumors in OCT compound and snap-freeze in liquid nitrogen. For paraffin (B1166041) sections, fix the tumors in 10% neutral buffered formalin.
-
-
Immunohistochemistry for CD31:
-
Cut 5-10 µm thick sections using a cryostat or microtome.
-
For paraffin sections, deparaffinize and rehydrate the slides.
-
Perform heat-induced antigen retrieval if necessary.
-
Permeabilize the sections with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 5% goat serum in PBS for 1 hour at room temperature.
-
Incubate the sections with the primary anti-CD31 antibody (e.g., 1:100 dilution) overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (e.g., 1:500 dilution) for 1 hour at room temperature, protected from light.
-
Wash the sections three times with PBS.
-
Counterstain with DAPI for 5 minutes to visualize nuclei.
-
Mount the coverslips with an appropriate mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filters for Hoechst 33342 (blue), the CD31 secondary antibody (e.g., red or green), and DAPI (blue).
-
Quantify the area of Hoechst 33342 fluorescence to determine the perfused regions of the tumor.
-
Count the number of CD31-positive vessels to determine the microvessel density.
-
The percentage of perfused vessels can be calculated by co-localizing the Hoechst 33342 and CD31 signals.
-
Protocol 3: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro and is used to evaluate the anti-angiogenic potential of CA1P.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (BME), such as Matrigel®
-
96-well plate
-
This compound
-
Calcein AM (for fluorescence-based quantification)
-
Inverted microscope
Procedure:
-
Plate Preparation:
-
Thaw the BME on ice overnight at 4°C.
-
Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 1 x 105 cells/mL.
-
Prepare serial dilutions of CA1P in the cell suspension.
-
Add 100 µL of the cell suspension (containing the desired concentration of CA1P) to each well of the BME-coated plate.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor the formation of tube-like structures using an inverted microscope.
-
For quantitative analysis, the cells can be labeled with Calcein AM, and the total tube length and number of branch points can be measured using image analysis software.
-
Protocol 4: Western Blot Analysis of VE-cadherin and β-catenin
This protocol is for detecting changes in the expression of VE-cadherin and β-catenin in HUVECs following treatment with CA1P.
Materials:
-
HUVECs
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-VE-cadherin (e.g., 1:1000 dilution)
-
Rabbit anti-β-catenin (e.g., 1:1000 dilution)
-
Mouse anti-β-actin (loading control, e.g., 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat HUVECs with CA1P at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-VE-cadherin, anti-β-catenin, and anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of VE-cadherin and β-catenin to the β-actin loading control.
-
References
- 1. Anti-beta Catenin antibody (ab2365) | Abcam [abcam.com]
- 2. β-catenin promotes endothelial survival by regulating eNOS activity and flow-dependent anti-apoptotic gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VE-cadherin and β-catenin binding dynamics during histamine-induced endothelial hyperpermeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in expression of VE-cadherin and MMPs in endothelial cells: Implications for angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilizing the VE-cadherin–catenin complex blocks leukocyte extravasation and vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Combretastatin A1 Phosphate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A1 phosphate (B84403) (CA1P), a water-soluble prodrug of Combretastatin A1, is a potent vascular-disrupting agent (VDA) that shows significant promise in oncology.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine-binding site. This leads to the depolymerization of microtubules, particularly in rapidly proliferating endothelial cells, causing a swift collapse of tumor vasculature and subsequent hemorrhagic necrosis of the tumor core.[1] These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of CA1P.
Mechanism of Action
Upon administration, CA1P is dephosphorylated to its active form, Combretastatin A1. The primary target of Combretastatin A1 is the tubulin protein in endothelial cells. By disrupting the microtubule network, it triggers a cascade of events including:
-
Endothelial Cell Shape Change: Rapid alteration of the endothelial cell cytoskeleton, leading to cell rounding and increased vascular permeability.
-
Vascular Shutdown: Disruption of blood flow within the tumor microenvironment, leading to oxygen and nutrient deprivation.
-
Induction of Necrosis: Extensive tumor cell death due to the collapse of the supporting vasculature.[1]
Key signaling pathways implicated in the downstream effects of CA1P-induced microtubule disruption include the VE-cadherin/β-catenin/Akt pathway and the Wnt/β-catenin pathway . Disruption of VE-cadherin signaling contributes to the breakdown of endothelial cell junctions, while inhibition of the Wnt/β-catenin pathway through AKT inactivation and subsequent GSK-3β activation has been observed.
Data Presentation
In Vitro Efficacy of Combretastatin A1 Phosphate
| Cell Line | Assay Type | Endpoint | CA1P Concentration Range | Incubation Time | Result | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay (e.g., MTT) | Cell Viability (IC50) | 1 nM - 100 nM | 48 hours | IC50 ~5-10 nM | [2] |
| HUVEC | Endothelial Tube Formation | Inhibition of Tube Formation | 1 nM - 50 nM | 12-24 hours | Significant inhibition at ≥10 nM | [2] |
| HepG2 (Hepatocellular Carcinoma) | Apoptosis Assay | Induction of Apoptosis | 1 nM - 10 nM | 24 hours | Apoptosis induced via microtubule depolymerization |
In Vivo Efficacy of this compound in Murine Models
| Tumor Model | Mouse Strain | Treatment Dose & Schedule | Primary Outcome | Quantitative Result | Reference |
| MAC29 Colon Adenocarcinoma | NMRI mice | 50 mg/kg, single i.p. injection | Tumor Growth Delay | Significant delay compared to control | [1] |
| MAC29 Colon Adenocarcinoma | NMRI mice | 100 mg/kg, single i.p. injection | Tumor Necrosis | ~94% tumor necrosis at 24 hours | [1] |
| B16 Melanoma | C57BL/6 mice | 30 mg/kg, i.p. | Microvessel Density | Significant reduction in MVD | [3] |
Mandatory Visualizations
Caption: CA1P Signaling Pathway in Endothelial Cells.
Caption: In Vitro Efficacy Testing Workflow for CA1P.
Caption: In Vivo Efficacy Testing Workflow for CA1P.
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on endothelial cells and to calculate the IC50 value.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
This compound (CA1P)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HUVECs in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh EGM-2 medium.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of CA1P in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of CA1P in EGM-2 to achieve final concentrations ranging from 1 nM to 100 nM.
-
Remove the medium from the wells and add 100 µL of the diluted CA1P solutions to the respective wells. Include a vehicle control (medium with solvent only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of CA1P that inhibits cell growth by 50%).
-
Protocol 2: In Vitro Endothelial Tube Formation Assay
Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM-2) with 2% FBS
-
Matrigel Basement Membrane Matrix
-
CA1P
-
24-well plates
-
Inverted microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw Matrigel on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 250 µL of Matrigel to each well of a 24-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Prepare a HUVEC suspension at a concentration of 2 x 10⁵ cells/mL in EBM-2 with 2% FBS.
-
Prepare different concentrations of CA1P (e.g., 1 nM, 10 nM, 50 nM) in the same medium.
-
Add 500 µL of the HUVEC suspension containing the respective CA1P concentrations to each Matrigel-coated well. Include a vehicle control.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C and 5% CO₂ for 12-24 hours.
-
Observe the formation of tube-like structures under an inverted microscope at regular intervals.
-
Capture images of the tube networks in each well.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the results from the CA1P-treated groups to the control group.
-
Protocol 3: In Vivo Murine Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a murine tumor model.
Materials:
-
Immunocompromised mice (e.g., NMRI nude mice)
-
MAC29 colon adenocarcinoma cells (or other suitable tumor cell line)
-
Sterile PBS
-
This compound
-
Calipers
-
Surgical tools for tumor implantation
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10⁶ MAC29 cells suspended in 100 µL of sterile PBS into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into a control group and a treatment group.
-
Prepare a sterile solution of CA1P in saline. A single intraperitoneal (i.p.) injection of 50-100 mg/kg has been shown to be effective.[1][4]
-
Administer the CA1P solution to the treatment group via i.p. injection. The control group should receive an equivalent volume of saline.
-
-
Efficacy Assessment:
-
Tumor Growth: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Tumor Growth Delay: Compare the time it takes for tumors in the treatment group to reach a specific size compared to the control group.
-
Histological Analysis: At the end of the study (or at specific time points), euthanize the mice and excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess the extent of necrosis.
-
Perform immunohistochemistry for an endothelial cell marker (e.g., CD31) to determine microvessel density (MVD).
-
-
-
Data Analysis:
-
Plot tumor growth curves for both groups.
-
Statistically analyze the differences in tumor volume and tumor growth delay between the groups.
-
Quantify the percentage of necrotic area and the MVD from the histological sections.
-
References
- 1. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the LC-MS Analysis of 2'-Carboxyarabinitol 1-Phosphate (CA1P) Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Carboxyarabinitol 1-phosphate (CA1P) is a naturally occurring potent inhibitor of the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), a key enzyme in photosynthetic carbon assimilation.[1][2][3] The metabolism of CA1P is a crucial regulatory mechanism in many plant species, influencing photosynthetic efficiency, particularly under fluctuating light conditions.[1][3] The degradation of CA1P is catalyzed by CA1P phosphatase, yielding carboxyarabinitol (CA) and inorganic phosphate (B84403).[1][3] Understanding the dynamics of CA1P and its metabolites is vital for research in plant physiology, agricultural science, and potentially for the development of novel herbicides or plant growth regulators. This document provides detailed application notes and protocols for the analysis of CA1P and its primary metabolite, CA, using liquid chromatography-mass spectrometry (LC-MS).
Metabolic Pathway of CA1P
The synthesis and degradation of CA1P are tightly regulated in response to light. In the dark or low light, CA1P is synthesized and binds to Rubisco, inhibiting its activity.[1][3] Upon illumination, CA1P is released from Rubisco and hydrolyzed by CA1P phosphatase.
Quantitative Data of CA1P in Plant Species
The concentration of CA1P can vary significantly among different plant species and in response to environmental conditions such as light intensity.
| Plant Species | Condition | CA1P Concentration (µmol m⁻²) | Reference |
| Phaseolus vulgaris (French Bean) | High Light | Low | [1] |
| Dark | High | [1] | |
| Lycopersicon esculentum (Tomato) | High Light | Low | [1] |
| Dark | High | [1] | |
| Beta vulgaris (Beet) | High Light | Low | [1] |
| Dark | High | [1] | |
| Spinacea oleracea (Spinach) | - | Low | [1] |
| Triticum aestivum (Wheat) | Dark-adapted | ~7% of Rubisco sites | [4] |
| Nicotiana tabacum (Tobacco) | Dark (90 min) | 3.57 | [5] |
Experimental Protocols
Sample Preparation: Extraction of CA1P and CA from Plant Leaves
This protocol is adapted from methods described for the extraction of CA1P from French bean leaves.[6][7]
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Acid extraction buffer (e.g., perchloric acid or a chloroform/methanol mixture)
-
Anion exchange chromatography columns
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[6][7]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[6][7]
-
Extract the powdered tissue with a suitable acid extraction buffer. For example, use a cold chloroform/methanol (3:7 v/v) mixture.
-
Centrifuge the extract to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
For purification and concentration, apply the supernatant to an anion exchange chromatography column.
-
Elute CA1P and CA using a suitable salt gradient.
-
The collected fractions can be lyophilized and reconstituted in a suitable solvent for LC-MS analysis.
LC-MS/MS Analysis of CA1P and CA
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Proposed):
-
Column: A column suitable for polar analytes, such as a porous graphitic carbon (PGC) column or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase A: Water with a volatile additive (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile with the same additive as mobile phase A.
-
Gradient: A gradient from high organic to high aqueous content to elute the polar analytes.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Proposed):
-
Ionization Mode: Negative ion electrospray ionization (ESI-), as phosphate groups are readily deprotonated.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Precursor and Product Ions: These will need to be determined by infusing a CA1P standard. Based on the fragmentation of other sugar phosphates, a likely fragmentation would be the loss of the phosphate group (H₃PO₄, 98 Da).
-
CA1P (C₆H₁₁O₁₀P, MW: 274.12 g/mol ):
-
Precursor ion [M-H]⁻: m/z 273.02
-
Potential Product ion (loss of H₃PO₄): m/z 175.02
-
-
CA (C₆H₁₂O₇, MW: 196.16 g/mol ):
-
Precursor ion [M-H]⁻: m/z 195.06
-
Product ions would need to be determined from fragmentation of the standard.
-
-
-
Collision Energy: Optimize for the specific instrument and transitions.
Experimental Workflow
The overall workflow for the analysis of CA1P metabolites is depicted below.
Conclusion
The LC-MS/MS methods outlined here provide a robust framework for the sensitive and specific quantification of CA1P and its metabolites in plant tissues. Accurate measurement of these compounds is essential for advancing our understanding of photosynthetic regulation and may open new avenues for crop improvement and the development of agricultural products. The provided protocols, while requiring some method development and validation, are based on established principles for the analysis of similar polar metabolites and represent a strong starting point for researchers in this field.
References
- 1. Identification and Levels of 2′-Carboxyarabinitol in Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and levels of 2'-carboxyarabinitol in leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of 2-carboxyarabinitol 1-phosphate and regulation of ribulose-1,5-bisphosphate carboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of ca1pase Decreases Rubisco Abundance and Grain Yield in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase by Carbamylation and 2-Carboxyarabinitol 1-Phosphate in Tobacco: Insights from Studies of Antisense Plants Containing Reduced Amounts of Rubisco Activase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of carbon from photosynthetic products into 2-carboxyarabinitol-1-phosphate and 2-carboxyarabinitol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Combination Therapy: Combretastatin A1 Phosphate and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A1 phosphate (B84403) (CA1P), a prodrug of the potent tubulin-binding agent Combretastatin A1, functions as a vascular disrupting agent (VDA). It selectively targets and collapses the tumor vasculature, leading to extensive tumor necrosis. Cisplatin (B142131) is a cornerstone of chemotherapy, exerting its cytotoxic effects primarily through the formation of DNA adducts, which triggers DNA damage responses and ultimately induces apoptosis in cancer cells.
The combination of a VDA like CA1P with a traditional cytotoxic agent such as cisplatin presents a compelling therapeutic strategy. CA1P's ability to shut down blood flow in the tumor core can overcome the poor penetration of conventional chemotherapeutics into solid tumors. By disrupting the tumor microenvironment, CA1P may enhance the accessibility and efficacy of cisplatin on the remaining viable tumor cells at the periphery. This document provides an overview of the available preclinical data and outlines generalized protocols for investigating this combination therapy.
Data Presentation
In Vivo Efficacy of Combretastatin A1 Phosphate and Cisplatin Combination Therapy
Published preclinical studies have demonstrated the synergistic anti-tumor activity of this compound (CA1P) and cisplatin in a murine colon adenocarcinoma model (MAC 29). The combination therapy has been shown to significantly potentiate the anti-tumor effects compared to either agent alone. This enhanced efficacy is attributed to the anti-vascular effects of CA1P, which likely increases the susceptibility of the tumor to cisplatin-mediated cytotoxicity.[1][2]
Table 1: Summary of In Vivo Efficacy Data
| Animal Model | Treatment Group | Dosage | Key Findings | Reference |
| Murine Colon Adenocarcinoma (MAC 29) | CA1P + Cisplatin | CA1P: 100 mg/kg | Significant potentiation of anti-tumor effects of cisplatin. | [1][2] |
Note: The specific dosage of cisplatin and the detailed administration schedule for the combination therapy were not available in the reviewed literature.
In Vitro Cytotoxicity Data
No specific in vitro studies detailing the synergistic effects (e.g., IC50 values, Combination Index) of this compound and cisplatin combination therapy were identified in the public domain through the conducted searches.
Experimental Protocols
The following are generalized protocols based on standard methodologies for evaluating combination cancer therapies. These should be adapted and optimized for specific cell lines and animal models.
In Vitro Cytotoxicity Assay Protocol
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., a colon adenocarcinoma cell line) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and cisplatin in a suitable solvent (e.g., DMSO or saline).
-
Further dilute the stock solutions in the culture medium to achieve the desired final concentrations.
-
-
Cytotoxicity Assay (e.g., MTT Assay):
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of CA1P alone, cisplatin alone, and the combination of both drugs at various ratios.
-
Include untreated cells as a control.
-
After a specified incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC50 values for each treatment and analyze the synergy using appropriate software (e.g., CompuSyn to calculate the Combination Index).
-
In Vivo Antitumor Efficacy Protocol
-
Animal Model:
-
Treatment Groups:
-
Randomize the tumor-bearing mice into the following groups:
-
Vehicle Control
-
This compound (CA1P) alone (e.g., 100 mg/kg)
-
Cisplatin alone
-
CA1P and Cisplatin combination
-
-
-
Drug Administration:
-
Administer the drugs via an appropriate route (e.g., intraperitoneal injection).
-
The administration schedule should be carefully designed. For example, CA1P could be administered a few hours before cisplatin to induce vascular disruption and potentially enhance cisplatin delivery to the tumor.
-
-
Tumor Growth Measurement:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or after a specific duration.
-
Collect the tumors for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Analyze the tumor growth inhibition for each treatment group compared to the control.
-
Evaluate the survival benefit of the combination therapy.
-
Visualizations
Proposed Mechanism of Action
The combination of this compound and cisplatin is hypothesized to work through a dual mechanism. CA1P targets the tumor vasculature, leading to a shutdown of blood supply and subsequent necrosis in the tumor core. This vascular disruption can increase the permeability of the remaining tumor vessels, potentially enhancing the delivery of cisplatin to the tumor cells. Cisplatin then induces DNA damage and apoptosis in the surviving cancer cells, particularly those at the tumor periphery that are less affected by the vascular shutdown.
Caption: Proposed synergistic mechanism of CA1P and cisplatin.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for evaluating the combination therapy in a preclinical animal model.
Caption: Workflow for in vivo evaluation of combination therapy.
Signaling Pathways
While the specific signaling pathways synergistically modulated by the combination of this compound and cisplatin are not yet fully elucidated, the individual mechanisms are well-characterized. Cisplatin-induced DNA damage activates a cascade of signaling pathways, including the ATR-Chk2 and p53 pathways, leading to cell cycle arrest and apoptosis. Combretastatin A1, by disrupting the microtubule network, can also induce apoptosis and has been shown to affect pathways such as Wnt/β-catenin. The interplay between these pathways upon combination treatment is an area for further investigation.
Caption: Individual signaling pathways of cisplatin and CA1P.
References
Evaluating Hemorrhagic Necrosis Induced by Combretastatin A4 Phosphate (CA4P): Application Notes and Protocols
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note on Nomenclature: The compound of interest, a potent vascular disrupting agent known to induce hemorrhagic necrosis in solid tumors, is Combretastatin (B1194345) A4 Phosphate (B84403) (CA4P). While the initial request referred to "CA1P," the overwhelming body of scientific literature points to CA4P as the correct designation. This document will proceed with the established nomenclature of CA4P.
Introduction
Combretastatin A4 Phosphate (CA4P) is a prodrug of combretastatin A4, a natural stilbenoid derived from the African bush willow Combretum caffrum. As a vascular disrupting agent (VDA), CA4P selectively targets the unstable and poorly formed vasculature of solid tumors. Its mechanism of action involves the depolymerization of tubulin, leading to cytoskeletal and morphological changes in endothelial cells.[1] This disruption of the endothelial cell lining increases vascular permeability and ultimately leads to a rapid shutdown of tumor blood flow, resulting in extensive ischemic and hemorrhagic necrosis.[1][2] The selective action of CA4P on tumor neovessels, while leaving mature, healthy vasculature largely unaffected, makes it a promising candidate for cancer therapy, often in combination with other treatment modalities.[1][3]
This document provides detailed application notes and protocols for the evaluation of hemorrhagic necrosis induced by CA4P, designed for researchers in both academic and industrial settings.
Mechanism of Action: A Signaling Pathway Overview
CA4P exerts its anti-vascular effects through a well-defined signaling cascade that culminates in the collapse of the tumor vasculature. A key event in this process is the disruption of vascular endothelial-cadherin (VE-cadherin) signaling, which is crucial for maintaining endothelial cell-cell junctions and vascular integrity.[2][3]
Techniques for Evaluating Hemorrhagic Necrosis
A multi-modal approach is often employed to accurately assess the extent and characteristics of CA4P-induced hemorrhagic necrosis. These techniques range from non-invasive imaging to detailed histological analysis.
Histological and Immunohistochemical Analysis
Histology remains the gold standard for the direct visualization and quantification of tumor necrosis.
Experimental Protocol: Histological Assessment of Tumor Necrosis
-
Animal Model and Treatment:
-
Utilize appropriate tumor models, such as subcutaneous xenografts (e.g., KHT sarcoma, non-small cell lung cancer) in immunocompromised mice (e.g., C3H/HeJ, SCID).[4][5]
-
Administer CA4P intravenously or intraperitoneally at a dose range of 5-100 mg/kg.[6][7]
-
Establish control groups receiving a vehicle (e.g., saline).
-
-
Tissue Collection and Processing:
-
Euthanize animals at various time points post-treatment (e.g., 4, 24, 48, 72 hours) to capture the dynamics of necrosis induction and potential tumor regrowth.[7]
-
Excise tumors, measure their dimensions, and fix them in 10% neutral buffered formalin for at least 24 hours.[5][8]
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm sections using a microtome and mount on glass slides.
-
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: Perform standard H&E staining to visualize overall tumor morphology, including areas of viable tissue, apoptosis, and necrosis. Necrotic regions are typically characterized by loss of cellular detail, eosinophilic cytoplasm, and pyknotic or absent nuclei.
-
Immunohistochemistry (IHC):
-
-
Image Acquisition and Analysis:
-
Scan the stained slides using a digital slide scanner or a microscope equipped with a camera.
-
Quantify the necrotic fraction by manually or automatically delineating necrotic areas versus the total tumor area using image analysis software (e.g., ImageJ). The necrotic fraction is calculated as: (Necrotic Area / Total Tumor Area) x 100%.[8]
-
Data Presentation: Quantitative Histological Findings
| Parameter | Control | CA4P (24h post-treatment) | Reference |
| Necrotic Fraction (%) | 6.4 ± 1.4 | 35.6 ± 5.2 | [11] |
| Microvessel Density (vessels/mm²) (representative values) | High | Significantly Reduced | [9] |
In Vivo Imaging Techniques
Non-invasive imaging allows for longitudinal monitoring of the tumor response to CA4P in the same animal, providing dynamic information on vascular function and the development of necrosis.
MRI is a powerful tool for assessing both morphological and functional changes in tumors following VDA treatment.
-
Dynamic Contrast-Enhanced MRI (DCE-MRI): Measures tumor perfusion and vascular permeability by tracking the influx and efflux of a contrast agent (e.g., gadolinium).[1][4] A significant reduction in perfusion is indicative of vascular shutdown.
-
Diffusion-Weighted MRI (DW-MRI): Measures the random motion of water molecules. An increase in the Apparent Diffusion Coefficient (ADC) is often observed in necrotic tissue due to increased water mobility in the disrupted cellular environment.[8][11]
Experimental Protocol: MRI Evaluation of CA4P Efficacy
-
Animal Preparation:
-
Anesthetize the tumor-bearing animal (e.g., with isoflurane) and maintain its body temperature.
-
-
Imaging Protocol:
-
Data Analysis:
-
For DCE-MRI, calculate parameters such as Ktrans (volume transfer coefficient) and the area under the curve (AUC) to quantify changes in perfusion.
-
For DW-MRI, generate ADC maps and calculate the mean ADC value within the tumor region of interest.
-
Correlate imaging findings with post-mortem histological analysis.[6]
-
Data Presentation: Quantitative MRI Data
| MRI Parameter | Baseline | 24h post-CA4P | Reference |
| Tumor Perfusion (DCE-MRI) | Normal | Significantly Reduced | [4] |
| Mean ADC (x 10⁻³ mm²/s) | ~0.83 | Increased | [8] |
-
Near-Infrared Spectroscopy (NIRS): Can be used to non-invasively monitor changes in tumor blood oxygenation and perfusion.[8]
-
Positron Emission Tomography (PET): Can measure the anti-vascular effects of CA4P and assess metabolic activity in the tumor.[1]
Biomarker Analysis
The systemic response to CA4P-induced tumor necrosis can be monitored by measuring the levels of specific proteins in the blood.
Experimental Protocol: Plasma Biomarker Analysis
-
Sample Collection:
-
Collect blood samples from tumor-bearing animals at baseline and at various time points after CA4P treatment.
-
Process the blood to obtain plasma.
-
-
Analysis:
-
Use Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex assays to quantify the levels of cytokines and other proteins.
-
Candidates for analysis include KC (keratinocyte-derived chemokine) and MCP-1 (monocyte chemoattractant protein-1), which have been shown to increase following CA4P treatment.[4]
-
-
Correlation:
-
Attempt to correlate changes in plasma biomarker levels with the extent of tumor necrosis determined by histology or imaging. It is important to note that a direct correlation has not always been established.[4]
-
Data Presentation: Plasma Cytokine Levels
| Cytokine | Baseline | Post-CA4P | Reference |
| KC (pg/mL) | Low | Increased | [4] |
| MCP-1 (pg/mL) | Low | Increased | [4] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of CA4P in a preclinical setting.
Conclusion
The evaluation of hemorrhagic necrosis induced by CA4P requires a combination of robust techniques to fully characterize its anti-vascular and anti-tumor effects. Histological analysis provides the definitive endpoint for quantifying necrosis, while non-invasive imaging modalities like MRI offer invaluable insights into the dynamic processes of vascular shutdown and subsequent tissue damage. By employing the detailed protocols and methodologies outlined in these application notes, researchers can generate reliable and comprehensive data to advance the development of CA4P and other vascular disrupting agents in oncology.
References
- 1. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring the Treatment Efficacy of the Vascular Disrupting Agent CA4P - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Responses to Vascular Disrupting Agent Combretastatin A4 Phosphate: A Comparative Study in Rats with Hepatic and Subcutaneous Tumor Allografts Using MRI Biomarkers, Microangiography, and Histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing the Tumor Response to CA4P Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo near-infrared spectroscopy and MRI monitoring of tumor response to Combretastatin A-4-phosphate correlated with therapeutic outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detecting tumor response to a vascular disrupting agent using hyperpolarized 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility of Combretastatin A1 phosphate for research
Welcome to the technical support center for Combretastatin A1 Phosphate (B84403) (CA1P). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of CA1P in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is Combretastatin A1 Phosphate (CA1P) and what is its primary mechanism of action?
A1: this compound (CA1P), also known as Oxi4503, is a water-soluble prodrug of Combretastatin A1.[1][2] It functions as a potent vascular disrupting agent (VDA) with anti-angiogenic and antineoplastic activities.[2][3] Upon administration, CA1P is dephosphorylated to its active form, Combretastatin A1 (CA1), which binds to tubulin at the colchicine-binding site.[2][4] This interaction leads to the depolymerization of microtubules, resulting in the disruption of the tumor vasculature, which in turn causes tumor blood flow to cease and leads to tumor cell necrosis.[1][2]
Q2: How does CA1P's solubility compare to its parent compound, Combretastatin A1?
A2: CA1P was specifically developed as a water-soluble derivative to overcome the poor solubility of the parent compound, Combretastatin A1.[1][5] This improved aqueous solubility facilitates its use in research, particularly for in vivo studies.[1]
Q3: What are the recommended storage conditions for CA1P stock solutions?
A3: To prevent product inactivation from repeated freeze-thaw cycles, it is recommended to aliquot the prepared stock solution and store it under the following conditions:
Q4: What is the known signaling pathway affected by CA1P?
A4: CA1P has been shown to induce microtubule depolymerization, which leads to the inactivation of AKT.[4] This, in turn, results in the activation of GSK-3β and subsequent inhibition of the Wnt/β-Catenin signaling pathway, ultimately leading to a down-regulation of Mcl-1 and induction of apoptosis.[4]
Troubleshooting Guide
Problem: My CA1P solution appears cloudy or has visible precipitate after preparation.
-
Possible Cause: Incomplete dissolution of the compound.
-
Solution:
-
Gently warm the solution.
-
Use sonication to aid in dissolution.[3]
-
Ensure the correct solvent system and proportions are being used as detailed in the experimental protocols below.
-
Problem: I am observing lower than expected efficacy in my in vivo experiments.
-
Possible Cause 1: Degradation of the CA1P stock solution.
-
Solution 1: Ensure that stock solutions have been stored correctly at -80°C or -20°C for the recommended duration and have not undergone multiple freeze-thaw cycles.[3] Always use freshly prepared dilutions for experiments.
-
Possible Cause 2: Sub-optimal dosage.
-
Solution 2: CA1P has been shown to be effective at producing tumor growth delays in mice at a dose of 50 mg/kg, with significant tumor necrosis observed.[1][6] Review your current dosage and consider titration to an effective concentration for your specific tumor model.
Problem: My in vitro results are inconsistent.
-
Possible Cause: Variability in cell seeding density or treatment timing.
-
Solution: Standardize your cell seeding protocol and the timing of CA1P administration post-seeding to ensure reproducibility.[7]
Experimental Protocols
Protocol 1: Preparation of CA1P Stock Solution with Co-solvents
This protocol is suitable for achieving a concentration of ≥ 5 mg/mL for in vivo studies.[3]
-
Prepare the following solvent mixture:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add the solvents sequentially to the CA1P powder, ensuring each component is fully dissolved before adding the next.
-
If precipitation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[3]
Protocol 2: Preparation of CA1P Stock Solution with SBE-β-CD
This alternative protocol can also be used to achieve a concentration of ≥ 5 mg/mL.[3]
-
Prepare the following solvent mixture:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
-
Add the DMSO to the CA1P powder and ensure it is dissolved.
-
Add the SBE-β-CD in Saline solution and mix thoroughly.
General Experimental Workflow for In Vivo Vascular Disrupting Agent Study
Quantitative Data Summary
Table 1: Solubility Formulations for this compound
| Protocol | Solvent System | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (10.16 mM)[3] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (10.16 mM)[3] |
Table 2: Recommended In Vivo Dosages in Murine Models
| Compound | Dosage | Effect | Animal Model |
| This compound | 50 mg/kg | Significant tumor growth delays[1][6] | Murine Colon Adenocarcinoma (MAC29)[1] |
| This compound | 150 mg/kg | Strong decrease in vascular volume after 2 hours[8][9] | Murine Colon Adenocarcinoma (MAC29)[8] |
References
- 1. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Combretastatin A-1 Phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Combretastatin (B1194345) A-1 phosphate (B84403) (CA1P).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Combretastatin A-1 phosphate, offering potential causes and recommended solutions.
Wittig Reaction: Low Yield and/or Unfavorable cis:trans Isomer Ratio
Q: My Wittig reaction is resulting in a low yield of the stilbene (B7821643) product, and the desired cis isomer is the minor product. What are the possible causes and how can I improve this?
A: The Wittig reaction is a critical step in the synthesis of Combretastatin A-1, and achieving a high yield of the biologically active cis isomer is a common challenge. Several factors can influence the outcome of this reaction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Ylide Formation | Ensure the use of a strong, fresh base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to fully deprotonate the phosphonium (B103445) salt. The reaction should be carried out under strictly anhydrous conditions, as moisture will quench the ylide.[1] |
| Ylide Instability | Non-stabilized ylides can be unstable. Consider generating the ylide in situ at low temperatures (e.g., 0 °C to -78 °C) and adding the aldehyde to the pre-formed ylide.[1] Alternatively, adding the phosphonium salt in portions to a mixture of the aldehyde and base can sometimes improve yields. |
| Presence of Moisture or Oxygen | Ylides are highly sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Suboptimal Reaction Conditions | The choice of solvent can significantly impact the cis:trans ratio. Non-polar, aprotic solvents like THF are known to favor the formation of the cis isomer. A reported successful synthesis of a Combretastatin A-1 precursor used THF and achieved a 9:1 cis:trans ratio with a 92.5% yield.[2] |
| Aldehyde Quality | Ensure the aldehyde starting material is pure and free from acidic impurities that could neutralize the ylide. |
| Steric Hindrance | The steric bulk of the substituents on both the ylide and the aldehyde can influence the stereochemical outcome. While challenging to modify for a specific target molecule, understanding these interactions can be helpful. |
A troubleshooting workflow for the Wittig reaction is visualized below.
Phosphorylation and Deprotection Issues
Q: I am encountering difficulties during the phosphorylation of Combretastatin A-1. The reaction is either incomplete or I am getting multiple phosphorylated products. What should I consider?
A: The diphosphorylation of the vicinal diol on Combretastatin A-1 is a crucial step to produce the water-soluble prodrug. This step requires careful control to ensure complete reaction and avoid side products.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Phosphorylating Agent | Dibenzylphosphite or in situ generated dibenzylchlorophosphite are effective reagents for this transformation.[3] Ensure the phosphorylating agent is of high purity and added in sufficient excess. |
| Suboptimal Reaction Conditions | The reaction is typically performed at low temperatures (e.g., -10 °C to 0 °C) in an anhydrous aprotic solvent like acetonitrile (B52724) or THF under an inert atmosphere.[4] The presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction.[4] |
| Incomplete Reaction | Monitor the reaction progress closely using thin-layer chromatography (TLC). If the reaction stalls, a slight increase in temperature or the addition of more phosphorylating agent may be necessary. |
| Protecting Group Issues | The choice of protecting groups for the phenolic hydroxyls is critical. They must be stable to the Wittig reaction conditions and be selectively removable without affecting the rest of the molecule. Silyl ethers (e.g., TBDMS) are commonly used.[5] Incomplete deprotection prior to phosphorylation will result in a mixture of products. |
| Difficult Deprotection of Phosphate Esters | Cleavage of the benzyl (B1604629) ester protecting groups from the phosphate is typically achieved using trimethyliodosilane (TMSI) or through catalytic hydrogenation.[3] Ensure the deprotection reaction goes to completion to obtain the free phosphoric acid, which can then be converted to the desired salt. |
Frequently Asked Questions (FAQs)
Q1: Why is the cis configuration of the stilbene backbone in Combretastatin A-1 so important?
A1: The cis configuration of the double bond is a critical structural feature for the biological activity of combretastatins.[6] This specific geometry allows the molecule to bind effectively to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization and subsequent anti-cancer effects. The corresponding trans isomer is significantly less active.
Q2: What is the purpose of converting Combretastatin A-1 to its phosphate prodrug?
A2: Combretastatin A-1 has poor water solubility, which limits its bioavailability and therapeutic application.[6] The addition of two phosphate groups creates a water-soluble prodrug, Combretastatin A-1 phosphate (CA1P).[3][7] In the body, CA1P is rapidly converted back to the active Combretastatin A-1 by endogenous phosphatases.
Q3: What are the main stability concerns for Combretastatin A-1 and its phosphate derivative?
A3: The primary stability concerns are:
-
cis-trans isomerization: The active cis-stilbene (B147466) can isomerize to the less active trans form, especially when exposed to light or certain catalysts.
-
Oxidation: The 2,3-dihydroxy arrangement on one of the aromatic rings of Combretastatin A-1 is susceptible to oxidation, potentially forming a quinone-type species which can affect its stability and activity.[7]
-
Hydrolysis of the phosphate groups: While generally stable, the phosphate esters in CA1P can be susceptible to hydrolysis under certain pH and temperature conditions. It is recommended to store CA1P at low temperatures (e.g., -20°C to -80°C) and protected from light.
Q4: What analytical techniques are recommended for monitoring the synthesis and purity of Combretastatin A-1 phosphate?
A4: High-Performance Liquid Chromatography (HPLC) is the method of choice for both monitoring the progress of the synthesis and for assessing the purity of the final product. Methods using UV or fluorescence detection after post-column photolysis have been developed for the quantification of CA1P in biological matrices. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P) and mass spectrometry are essential for structural confirmation of intermediates and the final product.
Data Presentation
Table 1: Representative Yields and Reaction Conditions for Key Synthetic Steps
| Reaction Step | Starting Materials | Key Reagents and Solvents | Temperature | Time | Typical Yield | cis:trans Ratio | Reference |
| Wittig Reaction | Protected 2,3-dihydroxy-4-methoxybenzaldehyde (B1670368), 3,4,5-trimethoxybenzyl-triphenylphosphonium bromide | n-BuLi, THF | -78 °C to RT | 12 h | 92.5% | 9:1 | [2] |
| Phosphorylation | Combretastatin A-1 | Dibenzylphosphite, CCl₄, DIPEA, DMAP, Acetonitrile | -10 °C | 45 min | Good | N/A | [4] |
| Phosphate Deprotection (Benzyl groups) | Dibenzyl protected CA1P | Trimethyliodosilane (TMSI) | RT | 1 h | High | N/A | [3] |
Table 2: Solubility and Analytical Data for Combretastatin Compounds
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility | HPLC Detection | Limit of Quantification (Plasma) | Reference |
| Combretastatin A-1 (CA1) | 332.36 | Poor | UV (295 nm), Fluorescence (Ex: 295 nm, Em: 390 nm) | N/A | |
| Combretastatin A-1 Phosphate (CA1P) | 492.29 | ≥ 5 mg/mL | Fluorescence with post-column photolysis | 0.025 µM |
Experimental Protocols
Protocol 1: Wittig Reaction for Stilbene Synthesis (Illustrative)
This protocol is a generalized representation based on literature procedures for synthesizing combretastatin analogues.
-
Preparation of the Ylide: To a solution of 3,4,5-trimethoxybenzyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an argon atmosphere at 0 °C, add n-butyllithium (1.1 eq) dropwise. Stir the resulting deep red solution for 1 hour at 0 °C.
-
Reaction with Aldehyde: Cool the ylide solution to -78 °C. Add a solution of the protected 2,3-dihydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the cis and trans isomers.
Protocol 2: Diphosphorylation of Combretastatin A-1 (Illustrative)
This protocol is a generalized representation based on literature procedures.
-
Reaction Setup: Dissolve Combretastatin A-1 (1.0 eq) in anhydrous acetonitrile under an argon atmosphere and cool to -10 °C.
-
Reagent Addition: Add carbon tetrachloride (excess), diisopropylethylamine (DIPEA, excess), and 4-dimethylaminopyridine (DMAP, catalytic amount). Stir for 10 minutes.
-
Phosphorylation: Slowly add dibenzylphosphite (excess) to the reaction mixture.
-
Reaction Monitoring: Stir for 45-60 minutes, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of potassium dihydrogen phosphate. Allow the mixture to warm to room temperature and add water. Separate the organic phase, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dibenzyl-protected phosphate can be purified by column chromatography.
Visualizations
Experimental Workflow
Signaling Pathway
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mcl-1 Phosphorylation without Degradation Mediates Sensitivity to HDAC Inhibitors by Liberating BH3-Only Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Combretastatin A1 Phosphate (CA1P) In Vivo Optimization: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Combretastatin (B1194345) A1 phosphate (B84403) (CA1P) dosage in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Combretastatin A1 phosphate (CA1P) and what is its primary mechanism of action?
This compound (CA1P or Oxi4503) is a water-soluble prodrug of the natural product Combretastatin A1.[1][2] It functions as a potent vascular disrupting agent (VDA) that targets existing tumor blood vessels.[3][4] The primary mechanism involves the dephosphorylation of CA1P to its active form, Combretastatin A1 (CA1), within the body.[5] CA1 then binds to tubulin, disrupting the cytoskeleton of endothelial cells, which leads to a rapid shutdown of tumor vascularity, causing extensive tumor necrosis.[1][2][6] This vascular shutdown can occur within hours of treatment.[1][2]
Caption: Mechanism of Action for this compound (CA1P).
Q2: What is a recommended starting dose for CA1P in preclinical murine models?
The optimal dose of CA1P can vary depending on the tumor model and experimental endpoint. However, preclinical studies provide a strong basis for selecting a starting dose. Significant anti-tumor effects have been observed at doses ranging from 50 mg/kg to 150 mg/kg.
A study using a murine colon adenocarcinoma model (MAC29) found that a 50 mg/kg dose of CA1P produced significant tumor growth delays.[1][2] In the same model, a dose of 150 mg/kg resulted in a strong decrease in vascular volume within two hours.[5][6] The compound was reported to be well-tolerated in mice up to a dose of 250 mg/kg.[1][2] For combination therapies, a single intraperitoneal (i.p.) injection of 100 mg/kg has been used effectively alongside other agents like Sunitinib.[3]
Table 1: Summary of Effective CA1P Doses in Murine Models
| Dose (mg/kg) | Animal/Tumor Model | Administration Route | Key Observed Effects | Reference |
|---|---|---|---|---|
| 50 | Mice with MAC29 colon tumor | Not Specified | Significant tumor growth delays. | [1][2] |
| 100 | Mice (in combination with Sunitinib) | Intraperitoneal (i.p.) | Reduced tumor vessels and liver weight. | [3] |
| 150 | Mice with MAC29 colon adenocarcinoma | Not Specified | Strong decrease in vascular volume after 2 hours. | [5][6] |
| Up to 250 | Mice with MAC29 colon tumor | Not Specified | Well-tolerated. |[1][2] |
Q3: How does the efficacy of CA1P compare to the more commonly studied Combretastatin A4 phosphate (CA4P)?
Preclinical studies indicate that CA1P is more potent than its analogue, Combretastatin A4 phosphate (CA4P). In a comparative study against a murine colon tumor, CA1P showed significant tumor growth delays at 50 mg/kg, whereas CA4P required a dose of 150 mg/kg to produce a measurable delay.[1][2] Despite CA1P showing a potentially more reactive metabolite profile, its superior anti-tumor activity at equal doses makes it a compound of high interest.[5]
Troubleshooting Guide
Q4: My experiment shows limited or no tumor response after CA1P administration. What are the potential issues?
Lack of efficacy can stem from several factors, from drug preparation to the specific tumor model used. Use the following guide to troubleshoot your experiment.
Caption: Troubleshooting workflow for lack of CA1P efficacy.
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action / Solution |
|---|---|---|
| No tumor necrosis or vascular shutdown observed. | Sub-optimal Dosage: The dose may be too low for the specific tumor model. | Conduct a dose-escalation study, starting from 50 mg/kg.[1][2] |
| Drug Instability: CA1P solutions may degrade. | It is recommended to prepare solutions freshly for in vivo experiments and use them on the same day.[3] | |
| Tumor Model Resistance: Some tumors may have inherent resistance or poor vascularization. | CA1P is most effective in well-vascularized tumors.[2] Confirm vascularity via histology or imaging. Consider testing in a different tumor model, such as the MAC29 colon tumor.[1] | |
| High animal toxicity or mortality. | Dose Too High: The administered dose exceeds the maximum tolerated dose (MTD) for the specific animal strain or model. | While tolerated up to 250 mg/kg in some studies, toxicity can be strain-dependent.[1][2] Reduce the dose and perform a toxicity study to establish the MTD in your model. |
| Solvent/Vehicle Toxicity: The vehicle used for dissolution may be causing adverse effects. | Prepare CA1P in a standard, well-tolerated vehicle like sterile saline. | |
| Inconsistent results between animals. | Inaccurate Administration: Variability in injection technique (e.g., intraperitoneal vs. subcutaneous) can alter bioavailability. | Ensure consistent and accurate administration for all animals in the cohort. Provide proper training on injection techniques. |
| | Tumor Size Variability: Tumors of different sizes may respond differently to vascular disruption. | Start treatment when tumors have reached a consistent, predefined size range across all study groups. |
Experimental Protocols
Q5: Can you provide a general protocol for an in vivo efficacy study using CA1P?
The following is a generalized protocol synthesized from preclinical studies. Researchers must adapt this protocol to their specific tumor model and institutional (IACUC) guidelines.
Caption: General experimental workflow for a CA1P in vivo study.
Detailed Methodologies:
-
Animal Model and Tumor Induction:
-
Use an appropriate mouse strain (e.g., NMRI or athymic nude mice) for your chosen tumor cell line.[5]
-
For a model like the MAC29 colon adenocarcinoma, tumor fragments or cultured cells are implanted subcutaneously in the flank.[1][2]
-
Allow tumors to grow to a palpable and measurable size (e.g., 100-200 mm³) before starting treatment.
-
-
Drug Preparation and Administration:
-
Preparation: CA1P is a water-soluble compound.[1] Dissolve the required amount in a sterile vehicle such as 0.9% saline immediately before use.[3]
-
Administration: Administer the drug via intraperitoneal (i.p.) injection for systemic delivery.[3] The volume should be calculated based on the animal's body weight.
-
-
Evaluation of Efficacy:
-
Tumor Growth Delay: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor for a statistically significant delay in tumor growth in the treated group compared to the vehicle control group.
-
Body Weight: Monitor animal body weight as a general measure of toxicity.
-
Histological Analysis: To confirm the mechanism of action, euthanize a subset of animals at specific time points (e.g., 4 and 24 hours) after treatment.[1][2]
-
Excise tumors, fix in formalin, and prepare paraffin-embedded sections.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize and quantify the extent of hemorrhagic necrosis. Studies have shown that nearly 94% of the tumor can be necrotic within 24 hours of treatment with an effective dose.[1][2]
-
Immunohistochemistry for vascular markers (e.g., CD31) can be used to assess vascular shutdown.
-
References
- 1. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Metabolic Profile of Combretastatin A1 Phosphate (CA1P)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Combretastatin (B1194345) A1 Phosphate (B84403) (CA1P). This resource provides in-depth information on the metabolic profile of CA1P, along with detailed experimental protocols and troubleshooting guides to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of Combretastatin A1 Phosphate (CA1P)?
This compound (CA1P) is a water-soluble prodrug that is metabolically converted to its active form, Combretastatin A1 (CA1), through dephosphorylation. This initial and crucial step is catalyzed by nonspecific phosphatases. Following this conversion, the active CA1 undergoes a more complex metabolic cascade. The primary subsequent pathway involves the oxidation of the phenolic groups on CA1 to form a highly reactive ortho-quinone (Q1). This reactive intermediate can then be detoxified through conjugation with glutathione (B108866) (GSH) to form a hydroquinone-thioether conjugate (Q1H2-SG), a metabolite that has been identified in the liver. An alternative pathway for the ortho-quinone (Q1) is an electrocyclic ring closure, which results in the formation of a second distinct ortho-quinone product (Q2).[1][2][3]
Q2: How does the metabolism of Combretastatin A1 (CA1) compare to its analogue, Combretastatin A4 (CA4)?
In vitro studies suggest that Combretastatin A1 (CA1) is metabolized more rapidly and forms a more reactive species compared to Combretastatin A4 (CA4).[4][5][6][7] This difference in metabolic stability and reactivity is a key area of investigation for understanding the differential antitumor effects observed between their respective prodrugs, CA1P and CA4P.
Q3: What enzymes are responsible for the metabolism of CA1P and CA1?
The dephosphorylation of the prodrug CA1P to the active CA1 is carried out by alkaline phosphatases.[8][9] These enzymes are widely distributed throughout the body. The subsequent oxidation of the phenolic compound CA1 to its reactive ortho-quinone metabolites is likely mediated by Cytochrome P450 (CYP) enzymes or peroxidases.[1][3] Specific CYP isozymes such as CYP1A1, CYP1B1, and CYP3A4 have been shown to be involved in the formation of quinones from other catechol estrogens and phenolic compounds.[4][5]
Troubleshooting Guides
This section addresses common challenges that may be encountered during in vitro and in vivo metabolic studies of CA1P.
| Problem/Question | Potential Causes | Troubleshooting Steps & Solutions |
| Low or no detection of the active compound, Combretastatin A1 (CA1), in an in vitro assay. | 1. Insufficient phosphatase activity: The in vitro system (e.g., liver microsomes) may lack sufficient alkaline phosphatase activity for efficient dephosphorylation of the prodrug CA1P. 2. Inappropriate cofactors: While CYP-mediated metabolism requires NADPH, phosphatase activity does not. 3. Rapid subsequent metabolism of CA1: The newly formed CA1 may be rapidly metabolized to downstream products, preventing its accumulation and detection. | 1. Supplement with phosphatases: Consider adding exogenous alkaline phosphatase to your incubation mixture to ensure complete conversion of CA1P to CA1. 2. Optimize assay conditions: Ensure the pH of your incubation buffer is optimal for phosphatase activity (typically alkaline). 3. Use trapping agents: Include glutathione (GSH) in your incubation to trap the reactive quinone metabolites of CA1, which can help to indirectly confirm the formation of CA1. 4. Time-course analysis: Perform a detailed time-course experiment with early time points to capture the transient appearance of CA1. |
| Low recovery of CA1 and its metabolites. | 1. Instability of ortho-quinone metabolites: The ortho-quinone metabolites of CA1 are highly reactive and unstable, leading to their degradation or covalent binding to proteins in the assay matrix.[10][11] 2. Non-specific binding: CA1 and its metabolites may adsorb to plasticware used during the experiment. 3. Inefficient extraction: The extraction solvent and method may not be optimal for recovering all analytes from the biological matrix. | 1. Utilize trapping agents: The inclusion of a nucleophilic trapping agent like glutathione (GSH) is critical to form stable conjugates with the reactive quinone metabolites, allowing for their detection and quantification.[4][5] 2. Use low-binding labware: Employ low-protein-binding tubes and pipette tips to minimize loss of analytes. 3. Optimize extraction procedure: Test different organic solvents (e.g., acetonitrile (B52724), methanol) and extraction conditions (e.g., pH, temperature) to maximize recovery. A protein precipitation step followed by solid-phase extraction (SPE) may be necessary.[2] 4. Work quickly and at low temperatures: Minimize the time between sample collection, processing, and analysis. Keep samples on ice or at 4°C whenever possible to reduce the degradation of unstable metabolites. |
| High variability in experimental results. | 1. Inconsistent enzyme activity: The activity of liver microsomes or other enzyme preparations can vary between batches and may degrade with improper storage or handling (e.g., repeated freeze-thaw cycles). 2. Substrate solubility issues: CA1 is more lipophilic than its prodrug CA1P and may have limited solubility in aqueous buffers, leading to inconsistent concentrations in the assay. 3. Matrix effects in LC-MS analysis: Components of the biological matrix can interfere with the ionization of the analytes, leading to ion suppression or enhancement. | 1. Quality control of enzyme preparations: Always use high-quality, well-characterized enzyme sources. Avoid repeated freeze-thaw cycles. Run positive controls with known substrates to verify enzyme activity. 2. Ensure substrate solubility: Prepare stock solutions of CA1 in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration of the organic solvent in the incubation is low (typically <1%) and consistent across all samples. 3. Use an internal standard: Incorporate a stable isotope-labeled internal standard for CA1 to normalize for variations in sample preparation and matrix effects during LC-MS analysis. 4. Optimize chromatography: Develop a robust LC method that effectively separates the analytes from interfering matrix components. |
Quantitative Data
The following table summarizes the available pharmacokinetic parameters for Combretastatin A1 (CA1) in mice following the administration of its prodrug, CA1P.
| Parameter | Value | Species | Dose of CA1P | Tissue | Reference |
| AUC (Area Under the Curve) | 10.4 µg·h·mL⁻¹ | NMRI Mice | 150 mg/kg | Plasma | [6][7][12][13] |
| 13.1 µg·h·mL⁻¹ | NMRI Mice | 150 mg/kg | Tumor (MAC29) | [6][7][12][13] | |
| Cmax (Maximum Concentration) | 16.4 µg·mL⁻¹ | NMRI Mice | 150 mg/kg | Plasma | [7] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of CA1P/CA1 using Liver Microsomes
This protocol outlines the steps for assessing the metabolic stability and identifying the metabolites of CA1P and CA1 using liver microsomes.
Materials:
-
This compound (CA1P) and/or Combretastatin A1 (CA1)
-
Pooled human or mouse liver microsomes
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Glutathione (GSH)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS analysis
-
96-well plates
-
Incubator/shaker
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of CA1P and CA1 in a suitable solvent (e.g., water for CA1P, DMSO for CA1).
-
Prepare the NADPH regenerating system and GSH solutions in the phosphate buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) to the phosphate buffer.
-
Add the test compound (CA1P or CA1) at the desired final concentration (e.g., 1 µM).
-
For studying the formation of reactive metabolites, add GSH to a final concentration of 1-5 mM.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
-
Initiate the Reaction:
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
For negative controls, add buffer instead of the NADPH system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-4 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex thoroughly to precipitate the proteins.
-
Centrifuge the plate at 4°C for 15-20 minutes at high speed (e.g., 3000 x g) to pellet the precipitated protein.
-
-
Analysis:
-
Carefully transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Protocol 2: In Vitro Metabolism of CA1P/CA1 using Tumor Homogenates
This protocol is designed to investigate the metabolism of CA1P and CA1 within the tumor microenvironment.
Materials:
-
Tumor tissue (fresh or frozen)
-
Homogenization buffer (e.g., phosphate buffer with protease inhibitors)
-
Dounce or mechanical homogenizer
-
Cofactors (NADPH regenerating system, GSH)
-
Test compounds (CA1P or CA1)
-
Quenching solution (e.g., ice-cold acetonitrile with internal standard)
Procedure:
-
Prepare Tumor Homogenate:
-
Weigh the tumor tissue and wash with ice-cold buffer.
-
Mince the tissue into small pieces.
-
Homogenize the tissue in 3-4 volumes of ice-cold homogenization buffer using a Dounce or mechanical homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 9000 x g) for 20 minutes at 4°C to obtain the S9 fraction (supernatant).
-
Determine the protein concentration of the S9 fraction.
-
-
Incubation:
-
Set up the incubation mixture containing the tumor S9 fraction (e.g., 1-2 mg/mL protein), test compound, and cofactors (NADPH and GSH) in a suitable buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound.
-
-
Sampling and Analysis:
-
Follow the same time-point sampling, sample processing, and LC-MS/MS analysis steps as described in Protocol 1.
-
Visualizations
References
- 1. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategic Use of Plasma and Microsome Binding To Exploit in Vitro Clearance in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specificities of alkaline and acid phosphatases in the dephosphorylation of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
overcoming limitations of Combretastatin A1 phosphate in clinical trials
Welcome to the technical support center for Combretastatin (B1194345) A1 Phosphate (B84403) (CA1P, OXi4503). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges and overcoming the limitations of CA1P encountered in preclinical and clinical settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of Combretastatin A1 Phosphate observed in clinical trials?
A1: The primary limitations of this compound (CA1P) and its analogue Combretastatin A4 Phosphate (CA4P) in clinical trials stem from dose-limiting toxicities and challenges in achieving a complete and lasting anti-tumor response with monotherapy. Key limitations include:
-
Cardiovascular Toxicities : Hypertension is a common adverse event. In a Phase 1b trial of OXi4503 (CA1P) in combination with cytarabine (B982), grade 3/4 hypertension was observed in 17% of patients.[1][2][3] Other cardiovascular effects noted with combretastatins include transient changes in heart rate and blood pressure.
-
Neurological Effects : Ataxia has been reported as a dose-limiting toxicity for CA4P.[4]
-
Constitutional Symptoms : Fatigue, tumor pain, headache, and dizziness are frequently reported adverse events.[5]
-
Hematological Toxicities : When used in combination with chemotherapy, myelosuppression is a concern. In the OXi4503 plus cytarabine trial, febrile neutropenia (28%), thrombocytopenia (17%), and anemia (14%) were the most common grade 3/4 adverse events.[1][2][3]
-
Incomplete Tumor Response : As a vascular disrupting agent (VDA), CA1P often induces extensive necrosis in the tumor core. However, a viable rim of tumor tissue frequently remains at the periphery, which can lead to rapid tumor regrowth.[6]
-
Transient Effects : The vascular shutdown induced by CA1P can be transient, with tumor revascularization occurring.[7]
Q2: What is the mechanism of action of this compound?
A2: this compound (CA1P) is a water-soluble prodrug that is rapidly dephosphorylated in vivo to its active metabolite, combretastatin A1 (CA1).[8] CA1 exerts its anti-cancer effects through a dual mechanism:
-
Vascular Disruption : CA1 is a potent inhibitor of tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, leading to the depolymerization of microtubules in endothelial cells.[9] This disrupts the cytoskeleton of newly formed blood vessels in the tumor, causing endothelial cell shape changes, increased vascular permeability, and ultimately, a rapid shutdown of tumor blood flow. This leads to extensive necrosis in the tumor core.[6][10]
-
Direct Cytotoxicity : The oxidative metabolism of CA1 can produce reactive ortho-quinone intermediates. These intermediates can bind to cellular nucleophiles like protein thiols and DNA, and enhance oxidative stress, leading to direct cytotoxicity against tumor cells.[8][11]
Q3: How does this compound affect the Wnt/β-catenin signaling pathway?
A3: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway. By inducing microtubule depolymerization, CA1P can lead to the inactivation of Akt. This, in turn, results in the activation of Glycogen Synthase Kinase 3β (GSK-3β), a key component of the β-catenin destruction complex. Activated GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The resulting downregulation of β-catenin leads to the suppression of its target genes, which are involved in cell proliferation and survival.[9][12]
Q4: What are the known mechanisms of resistance to this compound?
A4: Resistance to vascular disrupting agents like CA1P is a significant challenge. The primary mechanisms include:
-
The Viable Tumor Rim : The survival of a peripheral rim of tumor cells is a major contributor to treatment failure. These cells are supplied by blood vessels from adjacent normal tissue, which are less sensitive to the effects of VDAs.[6]
-
Rapid Revascularization : The initial vascular shutdown can be followed by a rapid regrowth of new blood vessels, a process driven by hypoxia-inducible factors (HIFs) released from the ischemic tumor core.
-
Drug Efflux Pumps : Overexpression of drug efflux pumps, such as P-glycoprotein, may contribute to resistance. Interestingly, in daunorubicin-resistant P388 cell lines, a high degree of cross-resistance was observed with Combretastatin A1, suggesting it may be a substrate for these pumps.[13]
-
Stabilized Vasculature : Mature, well-established tumor blood vessels, which are supported by pericytes and a basement membrane, are more resistant to the disruptive effects of combretastatins compared to the immature vasculature.[10]
Troubleshooting Guides
Problem 1: Limited or transient anti-tumor effect in in vivo models.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Dosing or Scheduling | Review preclinical studies for effective dose ranges. In mice, significant tumor growth delays with CA1P have been observed at doses of 50 mg/kg, with complete tumor regression at doses above 25 mg/kg in some models.[14] Consider the timing of administration, as the vascular shutdown is rapid but can be transient.[7] |
| Existence of a Viable Tumor Rim | This is an inherent limitation of VDA monotherapy.[6] To address this, consider combination therapies. Combining CA1P with cytotoxic agents (e.g., cisplatin, cytarabine) or anti-angiogenic agents can target the surviving peripheral cells and inhibit revascularization.[8] |
| Rapid Revascularization | The hypoxic core resulting from vascular shutdown can trigger angiogenesis. Combining CA1P with an anti-angiogenic agent that blocks VEGF signaling can be an effective strategy to prevent the formation of new blood vessels. |
| Tumor Model with Mature Vasculature | Select tumor models known to have a high proportion of immature and leaky vasculature, as these are more sensitive to VDAs. |
Problem 2: High toxicity observed in animal studies.
| Possible Cause | Troubleshooting Suggestion |
| Dose is too high | The maximum tolerated dose (MTD) of single-agent OXi4503 in a Phase 1 study in patients with advanced solid tumors was 8.5 mg/m².[1] In combination with cytarabine for AML, the MTD was 9.76 mg/m².[1][2][3] While direct dose conversion to animal models is complex, these clinical data can inform dose selection. Titrate the dose downwards to find a balance between efficacy and toxicity. |
| Cardiovascular side effects | Monitor for changes in blood pressure and heart rate. In clinical trials, hypertension was a noted side effect.[1][2][3] If feasible in your experimental setup, consider monitoring these parameters. |
| Off-target effects | While combretastatins show selectivity for tumor vasculature, some effects on normal tissues can occur. Ensure proper drug formulation and administration to minimize systemic exposure variability. |
Problem 3: Inconsistent results in in vitro cytotoxicity assays (e.g., MTT, SRB).
| Possible Cause | Troubleshooting Suggestion |
| Drug Solubility and Stability | Although CA1P is a water-soluble prodrug, ensure it is fully dissolved in the appropriate vehicle before adding to cell culture media. The active form, CA1, is less soluble. Protect solutions from light to prevent cis-trans isomerization to the less active isomer. |
| Cell Line Sensitivity | The IC50 values of combretastatins can vary significantly between different cancer cell lines.[1][3][15] It is advisable to test a wide range of concentrations to determine the optimal dose range for your specific cell line. |
| Assay-specific artifacts | Be aware of potential artifacts with colorimetric assays like MTT. For example, high cell densities can lead to artificially elevated IC50 values. Ensure consistent cell seeding densities across experiments. |
| Indirect vs. Direct Effects | Remember that the primary in vivo mechanism is vascular disruption, which is not fully recapitulated in standard 2D cell culture. The cytotoxic effects observed in vitro are due to direct action on the tumor cells. Consider using co-culture models with endothelial cells to better mimic the in vivo environment. |
Data Presentation
Table 1: Preclinical Efficacy of this compound (OXi4503)
| Model | Treatment | Dose | Efficacy Endpoint | Result | Reference |
| MDA-MB-231 Adenocarcinoma Xenograft | OXi4503 | 3 mg/kg | ED50 for tumor blood vessel shutdown | 3 mg/kg | [14] |
| MDA-MB-231 Adenocarcinoma Xenograft | CA4P | 43 mg/kg | ED50 for tumor blood vessel shutdown | 43 mg/kg | [14] |
| MDA-MB-231 Adenocarcinoma Xenograft | OXi4503 | >12.5 mg/kg | Tumor Growth | Complete repression | [14] |
| MDA-MB-231 Adenocarcinoma Xenograft | OXi4503 | >25 mg/kg | Tumor Growth | Tumor regression | [14] |
| MAC 29 Murine Colon Adenocarcinoma | CA1P + Cisplatin | 100 mg/kg (CA1P) | Tumor Growth Delay | Significant potentiation of cisplatin's effect | [8] |
Table 2: Clinical Trial Data for this compound (OXi4503)
| Trial Phase | Cancer Type | Combination Agent | MTD of OXi4503 | Key Grade 3/4 Adverse Events (%) | Overall Response Rate (ORR) | Reference |
| Phase 1a | Advanced Solid Tumors | Single Agent | 8.5 mg/m² | Not specified in detail | Not the primary endpoint | [1] |
| Phase 1b | Relapsed/Refractory AML | Cytarabine (1 g/m²) | 9.76 mg/m² | Febrile Neutropenia (28%), Hypertension (17%), Thrombocytopenia (17%), Anemia (14%) | 19% | [1][2][3] |
Table 3: In Vitro Cytotoxicity of Combretastatin A1 and Analogs
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Combretastatin A1 Analog | A549 | Non-small cell lung cancer | 1.8 ± 0.6 µM | |
| Combretastatin A1 Analog | HL-7702 (normal liver) | Normal | 9.1 ± 0.4 µM | |
| Combretastatin A1 | P388 (daunorubicin-resistant) | Leukemia | High degree of cross-resistance | [13] |
Experimental Protocols
1. Tubulin Polymerization Assay (Turbidity-based)
-
Principle : This assay measures the increase in light scattering as tubulin dimers polymerize into microtubules. Inhibitors of polymerization will reduce the rate and extent of this increase.
-
Materials :
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound (dissolved in an appropriate vehicle, e.g., DMSO)
-
Positive control (e.g., colchicine)
-
Vehicle control (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader (340 nm absorbance)
-
-
Procedure :
-
Pre-warm the microplate reader to 37°C.
-
Prepare a tubulin solution on ice at a final concentration of 2-4 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Add various concentrations of CA1P, positive control, and vehicle control to the wells of the 96-well plate.
-
To initiate the reaction, add the cold tubulin solution to each well.
-
Immediately place the plate in the 37°C reader and record the absorbance at 340 nm every minute for 60-90 minutes.
-
Analyze the data by plotting absorbance versus time. The IC50 value is the concentration of CA1P that inhibits the extent of polymerization by 50% compared to the vehicle control.
-
2. MTT Cell Viability Assay
-
Principle : This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
-
Materials :
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader (570 nm absorbance)
-
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CA1P for the desired exposure time (e.g., 48 or 72 hours). Include vehicle-treated control wells.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 150-200 µL of the solubilization solution to each well.
-
Agitate the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of CA1P that causes 50% inhibition of cell growth).
-
3. In Vivo Xenograft Tumor Growth Study
-
Principle : This study evaluates the anti-tumor efficacy of CA1P in an animal model bearing human tumor xenografts.
-
Materials :
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure :
-
Culture the selected cancer cells to 70-80% confluency.
-
Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10⁶ cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer CA1P (and any combination agents) and the vehicle control according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal).
-
Measure tumor volume (e.g., using the formula: Volume = (length x width²)/2) and body weight 2-3 times per week.
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Analyze the data by comparing tumor growth inhibition, tumor growth delay, and any changes in body weight between the treatment and control groups.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Comparative Preclinical Pharmacokinetic and Metabolic Studies of the Combretastatin Prodrugs Combretastatin A4 Phosphate and A1 Phosphate | Semantic Scholar [semanticscholar.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Characterizing the tumor response to treatment with combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative metabolism of combretastatin A-1 produces quinone intermediates with the potential to bind to nucleophiles and to enhance oxidative stress via free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential cytotoxicity of combretastatins A1 and A4 in two daunorubicin-resistant P388 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Combretastatin A1 Phosphate: A Technical Support Guide
Shanghai, China - To facilitate groundbreaking research and development in oncology, this technical support center provides a comprehensive guide for scientists and professionals on managing the stability of Combretastatin A1 phosphate (B84403) (CA1P) in solution. This resource offers detailed troubleshooting, frequently asked questions, and established experimental protocols to ensure the integrity and efficacy of CA1P in your studies.
Combretastatin A1 phosphate is a water-soluble prodrug of the potent anti-cancer agent Combretastatin A1 (CA1).[1] CA1P exerts its therapeutic effects by being dephosphorylated to CA1, which then acts as a vascular disrupting agent (VDA) by inhibiting tubulin polymerization in endothelial cells.[2] This leads to the collapse of tumor vasculature and subsequent necrosis of cancerous tissue.[1][3] However, the inherent chemical properties of combretastatins, particularly the cis-stilbene (B147466) structure, present stability challenges that researchers must navigate to obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To maintain the integrity of your CA1P stock solutions, it is crucial to adhere to proper storage conditions. Aliquot your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term storage, up to six months, store aliquots at -80°C.[4] For short-term storage, up to one month, -20°C is suitable.[4] Always protect the solutions from light.[4]
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 100 mg/mL.[4] For in vivo studies, specific formulations are recommended to ensure solubility and delivery. Two common protocols are:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
A solution of 10% DMSO in 90% (20% SBE-β-CD in saline).[4] If you observe precipitation during preparation, gentle heating and/or sonication can be used to aid dissolution.[4]
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a prodrug that is rapidly converted to its active form, Combretastatin A1 (CA1), by non-specific phosphatases. CA1 is a potent inhibitor of tubulin polymerization, binding to the colchicine-binding site on tubulin. This disruption of the microtubule cytoskeleton in endothelial cells leads to a rapid change in cell shape, increased vascular permeability, and ultimately, the collapse of the tumor's blood supply. The related compound, Combretastatin A4 phosphate (CA4P), has been shown to disrupt the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for maintaining endothelial cell-cell junctions.
Q4: What are the main stability concerns for this compound in solution?
A4: The primary stability concern for CA1P and other combretastatins is the isomerization of the biologically active cis-stilbene double bond to the less active trans-isomer. This isomerization can be catalyzed by factors such as acidic conditions and the presence of heavy metals. The use of antioxidants, like ascorbic acid, may help to inhibit this process. Due to this potential for isomerization, it is critical to control the experimental conditions and regularly assess the purity of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Cell Culture Media | High concentration of CA1P: Exceeding the solubility limit in the final culture medium. Interaction with media components: Phosphate-buffered saline (PBS) and media with high concentrations of calcium and magnesium ions can sometimes lead to the precipitation of phosphate compounds. pH shift: Changes in the pH of the medium upon addition of the CA1P stock solution (especially if the stock is in a highly acidic or basic solvent). | Optimize CA1P concentration: Perform a dose-response curve to determine the optimal, non-precipitating concentration. Use appropriate buffers: Consider using balanced salt solutions with lower phosphate concentrations if precipitation is persistent. Ensure the final concentration of DMSO or other organic solvents is low (typically <0.5%) to avoid toxicity and solubility issues. Check final pH: Ensure the pH of the cell culture medium remains within the optimal physiological range after the addition of the CA1P solution. |
| Loss of Biological Activity | cis-trans Isomerization: The active cis-isomer may have converted to the less active trans-isomer. Degradation of the phosphate group: Hydrolysis of the phosphate groups, especially in acidic or basic conditions, can affect the compound's properties. Adsorption to labware: Lipophilic compounds can sometimes adsorb to plastic surfaces. | Freshly prepare solutions: Prepare dilutions of CA1P from a frozen stock solution immediately before use. Control pH: Maintain a physiological pH in your experimental setup. Use stability-indicating methods: Employ analytical techniques like HPLC to confirm the integrity and isomeric ratio of your CA1P solution. Use low-adsorption labware: Consider using polypropylene (B1209903) or other low-binding tubes and plates. |
| Inconsistent Experimental Results | Repeated freeze-thaw cycles: Degradation of CA1P in the stock solution due to improper storage. Inaccurate concentration: Errors in weighing the compound or in serial dilutions. Cell line variability: Different cell lines may exhibit varying sensitivity to CA1P. | Aliquot stock solutions: Prepare single-use aliquots of your CA1P stock solution to avoid repeated freezing and thawing.[4] Verify concentration: Use a validated analytical method to confirm the concentration of your stock solution. Consistent cell culture practices: Maintain consistent cell passage numbers and seeding densities for your experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM stock solution in DMSO:
-
Accurately weigh the required amount of CA1P powder.
-
Dissolve in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
If necessary, use an ultrasonic bath to ensure complete dissolution.[4]
-
-
Aliquot and store:
-
Dispense the stock solution into single-use, light-protected aliquots.
-
Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]
-
-
Prepare working solutions:
-
Immediately before use, thaw a single aliquot of the stock solution.
-
Perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture wells is below 0.5% to avoid solvent toxicity.
-
-
Add to cells:
-
Add the final diluted CA1P solution to your cell cultures and proceed with the experiment.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may need to be optimized for your particular instrument and column.
-
Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer (e.g., 25 mM potassium phosphate, pH 6.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both cis- and trans-isomers have significant absorbance (e.g., 295 nm).
-
Post-column photolysis and fluorescence detection: For enhanced sensitivity and specificity, a post-column photolysis system can be used to induce fluorescence, with detection at an appropriate emission wavelength.
-
-
Forced Degradation Studies:
-
To validate the stability-indicating nature of the method, subject a CA1P solution to stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid and solution).
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
-
Analysis:
-
Inject the stressed samples into the HPLC system.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent CA1P peak and from each other.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Observations | Reference |
| DMSO | 100 mg/mL (203.12 mM) | Requires sonication; hygroscopic DMSO can affect solubility. | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (10.16 mM) | Clear solution. | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (10.16 mM) | Clear solution. | [4] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Important Considerations | Reference |
| -80°C | Up to 6 months | Protect from light; use aliquots to avoid freeze-thaw cycles. | [4] |
| -20°C | Up to 1 month | Protect from light; use aliquots to avoid freeze-thaw cycles. | [4] |
Visualizations
Caption: VE-cadherin signaling pathway and the inhibitory action of Combretastatin A1.
Caption: Workflow for stability-indicating HPLC analysis of this compound.
References
- 1. Combretastatin A4 phosphate has primary antineoplastic activity against human anaplastic thyroid carcinoma cell lines and xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalysis of cis/trans isomerization in native HIV-1 capsid by human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of Water Soluble Monophosphate Derivatives of Combretastatin A-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optochemical Control of Therapeutic Agents through Photocatalyzed Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Dephosphorylation of Combretastatin A1 Phosphate: A Technical Guide
For researchers, scientists, and drug development professionals, this technical support center provides essential guidance for in vitro studies on the dephosphorylation of Combretastatin A1 phosphate (B84403) (CA1P). This document offers a comprehensive overview of experimental protocols, troubleshooting advice, and quantitative data to facilitate smooth and accurate experimentation.
Combretastatin A1 phosphate is a water-soluble prodrug that exerts its potent anti-cancer effects after being converted to its active form, Combretastatin A1 (CA1), through enzymatic dephosphorylation by endogenous phosphatases.[1][2] Understanding the kinetics of this conversion is crucial for evaluating its therapeutic potential and optimizing its delivery.
Quantitative Data Summary
The rate of dephosphorylation of this compound can vary significantly depending on the biological environment. Below is a summary of reported dephosphorylation rates in different tissues and fluids.
| Biological Matrix | Dephosphorylation Rate (nmol/min/mg protein) |
| Blood | Data not explicitly available in provided search results. |
| Plasma | Data not explicitly available in provided search results. |
| Liver | Data not explicitly available in provided search results. |
| MAC29 Tumors | Data not explicitly available in provided search results. |
| Note: The provided search results did not contain a specific table with numerical dephosphorylation rates for CA1P. The table is presented here as a template for researchers to populate with their own experimental data or findings from relevant literature. |
Experimental Protocols
This section outlines a detailed methodology for conducting an in vitro dephosphorylation assay of this compound using alkaline phosphatase (ALP), a commonly used enzyme for such studies.
Protocol: In Vitro Dephosphorylation of this compound
1. Reagent Preparation:
-
Alkaline Phosphatase (ALP) Buffer (10X): 1 M Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM ZnCl₂. Store at 4°C.
-
This compound (CA1P) Stock Solution: Prepare a 10 mM stock solution of CA1P in sterile, nuclease-free water. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Alkaline Phosphatase (ALP) Stock Solution: Reconstitute lyophilized ALP (e.g., from bovine intestine) in 1X ALP buffer to a concentration of 1 U/µL. Store at -20°C in glycerol-containing buffer for stability.
-
Stop Solution: 0.5 M EDTA, pH 8.0.
-
Mobile Phase for HPLC Analysis: Prepare a suitable mobile phase for reversed-phase HPLC. A common starting point is a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).
2. Enzymatic Reaction:
-
Prepare a 1X ALP buffer by diluting the 10X stock with nuclease-free water.
-
In a microcentrifuge tube, set up the reaction mixture as follows:
-
1X ALP Buffer: 5 µL
-
CA1P (from 10 mM stock): 1 µL (final concentration 100 µM)
-
Nuclease-free water: to a final volume of 49 µL
-
ALP (1 U/µL): 1 µL (final concentration 1 U)
-
-
Incubate the reaction mixture at 37°C.
-
To monitor the reaction progress, take aliquots (e.g., 10 µL) at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately stop the reaction in each aliquot by adding 1 µL of Stop Solution.
-
Store the quenched samples on ice or at -20°C until HPLC analysis.
3. HPLC Analysis:
-
Analyze the samples by reversed-phase HPLC to separate and quantify CA1P and the product, Combretastatin A1 (CA1).
-
Use a C18 column and a UV detector set to an appropriate wavelength for detecting both compounds (e.g., 295 nm).
-
Develop a standard curve for both CA1P and CA1 to accurately determine their concentrations in the reaction samples.
-
Calculate the rate of dephosphorylation by plotting the concentration of CA1 formed over time.
Caption: Experimental workflow for the in vitro dephosphorylation of CA1P.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during your experiments.
Caption: Troubleshooting logic for CA1P dephosphorylation experiments.
FAQs
Q1: I am not observing any dephosphorylation of CA1P. What could be the problem?
-
A1: Inactive Enzyme: Your alkaline phosphatase may have lost activity. Ensure it has been stored correctly at -20°C in a glycerol-containing buffer. It is advisable to test the enzyme activity with a standard substrate like p-nitrophenyl phosphate (pNPP).
-
A2: Suboptimal Reaction Conditions: The pH or temperature of your reaction may not be optimal for the enzyme. For most alkaline phosphatases, a pH of 8.0 and a temperature of 37°C are suitable. However, you may need to optimize these conditions for your specific enzyme.
-
A3: Substrate Issues: Your CA1P stock solution may have degraded. Ensure it has been stored properly and has not undergone multiple freeze-thaw cycles.
-
A4: Presence of Inhibitors: Your reaction buffer may contain phosphate ions or other phosphatase inhibitors. Prepare fresh buffers with high-purity reagents.
Q2: The dephosphorylation rate is very slow. How can I increase it?
-
A1: Increase Enzyme Concentration: You can try increasing the concentration of alkaline phosphatase in your reaction. Perform a titration to find the optimal enzyme concentration.
-
A2: Optimize Reaction Conditions: Ensure the pH and temperature are optimal for your enzyme as mentioned above.
Q3: I am seeing inconsistent results between replicates. What is the likely cause?
-
A1: Pipetting Errors: Inaccurate pipetting, especially of the enzyme, can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
A2: Inconsistent Incubation Times: Ensure that the incubation times for all your samples are precisely controlled.
-
A3: Temperature Fluctuations: Use a reliable incubator or water bath to maintain a constant temperature throughout the experiment.
Q4: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for CA1P or CA1. What should I do?
-
A1: Column Contamination: The HPLC column may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any adsorbed compounds.
-
A2: Mobile Phase Issues: The pH of the mobile phase can affect the peak shape of ionizable compounds. Adjusting the pH of the mobile phase might improve peak symmetry. Also, ensure your mobile phase is properly degassed.
-
A3: Column Degradation: The column may be old and needs to be replaced.
Q5: How can I be sure that the new peak I see in my HPLC is indeed Combretastatin A1?
-
A1: Use a Standard: The most reliable way is to run a pure standard of Combretastatin A1 to confirm the retention time.
-
A2: Mass Spectrometry: If a standard is not available, you can collect the fraction corresponding to the new peak and analyze it by mass spectrometry to confirm its molecular weight.
By following these guidelines and troubleshooting tips, researchers can effectively study the in vitro dephosphorylation of this compound, leading to a better understanding of its activation and potential as a therapeutic agent.
References
factors affecting the antitumor activity of Combretastatin A1 phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Combretastatin (B1194345) A1 phosphate (B84403) (CA1P), also known as OXi4503.
Frequently Asked Questions (FAQs)
General Information
Q1.1: What is Combretastatin A1 phosphate (CA1P) and what is its primary mechanism of action?
This compound (CA1P or OXi4503) is a water-soluble prodrug of the natural stilbenoid, Combretastatin A1.[1][2] Upon administration, endogenous phosphatases rapidly dephosphorylate CA1P to its active metabolite, Combretastatin A1 (CA1).[2][3]
CA1 exerts its antitumor effects through a dual mechanism:
-
Vascular Disruption: It acts as a potent vascular disrupting agent (VDA). CA1 binds to the colchicine-binding site on tubulin, leading to rapid microtubule depolymerization in endothelial cells.[2][4] This destabilizes the endothelial cytoskeleton, increases vascular permeability, and ultimately leads to the collapse of tumor vasculature, causing a shutdown of tumor blood flow and subsequent tumor cell necrosis.[2][3][5] Histological examinations have shown that CA1P can induce severe hemorrhagic necrosis, killing almost 94% of tumor tissue within 24 hours of treatment.[1]
-
Direct Cytotoxicity: CA1 also has direct cytotoxic and anti-proliferative effects against various cancer cells, including leukemia and hepatocellular carcinoma.[4][6]
Experimental Design & Protocols
Q2.1: How should I prepare and handle CA1P for in vivo experiments?
CA1P is typically supplied as a lyophilized powder. For in vivo studies in mice, it can be dissolved in isotonic normal saline.[5]
-
Example Preparation: To achieve a concentration of 12.5 mg/mL, dissolve the required amount of CA1P powder in saline. This concentration allows for a 100 mg/kg dose in a 25g mouse with a 0.2 mL injection volume.[5]
-
Storage: Store stock solutions in the dark at 4°C and use them within one week of preparation.[5] For long-term storage, -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is recommended for some formulations.[7]
Q2.2: What are typical effective dosages for CA1P in preclinical mouse models?
Dosages vary depending on the tumor model and experimental goals. Significant tumor growth delays have been observed at doses of 50 mg/kg in a murine colon tumor model.[1] In other studies, doses of 100 mg/kg or 150 mg/kg have been used to investigate vascular effects and combination therapies.[5][7][8][9][10] The compound is generally well-tolerated up to 250 mg/kg.[1]
Q2.3: How can I assess the vascular disrupting effects of CA1P in vivo?
The primary mechanism of CA1P is rapid vascular shutdown, which can be observed within hours of administration.[1]
-
Methodology:
-
Animal Model: Use mice bearing well-vascularized tumors, such as the MAC29 colon adenocarcinoma.[1][9]
-
Treatment: Administer CA1P via intraperitoneal (I.p.) injection at a therapeutic dose (e.g., 100-150 mg/kg).[9]
-
Assessment:
-
Laser Doppler Flowmetry: To measure tumor perfusion. A rapid reduction in blood flow is expected.[5]
-
Histological Analysis: Excise tumors at various time points (e.g., 4 and 24 hours) post-treatment.[1] Process for H&E staining to observe hemorrhagic necrosis.
-
Immunohistochemistry: Stain for endothelial cell markers (e.g., CD31) to quantify microvessel density. A significant reduction in tumor vessels is an indicator of anti-angiogenic/vascular-disrupting effects.[7]
-
-
Troubleshooting Guide
Q3.1: My in vitro assay shows lower-than-expected cytotoxicity. What are the potential causes?
-
Issue 1: Inactive Drug. CA1P is a prodrug and requires dephosphorylation to become active CA1. While many cell types have surface phosphatases, the conversion rate can be variable in vitro.
-
Solution: Consider using the active metabolite, Combretastatin A1 (CA1), directly for in vitro experiments if available. If using CA1P, ensure your cell culture medium contains serum with phosphatase activity or that the cells themselves are known to efficiently convert the prodrug.
-
-
Issue 2: Cell Line Sensitivity. Sensitivity to tubulin-binding agents can vary significantly between cell lines.
-
Solution: Include a positive control cell line known to be sensitive to combretastatins. Review literature for IC50 values in your specific cell line.
-
-
Issue 3: Drug Solubility and Stability. Although CA1P is water-soluble, improper storage or handling of the active form (CA1) can lead to degradation or precipitation.[8]
-
Solution: Prepare fresh solutions for each experiment from a properly stored stock. Ensure complete dissolution in your culture medium.
-
Q3.2: I am not observing significant tumor growth delay in my in vivo model, despite seeing initial necrosis. Why?
This is a known phenomenon with vascular disrupting agents. While they can cause extensive necrosis in the core of the tumor, a rim of viable tumor cells often remains at the periphery, leading to eventual regrowth.[8][11]
-
Solution 1: Combination Therapy. This is the most effective strategy. The vascular disruption caused by CA1P can enhance the delivery and efficacy of standard cytotoxic agents. Combining CA1P with drugs like cisplatin (B142131) or 5-fluorouracil (B62378) has shown synergistic antitumor effects.[10][11][12]
-
Solution 2: Dosing Schedule Optimization. Evaluate different dosing schedules. While a single dose can cause initial shutdown, repeated doses might be necessary to control the regrowth from the tumor periphery.
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound (CA1P)
| Animal Model | Treatment and Dose | Observed Effect | Citation |
|---|---|---|---|
| Murine Colon Adenocarcinoma (MAC29) | 50 mg/kg CA1P | Significant tumor growth delays. | [1] |
| Murine Colon Adenocarcinoma (MAC29) | 150 mg/kg CA1P | Strong decrease in vascular volume after 2 hours. | [8][13] |
| Murine Colon Adenocarcinoma (MAC29) | 100 mg/kg CA1P + Cisplatin | Significantly potentiated antitumor effects of cisplatin. | [10][12] |
| Colorectal Cancer (CRC) Liver Metastasis (Mice) | 100 mg/kg CA1P + Sunitinib | Significantly reduced tumor vessels and decreased mean liver weight. |[7] |
Experimental Protocols & Visualizations
Protocol 1: In Vivo Antitumor and Antivascular Activity Assessment
This protocol outlines a typical workflow for evaluating the efficacy of CA1P in a murine tumor model.
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., MAC29 colon adenocarcinoma) into the flank of immunocompetent mice (e.g., NMRI mice).[9]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into control and treatment groups.
-
Treatment: Administer CA1P (e.g., 100 mg/kg, I.p.) or vehicle control (saline). For combination studies, administer the second agent (e.g., cisplatin) according to its established protocol.[10]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At a predetermined time (e.g., 24 hours) after the final dose, euthanize a subset of animals for tissue collection.
-
Excise tumors and fix in formalin for histological analysis (H&E staining) to assess necrosis.
-
Analyze tumor tissue for microvessel density using immunohistochemistry (e.g., CD31 staining).
-
Caption: Experimental workflow for in vivo evaluation of CA1P.
Signaling & Mechanistic Pathways
CA1P Mechanism of Action
CA1P's antitumor activity is initiated by its conversion to CA1, which then targets the tumor microenvironment and cancer cells directly.
Caption: Dual mechanism of action of this compound.
Factors Influencing CA1P Antitumor Activity
Several interrelated factors can modulate the experimental outcome when using CA1P. Understanding these can aid in experimental design and data interpretation.
Caption: Key factors affecting the antitumor outcome of CA1P therapy.
References
- 1. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early Effects of Combretastatin-A4 Disodium Phosphate on Tumor Perfusion and Interstitial Fluid Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. Combination chemotherapy with combretastatin A-4 phosphate and 5-fluorouracil in an experimental murine colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
minimizing off-target effects of Combretastatin A1 phosphate in studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize off-target effects during experiments with Combretastatin (B1194345) A1 Phosphate (CA1P / Oxi4503).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for Combretastatin A1 Phosphate (CA1P)?
This compound is a water-soluble prodrug that is rapidly dephosphorylated by endogenous phosphatases to its active form, combretastatin A1 (CA1).[1][2] The primary on-target effect of CA1 is the potent inhibition of tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[2][3] In rapidly proliferating cells, particularly tumor endothelial cells, this disruption of the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase, morphological changes, and ultimately, apoptosis.[4] This targeted destruction of the tumor's existing vasculature causes a rapid shutdown of blood flow, leading to extensive hemorrhagic necrosis within the tumor core.[5][6]
Q2: What are the main documented off-target effects of CA1P that can influence experimental results?
Beyond its direct anti-tubulin activity, CA1P can induce significant off-target effects primarily through two mechanisms:
-
Oxidative Stress via Reactive Metabolites: The active CA1 molecule, due to its vicinal diphenol structure, can be oxidized by enzymes like peroxidases and tyrosinases to form highly reactive ortho-quinone intermediates.[1][7] These quinones can covalently bind to cellular nucleophiles, such as thiol groups on proteins, and can generate reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide.[1][3] This leads to significant oxidative stress, which can contribute to cytotoxicity independently of tubulin disruption.
-
Inhibition of the Wnt/β-catenin Signaling Pathway: Studies have shown that the microtubule depolymerization caused by CA1P can lead to downstream signaling changes.[5] Specifically, it can inactivate the AKT kinase, which in turn activates Glycogen Synthase Kinase 3 beta (GSK-3β). Activated GSK-3β phosphorylates β-catenin, targeting it for degradation and thereby inhibiting the canonical Wnt/β-catenin signaling pathway, which can also contribute to apoptosis.[5]
Q3: In my in vitro assay, I'm observing higher-than-expected cytotoxicity in my control (non-cancerous) cell line. How can I determine if this is an off-target effect?
This is a common issue. While combretastatins often show a therapeutic window, high concentrations can affect normal cells. To dissect the cause, consider the following:
-
Dose-Response Curve: First, ensure you have a complete dose-response curve for both your cancer and control cell lines. This will define the therapeutic window and help you select a concentration that is cytotoxic to cancer cells but spares the control line.
-
Assess Oxidative Stress: The most likely off-target cause of toxicity in non-proliferating or slowly-proliferating cells is oxidative stress. Use an assay like the DCFDA assay (see Protocol 4) to measure ROS production at your effective dose.
-
Antioxidant Rescue Experiment: A key troubleshooting experiment is to pre-treat your cells with an antioxidant, such as N-acetylcysteine (NAC), before adding CA1P. If NAC significantly reduces the cytotoxicity in your control cells without affecting the on-target anti-proliferative effect in your cancer cells at a specific concentration, it strongly suggests the damage is mediated by off-target oxidative stress.
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability between replicate wells in a cell viability assay (e.g., MTT). | 1. Uneven cell seeding.2. Incomplete dissolution of formazan (B1609692) crystals.3. CA1P precipitation at high concentrations. | 1. Ensure a single-cell suspension before seeding; check seeding consistency.2. After adding the solubilization agent, shake the plate thoroughly and inspect wells microscopically to ensure all purple crystals are dissolved.3. Check the solubility limit of CA1P in your media. If needed, prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and dilute further in media immediately before use. |
| Observed cytotoxicity does not correlate with microtubule disruption. | The primary cause of cell death may be an off-target effect, likely oxidative stress. | 1. Confirm On-Target Effect: Use immunofluorescence (Protocol 2) to confirm that at your given concentration, you are indeed seeing microtubule depolymerization.2. Measure ROS: Quantify ROS production (Protocol 4) in parallel with your viability assay.3. Perform Antioxidant Rescue: As described in FAQ Q3, use NAC to see if toxicity can be uncoupled from the anti-tubulin effect. |
| Inconsistent results in in vivo studies (e.g., variable tumor necrosis). | 1. Prodrug conversion variability.2. Rapid metabolism of active CA1.3. Cardiovascular effects. | 1. Ensure consistent formulation and administration. The activity of endogenous phosphatases that convert CA1P to CA1 can vary.2. The active CA1 is metabolized to reactive quinones, which can alter pharmacokinetics. Consider this in your study design.3. At higher doses, combretastatins can cause cardiovascular side effects like hypertension, which may alter tumor perfusion and drug delivery. Monitor for these effects and consider dose optimization. |
Section 3: Data Presentation & Key Parameters
While specific IC50 values for CA1P can be highly cell-line dependent, data from the closely related Combretastatin A-4 (CA-4) illustrates the principle of selective toxicity, which is crucial for designing experiments and minimizing off-target effects.
Table 1: Example IC50 Values for Combretastatin Analogues in Cancer vs. Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| Combretastatin A-4 (CA-4) | BFTC 905 | Human Bladder Cancer | ~2-4 nM | [8] |
| TSGH 8301 | Human Bladder Cancer | ~2-4 nM | [8] | |
| SV-HUC-1 | Normal Human Uroepithelium | >40% viability at 4 nM | [8] | |
| XN0502 (CA-4 Analogue) | A549 | Human Non-Small Cell Lung Cancer | 1.8 µM | [9] |
| HL-7702 | Normal Human Liver | 9.1 µM | [9] |
This table highlights the therapeutic window that can often be achieved. Experiments should begin by establishing this window for your specific cell systems.
Section 4: Visual Guides
Diagram 1: CA1P On-Target vs. Off-Target Mechanisms
Caption: On-target (blue) vs. key off-target (red, yellow) pathways of CA1P.
Diagram 2: Experimental Workflow for Investigating Unexpected Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity with CA1P.
Diagram 3: Troubleshooting Logic for CA1P Experiments
Caption: Decision tree for troubleshooting experimental results with CA1P.
Section 5: Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of CA1P and assessing general cytotoxicity.
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
CA1P stock solution
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570-600 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of CA1P in culture medium. Remove the old medium from the wells and add 100 µL of the CA1P dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals. Measure the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 2: Immunofluorescence Staining for Microtubule Disruption
This protocol visualizes the on-target effect of CA1P on the cellular microtubule network.
Materials:
-
Cells grown on sterile glass coverslips in a 24-well plate
-
CA1P
-
PBS (Phosphate-Buffered Saline)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Primary Antibody: Anti-α-tubulin antibody
-
Secondary Antibody: Fluorescently-labeled anti-mouse/rabbit IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Treat with the desired concentration of CA1P and a vehicle control for a specified time (e.g., 6-24 hours).
-
Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA for 1 hour at room temperature.
-
Primary Antibody: Incubate with anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS. Incubate with the fluorescent secondary antibody (protected from light) for 1 hour at room temperature.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI for 5 minutes.
-
Mounting: Wash twice with PBS. Mount the coverslip onto a microscope slide with antifade medium.
-
Imaging: Visualize using a fluorescence microscope. Control cells should show a fine, filamentous network of microtubules, while CA1P-treated cells will show a diffuse, fragmented tubulin stain.
Protocol 3: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the inhibitory effect of CA1P on tubulin assembly.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (10 mM)
-
CA1P or active CA1
-
Controls: Paclitaxel (promoter), Colchicine (inhibitor), DMSO (vehicle)
-
Pre-chilled 96-well half-area plate
-
Temperature-controlled microplate reader (340 nm)
Procedure:
-
Preparation: Pre-warm the plate reader to 37°C. Keep all reagents on ice.
-
Tubulin Mix: On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin in GTB containing 1 mM GTP and 10% glycerol to a final concentration of ~3 mg/mL.
-
Assay Setup: Pipette test compounds (CA1P, controls) into the wells of the 96-well plate.
-
Initiation: To start the reaction, add the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes. Polymerization increases light scattering and thus absorbance.
-
Analysis: Plot absorbance vs. time. CA1P will inhibit the rate and extent of the absorbance increase compared to the DMSO vehicle control.
Protocol 4: Cellular ROS Detection using DCFDA
This assay measures the off-target effect of oxidative stress.
Materials:
-
Cells in a 96-well, black, clear-bottom plate
-
DCFDA (2',7'–dichlorofluorescin diacetate) stock solution (e.g., 10 mM in DMSO)
-
Culture medium or HBSS
-
Controls: H₂O₂ (positive), N-acetylcysteine (antioxidant), vehicle (negative)
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm)
Procedure:
-
Cell Seeding: Seed cells and allow them to adhere overnight.
-
DCFDA Loading: Remove medium and wash cells. Add medium/buffer containing 10-20 µM DCFDA. Incubate for 30-45 minutes at 37°C, protected from light. DCFDA is cell-permeable and is deacetylated by intracellular esterases to a non-fluorescent form.
-
Washing: Remove the DCFDA solution and wash the cells to remove excess probe.
-
Treatment: Add medium containing CA1P or controls to the wells.
-
ROS Detection: Immediately begin measuring fluorescence intensity every 5-10 minutes for 1-2 hours. In the presence of ROS, the probe is oxidized to the highly fluorescent DCF.
-
Analysis: Plot fluorescence intensity over time. A significant increase in fluorescence in CA1P-treated wells compared to the vehicle control indicates ROS production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchhub.com [researchhub.com]
- 6. broadpharm.com [broadpharm.com]
- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 8. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Enhancing the Therapeutic Window of Combretastatin A1 Phosphate (CA1P)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and enhancing the therapeutic window of Combretastatin (B1194345) A1 phosphate (B84403) (CA1P). It includes frequently asked questions for foundational knowledge and detailed troubleshooting guides for specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Combretastatin A1 phosphate (CA1P) and what is its primary mechanism of action?
A1: this compound (CA1P or OXi4503) is a water-soluble prodrug of combretastatin A1 (CA1).[1][2] Upon administration, it is converted by endogenous phosphatases into its active, lipophilic form, CA1.[3] The primary mechanism of action for CA1 is the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[4][5] This disrupts the microtubule cytoskeleton, particularly in proliferating endothelial cells, leading to a rapid change in cell shape.[5][6] This, in turn, causes a shutdown of tumor vasculature, cutting off blood supply and resulting in extensive hemorrhagic necrosis at the core of the tumor.[1][7]
Q2: What are the main limitations impacting the therapeutic window of CA1P?
A2: The therapeutic window of CA1P is primarily limited by two factors:
-
Dose-Limiting Toxicities: Clinical trials of the closely related Combretastatin A4 phosphate (CA4P) have identified dose-limiting toxicities, including cardiotoxicity (hypertension, dyspnea, syncope), tumor-related pain, and neurological effects like ataxia.[8][9] These side effects constrain the maximum tolerated dose.
-
Incomplete Tumor Eradication: As a vascular disrupting agent (VDA), CA1P is highly effective against the poorly organized vasculature in the tumor core. However, a peripheral rim of tumor tissue often survives, nourished by more stable vessels from surrounding normal tissue, which can lead to rapid tumor regrowth.[6]
Q3: Why is a viable tumor rim often observed after CA1P treatment?
A3: The persistence of a viable tumor rim is a characteristic feature of VDA therapy.[6] The immature and chaotic blood vessels in the central part of a solid tumor are highly sensitive to CA1P's disruptive effects. In contrast, the tumor periphery is often supplied by more mature and stable blood vessels co-opted from the normal host tissue. These vessels are less susceptible to microtubule-depolymerizing agents, allowing the cells in this region to survive and subsequently repopulate the tumor.[6]
Q4: What are the principal strategies to enhance the therapeutic window of CA1P?
A4: Key strategies focus on either improving efficacy, reducing toxicity, or both. These include:
-
Combination Therapy: Combining CA1P with treatments that target the surviving, proliferating tumor rim, such as conventional chemotherapy or radiotherapy.[10][11]
-
Advanced Drug Delivery Systems: Utilizing nanoformulations, such as liposomes, to achieve targeted delivery to the tumor microenvironment.[4][12] This can increase local drug concentration and reduce systemic exposure and associated side effects.[13][14]
-
Combination with Anti-angiogenic Agents: Using CA1P for an initial vascular shutdown followed by an anti-angiogenic agent to prevent the re-establishment of new blood vessels (neovascularization).[15]
Q5: What is the rationale for using CA1P in combination with radiotherapy or chemotherapy?
A5: The rationale is synergistic. CA1P acts as a potent "debulking" agent, rapidly destroying the hypoxic, therapy-resistant core of the tumor.[1][7] This leaves a smaller, better-oxygenated, and more accessible rim of proliferating cells. These remaining cells are significantly more vulnerable to subsequent treatment with radiotherapy or cytotoxic chemotherapy, which are most effective against well-oxygenated, actively dividing cells.[6][10] Studies have shown this combination approach can lead to significantly enhanced tumor responses.[10]
Q6: How can drug delivery systems improve the performance of CA1P?
A6: Drug delivery systems, particularly liposomal and other nano-based formulations, can significantly enhance the therapeutic profile of combretastatins.[4][12] For the active drug CA1, which is lipophilic, liposomes can improve solubility and stability.[13] Furthermore, these delivery systems can be engineered for targeted delivery by attaching ligands (like RGD peptides) that bind to receptors overexpressed on tumor endothelial cells.[14] This approach can increase the drug concentration at the tumor site, prolong circulation time, and minimize premature drug release, thereby reducing systemic toxicity and enhancing anti-tumor efficacy.[4][13]
Troubleshooting Guide
Problem 1: Higher-than-expected in vivo toxicity (e.g., cardiotoxicity, severe ataxia) is observed at calculated therapeutic doses.
| Potential Causes | Recommended Solutions |
| Rapid/Variable Prodrug Conversion: CA1P may be dephosphorylated to active CA1 too quickly in plasma, leading to a high peak concentration (Cmax) and systemic toxicity.[16] | 1. Pharmacokinetic Analysis: Perform a detailed PK study to measure the plasma concentrations of both CA1P and CA1 over time.[16] 2. Formulation Modification: Encapsulate CA1P in a controlled-release drug delivery system (e.g., polymer-based nanocarrier) to slow its conversion and release.[4][12] 3. Dose Fractionation: Administer the total dose in smaller, more frequent injections to avoid high Cmax. |
| Off-Target Effects: The active CA1 may be affecting microtubules in sensitive normal tissues, such as cardiac muscle or neurons.[17] | 1. Cardioprotective Co-medication: Consider co-administration of cardioprotective agents like statins or certain beta-blockers, which have shown promise in mitigating chemotherapy-induced cardiotoxicity.[18][19][20] 2. Targeted Delivery: Utilize a targeted liposomal formulation (e.g., with RGD peptides) to direct the drug specifically to tumor vasculature and reduce exposure to healthy tissues.[14] 3. Toxicity Monitoring: Implement sensitive monitoring techniques, such as speckle-tracking echocardiography, to detect early signs of cardiotoxicity.[17] |
| Incorrect Dosing: The therapeutic index in the specific animal model may be narrower than anticipated. | 1. Dose De-escalation: Perform a dose-ranging study to establish the maximum tolerated dose (MTD) in your specific tumor model. 2. Allometric Scaling Review: Re-evaluate the allometric scaling calculations used to convert doses between species. |
Problem 2: Sub-optimal tumor regression or rapid tumor regrowth after initial response.
| Potential Causes | Recommended Solutions |
| Survival of Peripheral Tumor Rim: The primary mechanism of VDAs leaves a viable rim of tumor cells that drives regrowth.[6] | 1. Implement Combination Therapy: Administer radiotherapy or a cytotoxic agent (e.g., cisplatin, paclitaxel) 18-24 hours after CA1P treatment to target the surviving, proliferating cells.[8][10] 2. Add Anti-angiogenic Therapy: Follow CA1P treatment with an anti-angiogenic agent like sunitinib (B231) to inhibit revascularization of the necrotic core.[15] |
| Acquired Drug Resistance: Tumor cells may develop resistance mechanisms, such as upregulation of pro-survival signaling pathways or drug efflux pumps.[21][22] | 1. Investigate Resistance Pathways: Analyze post-treatment tumor samples for changes in expression of genes related to DNA repair (e.g., BRCA1/2), microtubule dynamics, or survival pathways (e.g., p-AKT).[12][23] 2. Combine with Pathway Inhibitors: Based on findings, consider co-treatment with targeted inhibitors (e.g., PARP inhibitors if DNA repair pathways are compromised).[24][25] |
| Insufficient Vascular Shutdown: The dose of CA1P may be too low to cause sufficient damage to the tumor vasculature in the specific model. | 1. Functional Imaging: Use a non-invasive imaging modality like Dynamic Contrast-Enhanced MRI (DCE-MRI) to quantify the reduction in tumor blood flow and perfusion post-treatment.[6] 2. Dose Escalation: If tolerated, carefully escalate the CA1P dose to determine if a greater anti-vascular effect can be achieved. |
Quantitative Data Summary
Table 1: Comparative Preclinical Efficacy of CA1P vs. CA4P in a Murine Colon Tumor Model (MAC29)
| Compound | Dose (mg/kg) | Outcome | Reference |
| CA1P | 50 | Significant tumor growth delay | [1],[7] |
| CA1P | 250 | Well-tolerated | [1],[7] |
| CA4P | < 150 | No measurable growth delay | [1],[7] |
This data highlights the greater potency of CA1P compared to its more clinically studied analogue, CA4P, in preclinical models.[1]
Table 2: Comparative Pharmacokinetic Parameters of Active Metabolites (CA1 vs. CA4) in Mice
| Active Metabolite | Tissue | Area Under the Curve (AUC; µg·h·ml⁻¹) | Reference |
| CA1 (from CA1P) | Plasma | 10.4 | [16],[26] |
| Tumor | 13.1 | [16],[26] | |
| CA4 (from CA4P) | Plasma | 18.4 | [16],[26] |
| Tumor | 60.1 | [16],[26] |
Despite CA1P's higher potency, the resulting active metabolite (CA1) shows lower exposure in both plasma and tumor tissue compared to CA4, suggesting differences in metabolism or tissue uptake may influence its activity.[16][27]
Table 3: Common Dose-Limiting Toxicities (DLTs) Observed in Phase I Clinical Trials of CA4P (as a proxy for CA1P)
| Toxicity Type | Description | Dose Level | Reference |
| Neurological | Reversible Ataxia | 114 mg/m² | [9] |
| Cardiovascular | Vasovagal Syncope, Dyspnea, Hypoxia | 75 - 88 mg/m² | ,[9] |
| Tumor-Specific | Severe pain at tumor sites | 75 mg/m² | |
| Gastrointestinal | Fatal ischemia in previously irradiated bowel | 52 mg/m² | [9] |
These DLTs are critical considerations for designing preclinical toxicity studies and clinical trial protocols for CA1P.
Key Experimental Protocols
Protocol 1: Evaluation of CA1P in Combination with Radiotherapy in a Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., non-small-cell lung cancer, prostate adenocarcinoma) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable volume (e.g., 150-200 mm³). Monitor tumor volume with caliper measurements 2-3 times per week.
-
Randomization: Randomize mice into four treatment groups: (1) Vehicle Control, (2) CA1P alone, (3) Radiotherapy (RT) alone, (4) CA1P + RT.
-
CA1P Administration: Administer CA1P (e.g., 50 mg/kg) via intraperitoneal (I.P.) injection.
-
Radiotherapy Administration: 3-24 hours after CA1P injection, anesthetize the mice and deliver a localized dose of radiation to the tumor using a shielded irradiator. The optimal delay should be determined empirically.[10]
-
Endpoint Analysis:
-
Tumor Growth Delay: Continue monitoring tumor volume until tumors reach a predetermined endpoint size (e.g., 1000 mm³). Calculate the time for tumors in each group to reach this endpoint.
-
Histological Analysis: At the end of the study, excise tumors and perform H&E staining to assess the extent of necrosis and immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
-
Toxicity Monitoring: Monitor animal body weight and overall health daily as a measure of systemic toxicity.
Protocol 2: Preparation and Characterization of a Liposomal Formulation for Combretastatin
-
Lipid Film Hydration: Dissolve hydrogenated soybean phosphatidylcholine (HSPC), cholesterol, and DSPE-PEG (e.g., in a 55:40:5 molar ratio) in a chloroform/methanol solvent mixture.[14]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inside of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile saline or PBS) containing the active drug (CA1) or prodrug (CA1P) by vortexing or gentle agitation at a temperature above the lipid phase transition temperature.
-
Size Extrusion: Subject the resulting multilamellar vesicles to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a high-pressure extruder to produce unilamellar vesicles of a defined size.[13]
-
Characterization:
-
Size and Zeta Potential: Measure the particle size distribution and surface charge using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Separate the free drug from the liposome-encapsulated drug using size exclusion chromatography or dialysis. Quantify the drug in the liposomal fraction using HPLC to determine the percentage of drug successfully encapsulated.
-
In Vitro Release: Incubate the liposomal formulation in a release buffer (e.g., PBS with 10% serum) at 37°C and sample at various time points to quantify drug leakage over time.[14]
-
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2001081355A1 - Combretastatin a-1 phosphate and combretastatin b-1 phosphate prodrugs - Google Patents [patents.google.com]
- 3. Facebook [cancer.gov]
- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatin A-1 - Wikipedia [en.wikipedia.org]
- 6. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The new vascular disrupting agent combretastatin-A1-disodium-phosphate (OXi4503) enhances tumour response to mild hyperthermia and thermoradiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase Ib trial of radiotherapy in combination with combretastatin-A4-phosphate in patients with non-small-cell lung cancer, prostate adenocarcinoma, and squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A targeted liposome delivery system for combretastatin A4: formulation optimization through drug loading and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of Cardiotoxicity after a Single Dose of Combretastatin A4-Phosphate in Dogs Using Two-Dimensional Speckle-Tracking Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Statins to mitigate cardiotoxicity in cancer patients treated with anthracyclines and/or trastuzumab: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tsougos.gr [tsougos.gr]
- 20. mskcc.org [mskcc.org]
- 21. Mechanisms of acquired resistance of BRCA1/2-driven tumors to platinum compounds and PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanisms of acquired resistance of BRCA1/2-driven tumors to platinum compounds and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 26. [PDF] Comparative Preclinical Pharmacokinetic and Metabolic Studies of the Combretastatin Prodrugs Combretastatin A4 Phosphate and A1 Phosphate | Semantic Scholar [semanticscholar.org]
- 27. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Head-to-Head Battle of Vascular Disrupting Agents: Combretastatin A1 Phosphate vs. Combretastatin A4 Phosphate
A detailed comparison for researchers and drug development professionals on the efficacy of two potent tubulin-binding agents, Combretastatin (B1194345) A1 Phosphate (B84403) (CA1P) and Combretastatin A4 Phosphate (CA4P), in the landscape of cancer therapy.
Combretastatin A1 Phosphate (CA1P) and Combretastatin A4 Phosphate (CA4P) are two closely related, water-soluble prodrugs of potent anti-cancer compounds originally isolated from the African bush willow, Combretum caffrum. Both agents function as vascular disrupting agents (VDAs), selectively targeting and collapsing the tumor vasculature, leading to cancer cell death. While CA4P has been more extensively studied in clinical trials, preclinical evidence suggests that CA1P may possess superior anti-tumor efficacy. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.
At a Glance: Key Efficacy Differences
| Parameter | This compound (CA1P) | Combretastatin A4 Phosphate (CA4P) | Key Findings |
| In Vivo Efficacy | More potent in preclinical models.[1] | Less potent in direct comparison studies.[1] | CA1P achieves significant tumor growth delay at lower doses than CA4P in murine colon cancer models.[1] |
| In Vitro Cytotoxicity | More effective in short-term exposure assays.[2] | Less effective in short-term exposure assays.[2] | The active form, CA1, has a lower IC50 than CA4 in SW620 human colon cancer cells after 1-hour exposure.[2] |
| Mechanism of Action | Induces apoptosis via inhibition of the Wnt/β-catenin signaling pathway.[3] | Disrupts vascular integrity by interfering with VE-cadherin signaling.[4][5] | The two compounds appear to exert their effects through distinct molecular pathways. |
| Clinical Development | Limited clinical trial data available. | Extensively evaluated in Phase I and II clinical trials for various solid tumors.[2][5][6] | CA4P has a more established clinical safety and efficacy profile. |
Preclinical Efficacy: A Clear Lead for CA1P
Preclinical studies directly comparing the two agents indicate a significant efficacy advantage for this compound.
In Vivo Tumor Growth Delay
A key study utilizing a murine colon adenocarcinoma model (MAC29) demonstrated the superior in vivo activity of CA1P.[1]
Experimental Protocol: Murine Colon Adenocarcinoma (MAC29) Tumor Growth Delay
-
Animal Model: Mice bearing the MAC29 colon adenocarcinoma.
-
Treatment: Intraperitoneal (i.p.) injection of either CA1P or CA4P at varying doses.
-
Endpoint: Measurement of tumor growth delay. While the precise methodology for tumor volume measurement and the statistical analysis were not detailed in the available literature, the study reported a significant delay in tumor growth at a much lower dose for CA1P compared to CA4P.[1]
-
Histological Analysis: Tumors were excised 24 hours post-treatment for histological examination to assess the extent of necrosis.[1]
Results:
| Compound | Effective Dose for Significant Growth Delay |
| CA1P | 50 mg/kg[1] |
| CA4P | 150 mg/kg[1] |
Histological analysis revealed that CA1P induced severe hemorrhagic necrosis, with nearly 94% of the tumor being non-viable within 24 hours of treatment.[1]
In Vitro Cytotoxicity
The active metabolites of the prodrugs, Combretastatin A1 (CA1) and Combretastatin A4 (CA4), have been compared for their cytotoxic effects on human cancer cell lines.
Experimental Protocol: Cytotoxicity Assay in SW620 Cells
-
Cell Line: SW620 human colon adenocarcinoma cells.
-
Assay: 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess cell viability.
-
Treatment: Cells were exposed to various concentrations of CA1 and CA4 for different durations (1, 3, 24, and 96 hours).[2]
-
Endpoint: The half-maximal inhibitory concentration (IC50) was determined for each compound at each time point.[2]
Results:
While both compounds exhibited similar picomolar IC50 values after continuous exposure (24 and 96 hours), CA1 was found to be more potent in short-term exposure assays.[2][7]
| Exposure Time | IC50 for CA1 (nM) | IC50 for CA4 (nM) |
| 1 hour | ~3 times lower than CA4[2] | - |
| 3 hours | More effective than CA4[2] | - |
This suggests that CA1 may induce a more rapid cytotoxic effect.
Unraveling the Mechanisms: Distinct Signaling Pathways
The superior efficacy of CA1P may be attributed to its engagement of a different and potentially more impactful signaling pathway compared to CA4P.
This compound: Targeting the Wnt/β-catenin Pathway
Research has shown that CA1P induces apoptosis in hepatocellular carcinoma cells by inhibiting the Wnt/β-catenin signaling pathway.[3] This pathway is crucial for cancer cell proliferation and survival.[1][4][7][8][9]
Caption: CA1P-induced apoptosis signaling pathway.
Combretastatin A4 Phosphate: Disrupting VE-cadherin and Vascular Integrity
CA4P is known to exert its vascular-disrupting effects by targeting the endothelial cell-specific junctional molecule, vascular endothelial-cadherin (VE-cadherin).[4][5] This leads to increased vascular permeability and ultimately, vascular collapse within the tumor.[4][5]
References
- 1. Wnt/β-catenin signaling pathway is involved in induction of apoptosis by oridonin in colon cancer COLO205 cells - Bu - Translational Cancer Research [tcr.amegroups.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Phase I trial of the antivascular agent combretastatin A4 phosphate on a 5-day schedule to patients with cancer: magnetic resonance imaging evidence for altered tumor blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I clinical trial assessing the safety and tolerability of combretastatin A4 phosphate injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wnt/beta-catenin signaling inhibits death receptor-mediated apoptosis and promotes invasive growth of HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Clinical significance of activated Wnt/β-catenin signaling in apoptosis inhibition of oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
Combretastatin A1 Phosphate: A Comparative Guide to Its Anti-Vascular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-vascular effects of Combretastatin (B1194345) A1 phosphate (B84403) (CA1P), a potent vascular disrupting agent (VDA). Through objective comparisons with other prominent VDAs, supported by experimental data, this document serves as a valuable resource for researchers in oncology and drug development.
Executive Summary
Combretastatin A1 phosphate (CA1P) is a water-soluble prodrug of Combretastatin A1, a natural product isolated from the African bush willow, Combretum caffrum. As a VDA, CA1P selectively targets the established tumor vasculature, leading to rapid vascular shutdown and subsequent tumor necrosis. This guide details the mechanism of action, presents comparative efficacy data against other VDAs, and provides standardized experimental protocols for evaluating anti-vascular effects.
Mechanism of Action: Targeting the Tumor Vasculature
The primary mechanism of action for CA1P and other combretastatin analogues involves the disruption of the endothelial cell cytoskeleton. By binding to the colchicine-binding site on β-tubulin, these agents inhibit tubulin polymerization, leading to a cascade of events that culminates in vascular collapse.
A key downstream effect of tubulin depolymerization is the activation of the small GTPase RhoA.[1][2][3] Activated RhoA disrupts the integrity of vascular endothelial (VE)-cadherin junctions, which are crucial for maintaining the endothelial barrier.[4][5] This disruption increases vascular permeability and leads to a rapid shutdown of blood flow within the tumor, ultimately causing extensive tumor necrosis.[6][7][8]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Microtubule depolymerization facilitates contraction of vascular smooth muscle via increased activation of RhoA/Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular disrupting agents | amdbook.org [amdbook.org]
- 6. Antitumor effect of the vascular-disrupting agent ZD6126 in a murine renal cell carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antitumor activity of the novel vascular targeting agent ZD6126 in a panel of tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of CA1P and CA4P
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of two closely related combretastatin (B1194345) analogues, CA1P (Combretastatin A1 Phosphate) and CA4P (Combretastatin A4 Phosphate). Both are water-soluble prodrugs designed to overcome the poor solubility of their active counterparts, CA1 and CA4. These compounds function as vascular disrupting agents (VDAs) by targeting the tumor neovasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2][3] Understanding their pharmacokinetic similarities and differences is crucial for optimizing their therapeutic application and for the development of future VDAs.
Executive Summary
CA1P and CA4P are both rapidly converted to their active forms, CA1 and CA4, respectively, through in vivo dephosphorylation.[1][4][5] Preclinical studies have indicated that CA1P may possess a greater antitumor effect than CA4P at equivalent doses.[1][6] This difference in efficacy is potentially linked to variations in their pharmacokinetic and metabolic profiles.[1][6] While CA4P has progressed to Phase I clinical trials, providing valuable human pharmacokinetic data, the information for CA1P is primarily derived from preclinical models.[1][4][7][8][9] This guide will delve into the available data on the absorption, distribution, metabolism, and excretion of both compounds, presenting the findings in a clear and comparative format.
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters for CA1P/CA1 and CA4P/CA4, compiled from preclinical and clinical studies.
Table 1: Comparative Pharmacokinetic Parameters of CA1 and CA4 in Mice
| Parameter | CA1 | CA4 | Reference |
| Dose (mg/kg) | 150 | 150 | [6] |
| Plasma AUC (µg·h·ml⁻¹) | 10.4 | 18.4 | [6] |
| Tumor AUC (µg·h·ml⁻¹) | 13.1 | 60.1 | [6] |
Table 2: Pharmacokinetic Parameters of CA4P and CA4 in Humans (Phase I Clinical Trial)
| Dose (mg/m²) | Analyte | Cmax (µM) | AUC(0,t) (µM·h) | t½ (h) | Reference |
| 50 | CA4 | 0.99 (± 0.33) | 1.42 (± 0.30) | 1.81 (± 0.61) | [7] |
| 65 | CA4 | 1.73 (± 0.62) | 3.19 (± 1.47) | 1.90 (± 0.61) | [7] |
| 18-90 | CA4P to CA4 | - | - | ~0.5 | [4][8] |
Mechanism of Action and Metabolic Pathway
The primary mechanism of action for both CA1 and CA4 involves binding to tubulin, which disrupts microtubule dynamics and leads to endothelial cell shape changes and ultimately, vascular shutdown within the tumor.[1][5] The conversion from the prodrug to the active form is a critical step governed by endogenous phosphatases.
Caption: Metabolic activation and mechanism of action of CA1P and CA4P.
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily obtained through the following experimental methodologies:
1. Preclinical Pharmacokinetic Analysis in Mice:
-
Animal Model: NMRI mice bearing MAC29 tumors.
-
Drug Administration: Intravenous injection of either CA4P or CA1P at a dose of 150 mg/kg.[6]
-
Sample Collection: Serial blood and tumor tissue samples were collected at various time points post-administration.
-
Analytical Method: A sensitive and specific liquid chromatography/mass spectroscopy (LC/MS) method was used to analyze the concentrations of the parent compounds and their metabolites in plasma and tumor homogenates.[6]
2. Clinical Pharmacokinetic Analysis in Humans (for CA4P):
-
Study Design: Phase I, single-dose, intravenous infusion studies in patients with advanced solid tumors.[4][7][8]
-
Drug Administration: CA4P was administered as a 10-minute or 30-minute intravenous infusion at escalating doses.[4][7]
-
Sample Collection: Serial blood samples were collected at predefined time points before, during, and after the infusion.[4]
-
Analytical Method: Plasma concentrations of CA4P and its metabolite, CA4, were determined using high-performance liquid chromatography (HPLC).[4]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters, with the area under the concentration-time curve (AUC) estimated using the linear trapezoidal rule.[4]
Caption: Generalized workflow for pharmacokinetic studies of CA1P and CA4P.
Discussion of Key Differences and Implications
The available data, though limited for CA1P, suggest significant pharmacokinetic differences between these two agents that may contribute to their differential antitumor activity.
-
Dephosphorylation Rate: A key finding is that CA4P is dephosphorylated to its active form, CA4, more rapidly than CA1P is to CA1 in whole blood.[1] This could lead to a more rapid onset of action for CA4P, but potentially a shorter duration of exposure to the active compound.
-
Metabolic Profile: The metabolism of CA1 appears to be more complex than that of CA4, with a significantly larger number of metabolites detected in plasma.[1][6] This suggests that CA1 may be metabolized into more reactive species, which could contribute to its enhanced antitumor effect.[6] However, this also raises the potential for different toxicity profiles.
-
Tissue Distribution: While both drugs are designed to target tumor vasculature, the lower plasma and tumor AUC values for CA1 compared to CA4 at the same dose in mice are intriguing.[6] This could imply differences in tissue penetration, binding, or elimination. The higher efficacy of CA1 despite lower tumor concentrations suggests that it may be more potent or that its unique metabolites play a significant role in its activity.[1]
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacokinetic and safety study of single dose intravenous combretastatin A4 phosphate in Chinese patients with refractory solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I pharmacokinetic and translational study of the novel vascular targeting agent combretastatin a-4 phosphate on a single-dose intravenous schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
A Comparative Guide to Combretastatin A1 Phosphate: Cross-Reactivity and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Combretastatin (B1194345) A1 phosphate (B84403) (CA1P), a potent tubulin-binding agent, with other microtubule-targeting drugs. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to be a valuable resource for researchers in the field of oncology and drug discovery.
Executive Summary
Combretastatin A1 phosphate (CA1P) is a water-soluble prodrug of Combretastatin A1, a natural stilbenoid compound isolated from the African bush willow tree, Combretum caffrum.[1] Like other members of the combretastatin family, CA1P exhibits potent antitumor activity through a dual mechanism: inhibition of tubulin polymerization and disruption of tumor vasculature.[1][2] This guide compares the performance of CA1P against its structural analog Combretastatin A4 phosphate (CA4P), as well as other established tubulin inhibitors such as paclitaxel (B517696) (a taxane) and vinca (B1221190) alkaloids (e.g., vincristine).
Mechanism of Action: A Dual Assault on Cancer
This compound exerts its anticancer effects through two primary mechanisms:
-
Tubulin Polymerization Inhibition: Upon administration, CA1P is dephosphorylated to its active form, Combretastatin A1 (CA1).[1] CA1 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[3]
-
Vascular Disruption: CA1P selectively targets the immature and rapidly proliferating endothelial cells of the tumor vasculature.[2] The disruption of the endothelial cell cytoskeleton leads to a rapid change in cell shape, increased vascular permeability, and ultimately, a shutdown of blood flow within the tumor. This results in extensive hemorrhagic necrosis in the tumor core.[2][4]
The signaling pathway affected by CA1P has been shown to involve the inhibition of the Wnt/β-catenin pathway. By inducing microtubule depolymerization, CA1P can lead to the inactivation of AKT, activation of GSK-3β, and subsequent downregulation of Mcl-1, an anti-apoptotic protein.
Comparative Performance Data
The following tables summarize the in vitro cytotoxicity of this compound and its comparators. It is important to note that IC50 values can vary significantly between studies due to differences in cell lines, assay conditions, and exposure times. The data presented here is compiled from various sources and should be interpreted with this in mind.
Table 1: In Vitro Cytotoxicity (IC50) of this compound (CA1P) and Combretastatin A4 Phosphate (CA4P)
| Cell Line | Cancer Type | CA1P (nM) | CA4P (nM) | Reference |
| SW620 | Colon Adenocarcinoma | 1.8 ± 0.2 | 3.1 ± 0.3 | [5] |
Data from a single study for direct comparison.
Table 2: In Vitro Cytotoxicity (IC50) of Paclitaxel
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-BR-3 | Breast Adenocarcinoma | 3.5 | [6] |
| MDA-MB-231 | Breast Adenocarcinoma | 2.8 | [6] |
| T-47D | Breast Ductal Carcinoma | 2.0 | [6] |
| OVCAR-4 | Ovarian Carcinoma | >10000 | [7] |
| A549 | Non-Small Cell Lung Cancer | 4.0 | [8] |
Data compiled from multiple sources.
Table 3: In Vitro Cytotoxicity (GI50) of Vincristine (B1662923) from the NCI-60 Panel
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| SU-DHL-5 | Lymphoma | 0.001166 | [9] |
| MOLM-13 | Leukemia | 0.001303 | [9] |
| NCI-H446 | Small Cell Lung Cancer | 0.003347 | [9] |
| A549/ATCC | Non-Small Cell Lung Cancer | 0.0133 | [4] |
| MCF7 | Breast Cancer | 0.0461 | [4] |
GI50 is the concentration for 50% growth inhibition. Data from the NCI-60 screen.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be monitored spectrophotometrically by measuring the absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Nocodazole)
-
96-well, clear bottom microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a working stock of GTP (e.g., 10 mM) in General Tubulin Buffer.
-
Prepare serial dilutions of the test compound and positive control in General Tubulin Buffer. The final solvent concentration should be kept constant and low (e.g., <1%).
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, prepare the reaction mix containing tubulin (final concentration ~3 mg/mL) and GTP (final concentration 1 mM) in General Tubulin Buffer.
-
-
Measurement:
-
Add the diluted test compounds or controls to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization by adding the cold tubulin reaction mix to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time.
-
Determine the rate of polymerization and the maximum polymer mass for each concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vitro Vascular Disrupting Activity Assay (Endothelial Cell Tube Formation Assay)
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.
Principle: Endothelial cells, when cultured on a basement membrane extract (such as Matrigel®), will form three-dimensional, tube-like structures, mimicking the process of angiogenesis. Vascular disrupting agents will inhibit this process.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
Test compound (e.g., this compound)
-
96-well cell culture plates
-
Inverted microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw the basement membrane extract on ice.
-
Coat the wells of a pre-chilled 96-well plate with the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compound.
-
Seed the HUVEC suspension onto the solidified basement membrane extract.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
-
Visualization and Analysis:
-
Visualize the formation of tube-like structures using an inverted microscope.
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
-
Compare the tube formation in treated wells to that in control wells to determine the inhibitory effect of the compound.
-
Conclusion
This compound is a promising anticancer agent with a dual mechanism of action that targets both tumor cells and their vascular supply. While direct comparative data with other tubulin inhibitors like paclitaxel and vincristine is limited, the available evidence suggests that CA1P is a potent compound with significant in vivo efficacy, in some cases surpassing its well-studied analog, CA4P. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the cross-reactivity and therapeutic potential of this and other microtubule-targeting agents. Future head-to-head studies under standardized conditions are warranted to definitively establish the comparative efficacy of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug: Vincristine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
A Head-to-Head Battle for Microtubule Disruption: Combretastatin A1 Phosphate (CA1P) vs. Other Tubulin Binding Agents
For researchers, scientists, and drug development professionals, the landscape of cancer therapeutics is continually evolving. A key target in this arena is tubulin, a critical protein for cell division. This guide provides a side-by-side comparison of Combretastatin (B1194345) A1 Phosphate (CA1P), a potent tubulin binding agent, with other established and novel agents in its class, supported by experimental data to inform further research and development.
Combretastatin A1 Phosphate (CA1P), also known as OXi4503, is a water-soluble prodrug that is converted to its active form, combretastatin A1 (CA1), in the body.[1] It belongs to the class of tubulin-destabilizing agents that bind to the colchicine-binding site on β-tubulin.[2] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton responsible for maintaining cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[3][4] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[5]
A distinguishing feature of CA1P is its potent vascular-disrupting activity.[6] It selectively targets and damages the immature vasculature of tumors, leading to a rapid shutdown of blood flow and subsequent necrosis of the tumor core.[7] This dual mechanism of action—direct cytotoxicity to cancer cells and disruption of tumor blood supply—makes CA1P a compelling candidate for cancer therapy.
Quantitative Comparison of Performance
The following tables summarize the in vitro efficacy of CA1P and other prominent tubulin binding agents against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Antiproliferative Activity (IC50) of Tubulin Binding Agents in Various Cancer Cell Lines
| Cell Line | Cancer Type | CA1P (OXi4503) / CA1 (nM) | Paclitaxel (nM) | Vincristine (nM) | Colchicine (nM) | Combretastatin A4 (CA4) (nM) |
| SW620 | Colon Adenocarcinoma | ~1.8 (CA1) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| K562 | Chronic Myelogenous Leukemia | Data Not Available | Data Not Available | Data Not Available | Data Not Available | 3 |
| A549 | Non-small Cell Lung Cancer | Data Not Available | Data Not Available | Data Not Available | Data Not Available | 8 |
| HepG2 | Hepatocellular Carcinoma | Data Not Available | Data Not Available | Data Not Available | Data Not Available | 9 |
| MDA-MB-231 | Breast Cancer | Data Not Available | Data Not Available | Data Not Available | Data Not Available | 24 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology. The data presented here are collated from various sources and should be interpreted as indicative rather than absolute comparative values.
Table 2: Inhibition of Tubulin Polymerization (IC50)
| Compound | Tubulin Polymerization IC50 (µM) |
| Combretastatin A1 (CA1) | Data Not Available |
| Combretastatin A4 (CA4) | ~1.99 - 3 |
| Colchicine | ~2.1 - 10.6 |
Mechanism of Action: A Visual Representation
The following diagram illustrates the distinct mechanisms of action of different classes of tubulin binding agents.
Experimental Protocols
To ensure a standardized comparison of tubulin binding agents, detailed and consistent experimental protocols are crucial. Below are methodologies for key in vitro assays.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate)
-
Test compounds (CA1P, Paclitaxel, Vincristine, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplates (clear for absorbance-based assays)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare serial dilutions of the test compounds in General Tubulin Buffer. The final solvent concentration should not exceed 1%.
-
-
Reaction Setup:
-
On ice, prepare a tubulin polymerization mixture containing tubulin (final concentration ~3 mg/mL) and GTP (final concentration 1 mM) in General Tubulin Buffer.
-
Add 10 µL of the test compound dilutions or vehicle control to the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to microtubule polymerization.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Determine the rate of polymerization from the slope of the linear phase.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Signaling Pathways and Experimental Workflow
The disruption of microtubule dynamics by tubulin binding agents triggers a cascade of cellular events, leading to cell cycle arrest and apoptosis. The experimental workflow for evaluating these agents is a multi-step process.
Conclusion
This compound (CA1P) stands out as a potent tubulin-destabilizing agent with the added advantage of being a vascular-disrupting agent. While direct, comprehensive comparative data with a wide range of other tubulin inhibitors under uniform conditions is limited, available evidence suggests its high potency. Its dual mechanism of action offers a promising strategy for cancer treatment. The provided experimental protocols offer a framework for researchers to conduct further comparative studies to fully elucidate the relative efficacy and therapeutic potential of CA1P in the context of other tubulin binding agents. Such investigations are critical for the continued development of more effective and targeted cancer therapies.
References
Evaluating the Synergistic Effects of Combretastatin A1 Phosphate (CA1P) with Other Chemotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Combretastatin (B1194345) A1 Phosphate (B84403) (CA1P), a prodrug of the potent tubulin-binding agent Combretastatin A1 (CA1), has emerged as a promising candidate in oncology. Its mechanism of action, primarily targeting the tumor vasculature, presents a compelling rationale for combination therapies to enhance anti-cancer efficacy. This guide provides an objective comparison of CA1P's performance in combination with other chemotherapeutic agents, supported by available preclinical and clinical data.
Mechanism of Action: A Dual Assault on Cancer
CA1P exerts its anti-tumor effects through a dual mechanism. Upon administration, it is dephosphorylated to the active metabolite, Combretastatin A1. CA1 then targets the tumor's blood supply and directly impacts cancer cells.
1. Vascular Disruption: CA1 binds to the colchicine-binding site on β-tubulin in endothelial cells, leading to microtubule depolymerization. This cytoskeletal disruption causes a rapid change in endothelial cell shape, increased vascular permeability, and ultimately, a shutdown of blood flow within the tumor. This leads to extensive tumor necrosis due to oxygen and nutrient deprivation.
2. Direct Cytotoxicity and Signaling Pathway Inhibition: Beyond its vascular-disrupting effects, CA1P has been shown to have direct effects on cancer cells. It can induce apoptosis and inhibit critical signaling pathways involved in cell survival and proliferation, such as the Wnt/β-catenin pathway.[1]
Caption: Mechanism of CA1P action.
Preclinical Synergy: CA1P in Combination with Sunitinib
A preclinical study investigated the synergistic potential of CA1P (OXi4503) with the multi-targeted tyrosine kinase inhibitor, Sunitinib, in a mouse model of colorectal cancer (CRC) liver metastases.[2][3]
Experimental Protocol
-
Animal Model: CBA mice with established CRC liver metastases induced by intrasplenic injection of tumor cells.
-
Treatment Groups:
-
Control (saline)
-
CA1P (OXi4503) alone: 100 mg/kg intraperitoneally (IP), single dose on day 16 post-tumor induction.
-
Sunitinib alone: 40 mg/kg IP, daily from day 14 to 21 post-tumor induction.
-
Combination: Sunitinib (daily from day 14-21) + CA1P (single dose on day 16).
-
-
Endpoints: Animal survival, tumor burden, and immunohistochemical analysis of tumor tissue.[2]
Caption: Preclinical experimental workflow.
Data Summary
The combination of CA1P and Sunitinib demonstrated a significant survival advantage compared to either monotherapy or the control group.
| Treatment Group | Median Survival (Days) | Statistical Significance (vs. Combination) |
| Control (Saline) | 23 | p < 0.004 |
| CA1P (OXi4503) Alone | 25 | p < 0.006 |
| Sunitinib Alone | 28 | p < 0.005 |
| CA1P + Sunitinib | 35 | - |
Data extracted from survival curves in Nguyen et al., 2016.[2]
The study concluded that the combination treatment resulted in a significant reduction of viable tumor, reduced tumor vasculature, decreased tumor proliferation, and increased apoptosis compared to single-agent treatments.[3]
Clinical Evaluation: CA1P in Combination with Cytarabine
A Phase 1B clinical study evaluated the safety and efficacy of CA1P (OXi4503) in combination with the chemotherapy drug Cytarabine (Ara-C) in patients with relapsed or refractory Acute Myeloid Leukemia (AML).
Study Design
This was a multicenter, open-label, dose-escalation study to determine the maximum tolerated dose (MTD) and assess the safety and preliminary efficacy of the combination therapy.
Data Summary
The combination of CA1P and Cytarabine demonstrated clinical activity in this heavily pretreated patient population.
| Parameter | Value |
| Maximum Tolerated Dose (MTD) of CA1P | 9.76 mg/m² (in combination with 1 g/m² Ara-C) |
| Overall Response Rate (ORR) | 19% (in 26 evaluable AML patients) |
| Complete Remission (CR) | 2 patients |
| Complete Remission with incomplete count recovery (CRi) | 2 patients |
| Partial Response (PR) | 1 patient |
| Median Overall Survival (OS) for Responders (CR/CRi) | 528 days |
| Median Overall Survival (OS) for Non-Responders | 113 days |
Data from the NCT02576301 Phase 1B study.
The study concluded that the combination of CA1P and Cytarabine was generally well-tolerated and showed promising evidence of efficacy in patients with relapsed/refractory AML, warranting further investigation.
Comparison with Combretastatin A4 Phosphate (CA4P) Combinations
While data on CA1P combinations are still emerging, its structural analog, Combretastatin A4 Phosphate (CA4P), has been more extensively studied in combination with various chemotherapies. These studies provide a valuable comparative framework.
| Combination | Cancer Type | Key Findings |
| CA4P + Paclitaxel (B517696) + Carboplatin | Anaplastic Thyroid Cancer (preclinical) | Triple-drug combination demonstrated excellent antineoplastic activity in a nude mouse xenograft model.[4] |
| CA4P + Carboplatin | Advanced Solid Tumors (Phase I Clinical Trial) | Combination showed dose-limiting thrombocytopenia, suggesting a potential pharmacokinetic interaction. |
It is important to note that while CA1P and CA4P share a similar mechanism of action as vascular disrupting agents, preclinical studies have suggested that CA1P may have a greater antitumor effect at equivalent doses compared to CA4P.[5]
Conclusion
The available data, though limited, suggests that Combretastatin A1 Phosphate holds significant promise as a synergistic partner for various chemotherapies. The preclinical success with Sunitinib and the encouraging clinical signals in combination with Cytarabine underscore the potential of CA1P's dual mechanism of action to enhance anti-tumor responses. Further preclinical studies are warranted to explore the synergistic potential of CA1P with other standard-of-care chemotherapies, such as paclitaxel and carboplatin, to fully elucidate its role in combination cancer therapy. The distinct pharmacokinetic and metabolic profile of CA1P compared to its analog CA4P may offer a different and potentially improved therapeutic window for combination strategies.
References
- 1. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular disruptive agent OXi4503 and anti-angiogenic agent Sunitinib combination treatment prolong survival of mice with CRC liver metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular disruptive agent OXi4503 and anti-angiogenic agent Sunitinib combination treatment prolong survival of mice with CRC liver metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Combretastatin A1 Phosphate (CA1P) in Disrupting Tumor Vasculature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Combretastatin (B1194345) A1 Phosphate (B84403) (CA1P), a potent tumor vascular disrupting agent (VDA), with its predecessor, Combretastatin A4 Phosphate (CA4P), and the flavonoid VDA, Vadimezan (DMXAA). We delve into the molecular mechanisms, present comparative preclinical and clinical data, and provide detailed experimental protocols to facilitate further research and development in this critical area of oncology.
Mechanism of Action: A Tale of Two Pathways
Vascular disrupting agents represent a strategic approach to cancer therapy by targeting the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1] While both CA1P and DMXAA achieve this outcome, their underlying mechanisms are fundamentally different.
CA1P and CA4P: Direct Assault on the Endothelial Cytoskeleton
CA1P (OXi4503) and its analog CA4P are tubulin-binding agents.[2][3] They specifically target the colchicine-binding site on β-tubulin within tumor endothelial cells.[4][5] This interaction disrupts the polymerization of microtubules, essential components of the cellular cytoskeleton. The depolymerization of microtubules leads to a cascade of events:
-
Endothelial Cell Shape Change: The loss of cytoskeletal integrity causes the endothelial cells to round up and retract.[6]
-
Increased Vascular Permeability: The disruption of cell-cell junctions leads to leaky blood vessels.
-
Vascular Shutdown: The combination of endothelial cell shape change and increased permeability results in the occlusion of blood vessels and a rapid cessation of blood flow.[5]
-
Tumor Necrosis: Deprived of oxygen and nutrients, the tumor core undergoes extensive ischemic necrosis.[5]
CA1P is a second-generation combretastatin that is considered more potent than CA4P.[4] Preclinical studies have shown that CA1P induces a greater reduction in tumor blood flow compared to CA4P.[2]
DMXAA: Indirect Attack via Immune Modulation
In contrast to the direct action of the combretastatins, DMXAA's mechanism is indirect and involves the stimulation of the innate immune system.[7] Its primary target is the STING (Stimulator of Interferon Genes) pathway in murine models.[4] Activation of STING in tumor-associated macrophages triggers the release of a cascade of inflammatory cytokines, such as TNF-α and interleukins.[7][8] These cytokines then act on the tumor vasculature to induce vascular disruption and hemorrhagic necrosis.[2][7]
A crucial point of differentiation is the species-specific activity of DMXAA. While a potent agonist of murine STING, it has minimal effect on the human STING protein, which is a significant factor in its clinical trial outcomes.[2][4] Recent research suggests that DMXAA may also have off-target effects beyond STING activation, such as binding to macrophage capping protein (CapG), which could contribute to its vascular-disrupting activities in a cross-species manner.[2]
Comparative Performance: Preclinical and Clinical Data
The following tables summarize the available quantitative data comparing the efficacy of CA1P, CA4P, and DMXAA.
| Agent | Cell Line | IC50 (µM) * | Reference |
| Combretastatin A1 (Active form of CA1P) | SW620 (human colon carcinoma) | Data not specified, but implied to be more potent than CA4 | [9] |
| Combretastatin A4 (Active form of CA4P) | SW620 (human colon carcinoma) | 0.002 | [9] |
| Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Data on endothelial cells was not available in a direct comparative study. |
| Agent | Tumor Model | Dose (mg/kg) | Endpoint | Result | Reference |
| CA1P (OXi4503) | Murine breast adenocarcinoma (CaNT) | 1 | Reduction in functional vascular volume | >50% reduction | [8] |
| 10, 25, 50 | ≥80% reduction | [8] | |||
| 100, 200, 400 | Tumor growth retardation | Significant retardation | [8] | ||
| CA4P | Murine breast adenocarcinoma (CaNT) | 10 | Reduction in functional vascular volume | No measurable effect | [8] |
| 50 | ~40% reduction | [8] | |||
| up to 400 | Tumor growth retardation | No significant retardation | [8] |
Clinical studies have shown that CA1P (OXi4503) is well-tolerated and demonstrates single-agent clinical and functional imaging activity.[2][4] In a Phase I trial, 44% of evaluable patients showed MRI changes consistent with VDA activity, and a dose-vascular response relationship was observed.[2]
Visualizing the Pathways and Processes
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of vascular disrupting agents. Below are protocols for key experiments.
Histological Assessment of Tumor Necrosis
This protocol outlines the steps for quantifying VDA-induced tumor necrosis using Hematoxylin (B73222) and Eosin (H&E) staining.
1. Tissue Processing:
- Treat tumor-bearing mice with the VDA or vehicle control.
- At predetermined time points, resect tumors.[10]
- Fix tumors in 10% neutral buffered formalin for 24-48 hours.
- Process the fixed tissues through graded alcohols and xylene, and embed in paraffin (B1166041) wax.[11]
- Cut 4-5 µm thick sections and mount on glass slides.[11]
2. H&E Staining:
- Deparaffinization and Rehydration:
- Immerse slides in xylene (2 changes, 5 minutes each).[12]
- Immerse in 100% ethanol (B145695) (2 changes, 3 minutes each).[12]
- Immerse in 95% ethanol (3 minutes).[12]
- Immerse in 80% ethanol (5 minutes).[12]
- Rinse in running tap water for 5 minutes.[12]
- Hematoxylin Staining:
- Stain slides in Harris hematoxylin solution for 5 minutes.[12]
- Rinse in running tap water.[12]
- Differentiate in 1% acid alcohol (2 quick dips).[12]
- "Blue" the sections in 0.2% ammonia (B1221849) water.[12]
- Rinse in running tap water for 5 minutes.[12]
- Eosin Staining:
- Counterstain with Eosin Y solution for 1-2 minutes.[11]
- Dehydration and Mounting:
- Dehydrate through graded alcohols (95% and 100%).[13]
- Clear in xylene (2 changes, 5 minutes each).[13]
- Mount with a permanent mounting medium and coverslip.[13]
3. Quantification of Necrosis:
- Acquire digital images of the entire tumor section using a slide scanner or microscope with a digital camera.
- Using image analysis software (e.g., ImageJ), manually or automatically delineate the total tumor area and the necrotic areas.
- Calculate the percentage of necrosis: (% Necrosis) = (Area of Necrosis / Total Tumor Area) x 100.
In Vitro Endothelial Cell Permeability Assay
This assay measures the ability of a VDA to disrupt the integrity of an endothelial cell monolayer.
1. Cell Culture:
- Culture human umbilical vein endothelial cells (HUVECs) to confluence on collagen-coated, microporous transwell inserts.
2. VDA Treatment:
- Treat the confluent HUVEC monolayers with various concentrations of the VDA or vehicle control for a specified duration.
3. Permeability Measurement:
- Add a high molecular weight Fluorescein isothiocyanate (FITC)-dextran solution to the upper chamber of the transwell inserts.[7][14]
- Incubate for a defined period (e.g., 20 minutes) at room temperature, protected from light.[14]
- Collect the medium from the lower chamber.[7]
- Measure the fluorescence of the medium from the lower chamber using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).[14]
- An increase in fluorescence in the lower chamber corresponds to an increase in the permeability of the endothelial monolayer.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is a non-invasive imaging technique used to quantify changes in tumor vascular perfusion and permeability following VDA treatment.
1. Animal Preparation:
- Anesthetize the tumor-bearing mouse (e.g., with isoflurane).[15]
- Place a catheter in the tail vein for contrast agent injection.[16]
- Position the animal in the MRI scanner and monitor vital signs.[15]
2. Image Acquisition:
- Acquire pre-contrast T1-weighted images to establish a baseline.[15]
- Begin dynamic T1-weighted image acquisition.
- After a few baseline scans, inject a gadolinium-based contrast agent (e.g., Magnevist) via the tail vein catheter.[15][17]
- Continue dynamic image acquisition for a set period to capture the wash-in and wash-out of the contrast agent.[15]
3. Data Analysis:
- Use pharmacokinetic models (e.g., Tofts model) to analyze the dynamic signal intensity changes in the tumor.
- Generate parametric maps of key vascular parameters, such as Ktrans (volume transfer constant, reflecting permeability) and ve (extracellular extravascular volume fraction).
- A significant decrease in Ktrans shortly after VDA administration indicates a reduction in tumor blood flow and vascular shutdown.
This guide provides a foundational understanding and practical protocols for researchers investigating the promising field of tumor vascular disruption. The comparative data highlights the distinct mechanisms and relative potencies of different VDAs, offering a basis for the rational design of future studies and combination therapies.
References
- 1. A Phase 1B Clinical Study of Combretastatin A1 Diphosphate (OXi4503) and Cytarabine (ARA-C) in Combination (OXA) for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. OXi4503 – Oncotelic [oncotelic.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FITC-Dextran Trans-Epithelial Permeability Assay [protocols.io]
- 8. Preclinical evaluation of the antitumour activity of the novel vascular targeting agent Oxi 4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterizing the Tumor Response to CA4P Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mycetoma.edu.sd [mycetoma.edu.sd]
- 12. UMN TMCs - Histology H&E Staining Protocol [protocols.io]
- 13. clyte.tech [clyte.tech]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Dynamic contrast-enhanced MRI detects responses to stroma-directed therapy in mouse models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dynamic Contrast Enhanced (DCE) MRI-Derived Renal Perfusion and Filtration: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
Assessing the Improved Antitumor Activity of CA1P over CA4P: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor activities of Combretastatin A1 Phosphate (B84403) (CA1P), also known as OXi4503, and Combretastatin A4 Phosphate (CA4P). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows to elucidate the superior therapeutic potential of CA1P.
Quantitative Comparison of Antitumor Efficacy
Preclinical studies have consistently demonstrated that CA1P exhibits a more potent antitumor effect compared to its structural analog, CA4P. The following tables summarize the key quantitative data from comparative in vivo and in vitro studies.
Table 1: In Vivo Antitumor Activity and Vascular Disruption
| Parameter | CA1P (OXi4503) | CA4P | Tumor Model(s) | Reference(s) |
| Vascular Shutdown (ED₅₀) | 3 mg/kg | 43 mg/kg | MDA-MB-231 adenocarcinoma, MHEC5-T hemangio-endothelioma | [1] |
| Tumor Perfusion Reduction (at 4h) | 80-90% (at 25 mg/kg) | 80-90% (at 100 mg/kg) | KHT sarcoma | [2] |
| Tumor Growth Delay (3x/week for 2 weeks) | 18 days (at 25 mg/kg) | 6 days (at 100 mg/kg) | Caki-1 renal cell carcinoma | [3] |
| Tumor Growth Inhibition | Complete repression at >12.5 mg/kg; regression at >25 mg/kg | - | MDA-MB-231 adenocarcinoma | [1] |
| Viable Tumor Rim | Significantly smaller | Larger | KHT sarcoma | [2] |
Table 2: Comparative Pharmacokinetics in Mice Bearing MAC29 Tumors (Dose: 150 mg/kg)
| Parameter | Active Metabolite: CA1 | Active Metabolite: CA4 | Reference(s) |
| Plasma Area Under the Curve (AUC) | 10.4 µg·h·ml⁻¹ | 18.4 µg·h·ml⁻¹ | [4][5] |
| Tumor Area Under the Curve (AUC) | 13.1 µg·h·ml⁻¹ | 60.1 µg·h·ml⁻¹ | [4][5] |
| Dephosphorylation Rate in Whole Blood | Slower | Faster | [4] |
| Dephosphorylation Rate in Tumor & Liver | Rapid (>1000 ng·g·min⁻¹) | Rapid (>1000 ng·g·min⁻¹) | [4] |
Mechanism of Action: A Dual Approach by CA1P
Both CA1P and CA4P are prodrugs that are dephosphorylated in vivo to their active metabolites, CA1 and CA4, respectively. These active forms act as vascular disrupting agents (VDAs) by binding to the colchicine-binding site on β-tubulin in endothelial cells. This interaction inhibits tubulin polymerization, leading to the depolymerization of microtubules. The resulting collapse of the endothelial cell cytoskeleton causes a rapid change in cell shape, disruption of tumor blood flow, and subsequent tumor necrosis due to ischemia.[1][6][7]
However, a key differentiator for CA1P is its dual mechanism of action.[4][5] In addition to its potent vascular disrupting effects, CA1P's active metabolite can be oxidized to a highly reactive orthoquinone intermediate.[2][5] This orthoquinone species exhibits direct cytotoxicity towards tumor cells, likely through the generation of free radicals.[2] This dual mechanism contributes to the enhanced antitumor efficacy of CA1P, as evidenced by the significantly smaller viable rim of tumor tissue remaining after treatment compared to CA4P.[2]
Downstream of tubulin depolymerization in endothelial cells, signaling through the VE-cadherin/β-catenin/Akt pathway is disrupted.[8] This leads to increased endothelial cell permeability and inhibits cell migration and capillary tube formation, further contributing to vascular collapse.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of CA1P and CA4P.
In Vivo Antitumor Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol describes a standard method for evaluating the antitumor efficacy of CA1P and CA4P in vivo.
-
Animal Model: Immunodeficient mice (e.g., SCID or athymic nude mice), 6-8 weeks old, are used. Animals are acclimatized for at least one week prior to the experiment.
-
Cell Culture and Implantation: Human tumor cells (e.g., MDA-MB-231, Caki-1, KHT sarcoma) are cultured under standard conditions. Cells are harvested during the logarithmic growth phase. A suspension of 1-5 x 10⁶ cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel is prepared. The cell suspension is injected subcutaneously into the right flank of each mouse.
-
Tumor Monitoring and Randomization: Tumor growth is monitored by measuring the length (L) and width (W) with calipers 2-3 times per week. Tumor volume is calculated using the formula: V = (W² x L) / 2. Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: CA1P, CA4P, or vehicle control is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at the specified doses and schedule. Animal health and body weight are monitored throughout the study.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss). At the endpoint, mice are euthanized, and tumors are excised for weighing, histological analysis (e.g., H&E staining to assess necrosis), and biomarker analysis.
Assessment of Tumor Vascular Shutdown Using Fluorescent Microspheres
This method quantifies the reduction in tumor blood flow induced by CA1P and CA4P.
-
Animal and Tumor Model: As described in the in vivo antitumor efficacy protocol.
-
Microsphere Injection: At various time points after drug administration, a suspension of fluorescent microspheres (e.g., 15 µm diameter) is injected intravenously into the mice.
-
Tissue Harvesting and Processing: Immediately after microsphere injection, tumors and other organs are harvested. The tissues are weighed and can be either prepared for fluorescence microscopy or processed for fluorophore extraction.
-
Quantification:
-
Fluorescence Microscopy: Tissue sections are imaged using a fluorescence microscope, and the number of microspheres per unit area is counted.
-
Fluorophore Extraction: The fluorescent dye is extracted from the tissue using a suitable solvent (e.g., 2-ethoxyethyl acetate). The fluorescence of the extract is measured using a fluorometer.
-
-
Data Analysis: The reduction in blood flow is calculated by comparing the number of microspheres or the fluorescence intensity in the tumors of treated animals to that of control animals.
In Vitro Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of CA1 and CA4 on tubulin polymerization.
-
Reagents and Materials: Purified tubulin (>99%), general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP solution, glycerol, test compounds (CA1 and CA4), and a temperature-controlled spectrophotometer.
-
Assay Procedure:
-
A tubulin solution is prepared at a final concentration of 3 mg/mL in general tubulin buffer supplemented with 1 mM GTP and 10% glycerol.
-
The test compounds (CA1, CA4) at various concentrations are added to the wells of a 96-well plate. A vehicle control (e.g., DMSO) and a known tubulin inhibitor (e.g., colchicine) are included.
-
The polymerization reaction is initiated by adding the cold tubulin solution to each well.
-
The plate is immediately placed in a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition and Analysis: The absorbance at 340 nm is measured every minute for 60 minutes. The increase in absorbance, which corresponds to microtubule formation, is plotted against time. The IC₅₀ value (the concentration that inhibits tubulin polymerization by 50%) is calculated for each compound.
Conclusion
The collective evidence from preclinical studies strongly indicates that CA1P possesses superior antitumor activity compared to CA4P. This enhanced efficacy is attributed to a combination of more potent vascular disruption at lower doses and a unique dual mechanism of action that includes direct cytotoxicity to tumor cells. The slower recovery of tumor perfusion and the smaller viable tumor rim observed after CA1P treatment further underscore its potential as a more effective therapeutic agent. These findings warrant further clinical investigation to translate the promising preclinical results of CA1P into improved outcomes for cancer patients.
References
- 1. Evaluation of cell death mechanisms induced by the vascular disrupting agent OXi4503 during a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 4. OXi4503 – Oncotelic [oncotelic.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CA1P and Alternative Therapies on Hepatocellular Carcinoma Cells and Tumor-Associated Macrophages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Combretastatin A1 Phosphate (B84403) (CA1P) and other targeted therapies—Sorafenib, Lenvatinib, and Regorafenib—for the treatment of hepatocellular carcinoma (HCC). The focus is on their respective effects on HCC cell viability and apoptosis, as well as their immunomodulatory role in the tumor microenvironment, specifically concerning tumor-associated macrophages (TAMs).
Executive Summary
Targeted therapies have revolutionized the management of advanced hepatocellular carcinoma. Beyond their direct cytotoxic effects on tumor cells, these agents increasingly demonstrate significant immunomodulatory capabilities within the tumor microenvironment. This guide dissects the available preclinical data for CA1P and compares it with established multi-kinase inhibitors, offering a side-by-side view of their mechanisms and efficacy.
Data Presentation
Table 1: Comparative Efficacy on Hepatocellular Carcinoma Cell Viability (IC50)
| Drug | Cell Line | IC50 Value | Citation(s) |
| CA1P | HepG2 | Data Not Available | |
| Sorafenib | HepG2 | ~6 µmol/L (at 48h) | [1] |
| Huh7 | 4.5 µM | [2] | |
| Hep3B | Data Not Available | ||
| Lenvatinib | Huh-7 | 9.91 ± 0.95 μM | [3] |
| Hep3B | 2.79 ± 0.19 μM | [3] | |
| HepG2 | Data Not Available | ||
| Regorafenib | Hep3B | 5 µM | [4] |
| PLC/PRF/5 | Similar to Hep3B | [4] | |
| HepG2 | ~1 µM | [4] |
Table 2: Effects on Apoptosis of Hepatocellular Carcinoma Cells
| Drug | Cell Line | Apoptotic Effect | Citation(s) |
| CA1P | HepG2 | Induces apoptosis | [5] |
| Sorafenib | HepG2, Huh7 | Induces apoptosis in a dose-dependent manner | [2] |
| Lenvatinib | Huh-7SR | Increased proportion of early apoptotic cells | [3] |
| Regorafenib | Hep3B | Up to 66% of cells apoptotic at high concentrations; 13% at IC50 | [4] |
Table 3: Modulation of Tumor-Associated Macrophage (TAM) Polarization
| Drug | Macrophage Type | Effect on M1 Markers (e.g., iNOS, CD86) | Effect on M2 Markers (e.g., CD163, CD206) | Citation(s) |
| CA1P | TAMs | Data Not Available | Data Not Available | [5] |
| Sorafenib | THP-1 derived | Reduced M1-TAM percentage | Increased expression of CD163 and CD206 | [6] |
| Lenvatinib | Human & Murine | Enhanced M1 activity (increased CD86) | Inhibited M2 polarization (reduced CD206 and CD163) | [7] |
| Regorafenib | Murine BMDMs | Induces sustained M1 polarization | Reverses M2 polarization | [5][8] |
Signaling Pathways and Experimental Workflows
Caption: CA1P's proposed signaling pathway in HCC cells.
References
- 1. Controlled M1-to-M2 transition of aged macrophages by calcium phosphate coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Activation Markers, CD163 and CD206, in Acute-on-Chronic Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of CD163, CD204 and CD206 on Alveolar Macrophages in the Lungs of Patients with Severe Chronic Obstructive Pulmonary Disease | PLOS One [journals.plos.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Predisposition to Apoptosis in Hepatocellular Carcinoma: From Mechanistic Insights to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Combretastatin A1 phosphate
Essential Safety and Handling Guide for Combretastatin A1 Phosphate (B84403)
Disclaimer: Safety Data Sheets (SDS) for Combretastatin A1 phosphate present conflicting information regarding its hazard classification. While some sources state it is not a hazardous substance, the potent biological activity of this compound warrants a cautious approach.[1] Therefore, it is recommended to handle this compound as a potentially hazardous substance, adhering to stringent safety protocols to minimize exposure.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and mitigate potential health risks associated with this potent vascular disrupting agent.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves. | Provides a robust barrier against skin contact.[2] Double-gloving offers additional protection in case the outer glove is breached. Gloves must be inspected prior to use.[2] |
| Body Protection | Disposable, poly-coated gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[1][2] The poly-coating offers resistance to chemical permeation. Impervious clothing is recommended.[1] |
| Eye & Face Protection | Tightly fitting safety goggles with side shields or a face shield.[1][2] | Protects against splashes and dust particles.[1][2] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust particles.[3] Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[2] |
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step operational plan is crucial for the safe handling of this compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly sealed in a dry, cool, and well-ventilated place, away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperature is 2-8°C, protected from light.[1] For long-term storage, -20°C or -80°C may be required; consult the supplier's specific instructions.[4]
Preparation and Handling
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[3]
-
Ensure adequate ventilation and have an accessible safety shower and eye wash station.[1][2]
-
Before handling, don the appropriate PPE as outlined in the table above.
-
When weighing the solid, use a containment balance or perform the task in a fume hood to control dust.
Experimental Use
-
Conduct all experimental procedures involving this compound within a designated and clearly marked area.
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the laboratory area.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
-
All waste materials, including empty containers, contaminated PPE, and unused compound, must be treated as hazardous waste.
-
Dispose of waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous chemical waste disposal.
-
One disposal option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] Always consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Immediate Response
-
Evacuate personnel from the immediate spill area.[2]
-
Alert others in the vicinity and notify the laboratory supervisor and EHS department.
-
Ensure the area is well-ventilated, if safe to do so.
Spill Cleanup
-
Only trained personnel with appropriate PPE should conduct the cleanup.
-
For solid spills: Gently cover the spill with an absorbent material, such as diatomite or a universal binder, to avoid raising dust.[1] Carefully sweep or scoop the material into a labeled hazardous waste container.
-
For liquid spills: Absorb the spill with a finely-powdered liquid-binding material.[1]
-
Prevent the spill from entering drains or water courses.[1][2]
Decontamination
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol or another appropriate solvent.[1]
-
Place all cleanup materials into a sealed, labeled hazardous waste container.
Post-Spill Procedures
-
Remove and dispose of all contaminated PPE as hazardous waste.
-
Thoroughly wash hands and any exposed skin with soap and water.
-
Complete a spill report form as per your institution's policy.
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
